molecular formula C7H13F3N2 B067540 1-(2,2,2-Trifluoroethyl)piperidin-4-amine CAS No. 187217-99-8

1-(2,2,2-Trifluoroethyl)piperidin-4-amine

カタログ番号: B067540
CAS番号: 187217-99-8
分子量: 182.19 g/mol
InChIキー: JJGAYYBQGNJNJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,2,2-Trifluoroethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C7H13F3N2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGAYYBQGNJNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585537
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187217-99-8
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, a fluorinated piperidine building block of increasing importance in medicinal chemistry and drug development. The strategic incorporation of the 2,2,2-trifluoroethyl group onto the piperidine nitrogen significantly modulates the molecule's physicochemical properties, most notably its basicity, which has profound implications for its use in designing novel therapeutics. This document details the core chemical and physical properties, outlines a robust synthetic methodology, explores its reactivity and strategic applications, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile scaffold.

Core Chemical Identity and Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a piperidine ring N-substituted with a 2,2,2-trifluoroethyl group and bearing a primary amine at the C4 position.[1] This unique substitution pattern confers properties that are highly valuable in the design of bioactive molecules.

Structural and Chemical Identifiers

The fundamental identity of this compound is defined by the following descriptors:

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 187217-99-8[1]
Molecular Formula C₇H₁₃F₃N₂[1]
Molecular Weight 182.19 g/mol [1]
Canonical SMILES C1CN(CCC1N)CC(F)(F)F[1]
InChIKey JJGAYYBQGNJNJQ-UHFFFAOYSA-N[1]
Physicochemical Data

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The trifluoroethyl group exerts a powerful influence on the properties of the parent piperidin-4-amine scaffold.

PropertyValue (Computed)Significance in Drug Discovery
XLogP3 1.81Indicates moderate lipophilicity, influencing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 29.26 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.[2]
Hydrogen Bond Donors 1 (from -NH₂)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (from N atoms)Allows for multiple hydrogen bonding interactions with biological targets.
pKa (Estimated) ~7.5 - 8.5The strongly electron-withdrawing CF₃ group significantly reduces the basicity of the piperidine nitrogen compared to a typical alkyl-substituted piperidine (pKa ~10-11). This attenuation prevents protonation at physiological pH, which can enhance cell permeability and reduce off-target ion channel interactions.[3]

Synthesis and Manufacturing

While this compound is commercially available, understanding its synthesis is crucial for process optimization, cost analysis, and the development of novel analogs. A highly efficient and common approach is the N-alkylation of a protected piperidin-4-amine derivative, followed by deprotection.

Recommended Synthetic Workflow: N-Alkylation Pathway

This pathway is advantageous due to the ready availability of starting materials and the robust nature of the reactions. The key steps involve protecting the C4-amine, alkylating the piperidine nitrogen, and subsequent deprotection.

G start tert-Butyl piperidin-4-ylcarbamate (Boc-4-AP) reagents1 2,2,2-Trifluoroethyl triflate Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents1 product1 tert-Butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate reagents1->product1 product1_ref Intermediate from Step 1 reagents2 Strong Acid (e.g., TFA or HCl in Dioxane) final_product This compound reagents2->final_product product1_ref->reagents2 G cluster_0 Core Scaffold cluster_1 Reaction cluster_2 Advanced Intermediate scaffold 1-(2,2,2-Trifluoroethyl) piperidin-4-amine reaction Amide Coupling or Reductive Amination scaffold->reaction intermediate Complex Drug Scaffold (e.g., EZH2 or σ₁ Ligand Precursor) reaction->intermediate

References

A Technical Guide to the Structural Elucidation of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the definitive structure elucidation of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, a fluorinated piperidine derivative of increasing interest in medicinal chemistry and drug development.[1][2] This guide is tailored for researchers, scientists, and analytical professionals, offering a multi-faceted analytical approach that ensures scientific integrity through self-validating protocols. We will delve into the causality behind experimental choices, integrating mass spectrometry, multinuclear NMR, and infrared spectroscopy to build an unambiguous structural portrait of the molecule. The protocols and data interpretation strategies outlined herein are grounded in established principles of analytical chemistry and spectroscopy, providing a robust framework for characterization.[3]

Introduction and Molecular Overview

This compound (Molecular Formula: C₇H₁₃F₃N₂) is a bifunctional molecule featuring a piperidine core, a primary amine at the 4-position, and a trifluoroethyl group attached to the piperidine nitrogen.[4][5] Its molecular weight is 182.19 g/mol .[4][5] The presence of the trifluoromethyl group can significantly modulate physicochemical properties such as lipophilicity and basicity, making it a valuable building block in the synthesis of novel pharmaceutical agents.[6][7] Given its potential role in drug discovery, rigorous and unequivocal structural confirmation is paramount.

Key Structural Features:

  • Piperidine Ring: A saturated six-membered heterocycle containing nitrogen.

  • Primary Amine (-NH₂): A key functional group for further chemical modification, located at the C4 position.

  • N-Trifluoroethyl Group (-CH₂CF₃): Imparts unique electronic properties and serves as a crucial spectroscopic handle, particularly in ¹⁹F NMR.[8]

The elucidation process relies on a synergistic combination of analytical techniques to determine molecular weight, identify functional groups, and map the precise connectivity of every atom.

The Analytical Workflow: A Multi-Technique Strategy

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Step

Objective: To determine the molecular weight and obtain the molecular formula, providing the foundational data for elucidation.

Methodology: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the preferred method for this compound due to its polarity and the presence of basic nitrogen atoms.[9]

Expected Results & Interpretation: In positive ion mode ESI-MS, the compound will readily protonate to form the molecular ion [M+H]⁺.

  • Expected [M+H]⁺: 183.1109 (Calculated for C₇H₁₄F₃N₂⁺)

  • Significance: Observing this ion with high mass accuracy (typically < 5 ppm error) confirms the elemental composition C₇H₁₃F₃N₂.[4]

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 183.11) reveals characteristic fragmentation patterns that offer initial structural clues. The piperidine ring is prone to specific cleavage pathways.[9][10]

  • α-Cleavage: The bond adjacent to the nitrogen atom is a common point of fragmentation. Loss of the trifluoroethyl group or fragmentation of the piperidine ring can occur.[9][11]

  • Key Fragments: Look for characteristic losses, such as the loss of the trifluoroethyl side chain, leading to a piperidin-4-amine fragment.

Ion m/z (Expected) Description
[M+H]⁺183.11Protonated molecular ion
[M-CF₃]⁺114.12Loss of the trifluoromethyl radical (less common in ESI)
Ring FragmentsVariousResult from cleavage of the piperidine ring

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the key functional groups present in the molecule, corroborating the proposed structure.

Methodology: Attenuated Total Reflectance (ATR) is a suitable technique for solid or liquid samples, requiring minimal preparation.

Expected Absorptions & Interpretation:

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3400-3250N-H Stretch (doublet)Primary Amine (-NH₂)Confirms the presence of the primary amine.
2950-2800C-H StretchAliphatic (Piperidine & Ethyl)Indicates the saturated hydrocarbon backbone.
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)Further evidence for the primary amine.
1300-1100C-F Stretch (strong)Trifluoromethyl (-CF₃)A strong, characteristic band confirming the fluorine substitution.
1150-1050C-N StretchAliphatic AmineCorresponds to the C-N bonds in the piperidine ring.

The presence of strong C-F stretching bands and the characteristic doublet of the primary amine's N-H stretch are cornerstone data points from this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for the complete structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[3][12]

¹⁹F NMR Spectroscopy

Causality: Given the unique trifluoroethyl group, ¹⁹F NMR is a highly specific and sensitive starting point. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making spectral interpretation straightforward.[13][14][15]

  • Expected Spectrum: A single signal is expected for the three equivalent fluorine atoms.

  • Chemical Shift: The chemical shift for a CF₃ group adjacent to a CH₂ group typically falls in the range of -50 to -70 ppm (relative to a CFCl₃ standard).[15]

  • Coupling: This signal will appear as a triplet due to coupling with the two adjacent protons of the methylene (-CH₂-) group (²JHF coupling). This is a critical piece of information confirming the -CH₂CF₃ moiety.

¹H NMR Spectroscopy

Objective: To map the proton environments and their connectivity through chemical shifts, integration, and coupling patterns.

Expected Signals & Interpretation:

Position (See Structure) Approx. δ (ppm) Multiplicity Integration Assignment
H-a1.2-1.4Multiplet2HPiperidine axial protons (C3, C5)
H-b1.7-1.9Multiplet2HPiperidine equatorial protons (C3, C5)
H-c2.0-2.2Multiplet2HPiperidine axial protons (C2, C6)
H-d2.8-3.0Multiplet2HPiperidine equatorial protons (C2, C6)
H-e2.6-2.8Multiplet1HC4 proton
H-f2.9-3.1Quartet (q)2H-N-CH₂ -CF₃
H-g1.5-2.0 (broad)Singlet (s)2H-NH₂
  • Causality of Assignments: The quartet at ~3.0 ppm is highly diagnostic for the CH₂ group adjacent to the CF₃ group (coupling to 3 fluorine atoms, n+1 rule does not strictly apply but gives a quartet-like pattern). The piperidine protons will show complex splitting due to axial-axial, axial-equatorial, and geminal couplings. The amine protons are often broad and may exchange with D₂O.

¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments in the molecule.

Expected Signals & Interpretation:

Position (See Structure) Approx. δ (ppm) Key Feature Assignment
C-445-50Piperidine C4
C-3, C-530-35Piperidine C3, C5
C-2, C-650-55Piperidine C2, C6
-N-C H₂-CF₃55-60Quartet (¹JCF ≈ 280 Hz)Methylene carbon
-CH₂-C F₃120-125Quartet (¹JCF ≈ 280 Hz)Trifluoromethyl carbon
  • Expert Insight: The most telling signals are from the trifluoroethyl group. The methylene carbon will be split into a quartet by the three attached fluorine atoms (¹JCF coupling), and the trifluoromethyl carbon will also be a quartet due to the same coupling.[6] These large coupling constants are unambiguous identifiers.

2D NMR Experiments

To definitively link all assignments, 2D NMR experiments are crucial.

Caption: Key COSY (H-H) and HSQC (C-H) correlations for structural confirmation.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings. Expect to see correlations between H-e (C4) and H-a/b (C3/5), and between H-a/b (C3/5) and H-c/d (C2/6), confirming the piperidine ring connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This experiment will definitively link each proton signal to its corresponding carbon signal from the ¹³C spectrum, validating all assignments.

Chromatographic Purity Assessment

Objective: To confirm the purity of the analyzed sample.

Methodology: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable detector (e.g., CAD, ELSD, or low-wavelength UV) is recommended.[16][17] Due to the basic nature of the compound, a mobile phase with a mild acidic modifier (e.g., 0.1% formic acid) is often used to ensure good peak shape.[16][18]

Protocol: HPLC Analysis

  • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).[16][17]

  • Mobile Phase A: 0.1% Formic Acid in Water.[16]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30 °C.[16]

  • Injection Volume: 10 µL.[16]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at ~1 mg/mL and filter through a 0.45 µm filter.[16]

  • Detection: Charged Aerosol Detector (CAD) or UV at 205 nm.

A single, sharp peak in the chromatogram indicates a high degree of purity, lending confidence to the spectroscopic data obtained.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-technique analytical approach. High-resolution mass spectrometry confirms the molecular formula. Infrared spectroscopy identifies the critical -NH₂ and -CF₃ functional groups. Finally, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, supported by 2D correlation experiments, provides an unambiguous map of the atomic connectivity. This rigorous, self-validating workflow ensures the highest degree of confidence in the structure, a critical requirement for its application in research and drug development.

References

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (CAS 187217-99-8)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Building Block for Modern Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)piperidin-4-amine, a fluorinated building block of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of the 2,2,2-trifluoroethyl moiety onto the piperidine nitrogen dramatically influences the physicochemical properties of the parent 4-aminopiperidine scaffold, offering a valuable tool for modulating basicity, lipophilicity, and metabolic stability in drug candidates. This document details the compound's properties, outlines a robust and detailed synthetic protocol via reductive amination, provides predicted spectroscopic data for characterization, discusses its reactivity, and explores its application in medicinal chemistry, with a notable focus on its role in the development of next-generation epigenetic modulators.

Introduction: The Strategic Value of Fluorination in Drug Design

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals, prized for its ability to confer aqueous solubility and provide vectors for interacting with biological targets.[1] The 4-amino-substituted variant, in particular, serves as a versatile anchor point for building molecular complexity. However, modulating the basicity (pKa) of the piperidine nitrogen is a critical challenge in drug design. High basicity can lead to off-target effects, such as hERG channel binding, and can impact absorption and distribution profiles.[1]

The introduction of a 2,2,2-trifluoroethyl group at the N-1 position of the piperidine ring is a deliberate and strategic modification. The potent electron-withdrawing nature of the trifluoromethyl (CF3) group significantly reduces the basicity of the piperidine nitrogen.[2][3] This modulation can be crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and improving its safety profile.[2][3] Furthermore, the CF3 group enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.[4][5][6][7] this compound, therefore, represents a pre-engineered scaffold that provides medicinal chemists with a solution to common optimization challenges.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not publicly available, a combination of data from suppliers and computational prediction provides a reliable profile for research purposes.[8]

Physicochemical Properties

The key physical and chemical properties are summarized in the table below. The predicted values offer a strong baseline for experimental design, such as selecting appropriate solvent systems and pH conditions for reactions and assays.

PropertyValueSource
CAS Number 187217-99-8PubChem[8]
Molecular Formula C₇H₁₃F₃N₂PubChem[8]
Molecular Weight 182.19 g/mol PubChem[8]
Appearance Solid (Predicted/Supplier Data)Sigma-Aldrich[1]
Predicted pKa (Piperidine N) ~7.6 - 8.0Inferred from[2][3]
Predicted pKa (4-Amino Group) ~9.5 - 10.0Inferred from[2][3]
Predicted XLogP3 1.0 - 1.5Inferred from similar structures
Topological Polar Surface Area 29.26 ŲChemScene[9]
Predicted Spectroscopic Data

For unambiguous identification, a full suite of spectroscopic data is essential. In the absence of published experimental spectra, the following predictions, based on established chemical shift libraries and computational algorithms, serve as a robust guide for characterization.[6][7][10][11][12][13]

Predicted ¹H NMR (500 MHz, CDCl₃):

  • δ ~2.90-3.10 (m, 2H): Axial protons on C2 and C6.

  • δ ~2.85 (q, J ≈ 9.5 Hz, 2H): Methylene protons of the trifluoroethyl group (-CH₂CF₃). The quartet arises from coupling to the three fluorine atoms.

  • δ ~2.60-2.75 (m, 1H): Proton on C4.

  • δ ~2.20-2.35 (m, 2H): Equatorial protons on C2 and C6.

  • δ ~1.80-1.95 (m, 2H): Axial protons on C3 and C5.

  • δ ~1.40-1.55 (m, 2H): Equatorial protons on C3 and C5.

  • δ ~1.30 (br s, 2H): Amine protons (-NH₂).

Predicted ¹³C NMR (125 MHz, CDCl₃):

  • δ ~125.5 (q, J ≈ 277 Hz): CF₃ carbon, showing a characteristic quartet due to one-bond C-F coupling.

  • δ ~56.0 (q, J ≈ 30 Hz): Methylene carbon of the trifluoroethyl group (-CH₂CF₃), showing a quartet due to two-bond C-F coupling.

  • δ ~52.5 (t): C2 and C6 of the piperidine ring.

  • δ ~49.0: C4 of the piperidine ring.

  • δ ~33.0 (t): C3 and C5 of the piperidine ring.

Predicted ¹⁹F NMR (470 MHz, CDCl₃):

  • δ ~ -73.5 (t, J ≈ 9.5 Hz): A triplet corresponding to the CF₃ group, resulting from coupling to the adjacent methylene protons.

Mass Spectrometry (EI):

  • M⁺: 182.10

  • Key Fragments: Loss of NH₂ (m/z 166), fragmentation of the piperidine ring.

Synthesis and Manufacturing

The most logical and industrially scalable approach to this compound is through the reductive amination of a protected 4-aminopiperidine derivative, followed by deprotection. A more direct, but potentially less selective, route involves the direct N-alkylation of 4-aminopiperidine. Here, we present a detailed protocol for a high-yield synthesis starting from tert-butyl piperidin-4-ylcarbamate.

Synthetic Pathway: Reductive Amination

This two-step pathway offers excellent control and high yields. The initial reductive amination selectively alkylates the more nucleophilic secondary amine of the piperidine ring, leaving the protected primary amine untouched. Subsequent deprotection under acidic conditions yields the target compound.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection Start tert-Butyl piperidin-4-ylcarbamate Intermediate tert-Butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate Start->Intermediate Reagent1 2,2,2-Trifluoroacetaldehyde Sodium Triacetoxyborohydride (STAB) DCE, Acetic Acid Final This compound Intermediate->Final Reagent2 Trifluoroacetic Acid (TFA) or HCl in Dioxane DCM

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate

  • Rationale: This step utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for reductive aminations.[14][15][16] It selectively reduces the iminium ion formed in situ from the piperidine and trifluoroacetaldehyde, without reducing the aldehyde itself. Acetic acid acts as a catalyst to promote iminium ion formation. 1,2-Dichloroethane (DCE) is a common and effective solvent for this transformation.[14][15]

  • Procedure:

    • To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (1.1 eq).

    • Add 2,2,2-trifluoroacetaldehyde (as a hydrate or ethyl hemiacetal, 1.2 eq).

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any exotherm with an ice bath if necessary.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure intermediate as a solid or oil.

Step 2: Synthesis of this compound (Final Product)

  • Rationale: The tert-butyloxycarbonyl (Boc) protecting group is efficiently cleaved under strong acidic conditions.[13][17] Trifluoroacetic acid (TFA) in DCM is a standard and effective method that results in the formation of the TFA salt, which can be neutralized during workup. Alternatively, a solution of HCl in dioxane can be used to directly precipitate the hydrochloride salt.

  • Procedure:

    • Dissolve the purified intermediate from Step 1 in dichloromethane (DCM, ~0.2 M).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the solution to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in water and basify to pH >12 with 10 M NaOH or solid K₂CO₃.

    • Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (4x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Chemical Reactivity and Handling

Reactivity Profile

The molecule possesses two primary sites of reactivity: the primary amine at the C-4 position and the tertiary amine at the N-1 position.

  • 4-Amino Group: This primary amine is the principal site for synthetic elaboration. It behaves as a typical primary amine nucleophile, readily participating in:

    • Acylation/Amidation: Reacts with acyl chlorides, anhydrides, and activated carboxylic acids (using coupling reagents like HATU or EDC) to form amides. This is a common strategy for linking the piperidine scaffold to other parts of a target molecule.[18][19][20][21]

    • Alkylation/Reductive Amination: Can undergo N-alkylation with alkyl halides or participate in a second reductive amination with aldehydes/ketones to form secondary amines.[16][18][22][23] Care must be taken as over-alkylation is possible.

    • Sulfonylation: Reacts with sulfonyl chlorides to form stable sulfonamides.

  • Piperidine Nitrogen: The N-1 tertiary amine is significantly less basic and nucleophilic due to the adjacent electron-withdrawing trifluoroethyl group. It is generally unreactive under standard acylation or alkylation conditions, which is a key advantage of this building block, as it prevents undesired side reactions at this position. It can be protonated to form salts.

Reactivity_Profile cluster_C4 C-4 Primary Amine (Nucleophilic) cluster_N1 N-1 Tertiary Amine (Low Basicity) Molecule 1-(CF3CH2)Piperidin-4-NH2 Acylation Acylation (R-COCl) Molecule->Acylation Forms Amide Alkylation Alkylation (R-X) Molecule->Alkylation Forms Sec. Amine Sulfonylation Sulfonylation (R-SO2Cl) Molecule->Sulfonylation Forms Sulfonamide Protonation Salt Formation (H+) Molecule->Protonation Forms Salt

Caption: Key reaction sites of this compound.

Safety and Handling

Based on GHS classifications provided by suppliers, this compound should be handled with care.[1][8]

  • Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4). Very toxic to aquatic life with long-lasting effects.[8]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid release to the environment.[11]

Applications in Medicinal Chemistry

The unique properties of this building block make it highly valuable in programs where fine-tuning of basicity and lipophilicity is paramount.

Case Study: EZH2 Inhibitors for Cancer Therapy

A prominent application of this compound is in the synthesis of potent and selective inhibitors of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[2][3][24][25] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is a high-value oncology target, as its dysregulation is implicated in various cancers, including B-cell lymphomas.[3][24][25]

In the development of the clinical candidate CPI-1205, researchers at Constellation Pharmaceuticals systematically explored modifications to the piperidine moiety of their lead compound.[2][3] They found that reducing the basicity of the piperidine nitrogen had a profound and positive impact on cellular potency. While the parent N-H piperidine analogue suffered from a significant loss in cellular activity, the introduction of the 2,2,2-trifluoroethyl group (compound 13 in their study) restored potent cellular activity (EC₅₀ = 0.032 μM).[2][3] This highlights the critical role of the trifluoroethyl group in optimizing the compound's properties, likely by improving cell permeability and/or modulating interactions with the target protein.[2][3] The 4-amino group of the scaffold serves as the attachment point for the rest of the pharmacophore.[2][3]

Broader Potential Applications

The utility of this scaffold extends beyond EZH2 inhibitors. The 4-aminopiperidine core is a privileged structure found in a vast array of CNS agents, anti-inflammatory drugs, and other therapeutic classes.[24][26][27] The ability to introduce the trifluoroethyl group provides a powerful strategy to:

  • Improve Blood-Brain Barrier Penetration: By masking the basicity of the piperidine nitrogen and increasing lipophilicity, the trifluoroethyl group can enhance a molecule's ability to enter the central nervous system.

  • Reduce Off-Target Liabilities: Lowering the pKa can mitigate interactions with aminergic GPCRs and ion channels that often lead to cardiovascular side effects.[1]

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.[4][5][6][7]

Conclusion

This compound is more than just another building block; it is a problem-solving tool for the modern medicinal chemist. By incorporating a key fluorinated moiety, it provides an elegant solution to the persistent challenge of modulating amine basicity while simultaneously enhancing other critical drug-like properties. Its demonstrated success in the optimization of potent EZH2 inhibitors underscores its value and provides a clear blueprint for its application in other drug discovery programs. The robust synthetic accessibility and predictable reactivity of this compound ensure its continued role in the development of safer and more effective medicines.

References

Technical Guide: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Core Building Block for Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth overview of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, a key building block in contemporary drug discovery and development. We will detail its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, this guide will explore its significance, common synthetic routes, a detailed experimental protocol for its application in amide bond formation, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated scaffolds to modulate the properties of bioactive molecules.

Introduction and Significance

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1] The strategic introduction of fluorine atoms or fluorine-containing moieties into drug candidates is a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, modulate pKa, increase binding affinity, and improve membrane permeability.[2]

This compound combines these two valuable motifs: a conformationally restricted piperidine core and a metabolically robust trifluoroethyl group. This unique combination makes it a highly sought-after building block for creating novel chemical entities with potentially superior drug-like properties. Its primary amine handle provides a versatile reaction site for elaboration into a wide array of functional groups, including amides, sulfonamides, and ureas, enabling its incorporation into diverse molecular architectures.[3][4]

Diagram 1: Role as a Chemical Building Block

This diagram illustrates the logical role of this compound as a foundational component in library synthesis for drug discovery.

G cluster_0 Core Compound cluster_1 Reaction Partners cluster_2 Resulting Scaffolds A 1-(2,2,2-Trifluoroethyl) piperidin-4-amine B1 Carboxylic Acids (R-COOH) A->B1 Amide Coupling B2 Sulfonyl Chlorides (R-SO2Cl) A->B2 Sulfonylation B3 Isocyanates (R-NCO) A->B3 Addition C1 Amides B1->C1 C2 Sulfonamides B2->C2 C3 Ureas B3->C3

Caption: Logical flow from the core amine to diverse chemical scaffolds.

Physicochemical Properties

The precise molecular weight and other chemical properties are critical for experimental design, reaction stoichiometry, and analytical characterization. The key properties of the free base form are summarized below.

PropertyValueSource(s)
Molecular Weight 182.19 g/mol [5][6]
Exact Mass 182.10308291 Da[6]
Molecular Formula C₇H₁₃F₃N₂[5][6]
CAS Number 187217-99-8[6][7]
Appearance Solid[5]
SMILES NC1CCN(CC1)CC(F)(F)F[5]
InChI Key JJGAYYBQGNJNJQ-UHFFFAOYSA-N[5][6]

Note: The compound is also commercially available as hydrochloride[8] or dihydrochloride salts[9], which will have different molecular weights (218.65 g/mol for HCl, 255.11 g/mol for di-HCl).

Synthesis and Availability

This compound is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the reductive amination of a suitable piperidinone precursor.

A general synthetic approach is the reaction of N-Boc-4-piperidinone with 2,2,2-trifluoroethylamine in the presence of a reducing agent like sodium triacetoxyborohydride, followed by the deprotection of the Boc group under acidic conditions.

This compound is also available from various chemical suppliers, often as part of collections of unique chemicals for early discovery research.[5] When purchasing, buyers should be aware that some suppliers provide the material "as-is" without extensive analytical data, and the buyer assumes responsibility for confirming identity and purity.

Experimental Protocol: Amide Coupling

The primary amine of this compound serves as an excellent nucleophile for forming amide bonds, a fundamental linkage in many pharmaceutical agents.

Objective: To synthesize N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)benzamide as a representative example of a standard amide coupling reaction.

Materials:
  • This compound (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Causality Behind Experimental Choices:
  • HATU: A highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. It is chosen for its high yields and low rates of side reactions.

  • DIPEA: A non-nucleophilic organic base used to scavenge the acid produced during the reaction, driving the equilibrium towards product formation. Its steric hindrance prevents it from competing with the primary amine nucleophile.

  • DMF: A polar aprotic solvent chosen for its ability to dissolve all reactants and facilitate the reaction.

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.05 eq) and anhydrous DMF. Stir until fully dissolved.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the complete activation of the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x). This removes unreacted acid, DMF, and excess reagents.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 2: Experimental Workflow

This diagram outlines the sequential steps of the amide coupling protocol, from reaction setup to final product characterization.

G A 1. Dissolve Benzoic Acid in DMF B 2. Add HATU & DIPEA (Activate) A->B C 3. Add Amine Solution B->C D 4. Stir & Monitor (TLC / LC-MS) C->D E 5. Aqueous Workup D->E F 6. Column Chromatography E->F G 7. Pure Product (Characterize) F->G

Caption: Step-by-step workflow for amide coupling synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and very toxic to aquatic life with long-lasting effects.[5][6]

  • GHS Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment).

  • Personal Protective Equipment (PPE): Always wear compatible chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid inhalation of dust or vapors.[10] Keep away from ignition sources.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]

  • Spill Response: In case of a spill, wear appropriate PPE, sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.[10]

Conclusion

This compound, with a molecular weight of 182.19 g/mol , is a valuable and versatile building block for medicinal chemistry. Its trifluoroethyl moiety offers a powerful tool for enhancing the metabolic stability and modulating the physicochemical properties of parent molecules. The primary amine provides a reliable handle for synthetic elaboration, making it an essential component in the toolbox of scientists dedicated to the design and synthesis of next-generation therapeutics. Proper understanding of its properties, handling, and reactivity is paramount to its effective and safe utilization in a research setting.

References

Introduction: The Strategic Importance of the Trifluoroethyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoroethyl group, in particular, serves as a valuable bioisostere for ethyl or ethoxy groups, often enhancing pharmacokinetic properties without significantly increasing molecular size.[3] this compound is a key building block in this domain, incorporating the metabolically robust trifluoroethyl group onto a versatile piperidine scaffold.[4] This piperidine core is a privileged structure in drug discovery, appearing in numerous compounds targeting the central nervous system and other therapeutic areas.[5][6][7]

This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical logic, practical experimental protocols, and a comparative analysis of the methodologies for researchers in drug development.

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of the target molecule primarily revolves around the formation of the C-N bond at the piperidine nitrogen. Two dominant strategies emerge from a retrosynthetic perspective:

  • Reductive Amination: A convergent approach that forms the N-CH₂CF₃ bond by reacting the piperidine core with a two-carbon electrophile derived from a trifluoromethyl source, followed by in-situ reduction. This is often the most efficient and practical route.

  • Nucleophilic Alkylation: A direct SN2-type reaction where the piperidine nitrogen acts as a nucleophile, displacing a leaving group from a 2,2,2-trifluoroethyl electrophile.

This guide will dissect both pathways, providing the causal reasoning behind reagent selection and procedural steps.

Pathway I: Reductive Amination

Reductive amination is a highly reliable and widely used transformation in pharmaceutical synthesis for forming C-N bonds.[8][9] The reaction proceeds through the initial formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced by a hydride source.

Mechanistic Rationale & Key Reagent Choices

The primary challenge in this approach is the choice of the trifluoroacetaldehyde equivalent. Trifluoroacetaldehyde itself is a volatile gas, making it difficult to handle in a standard laboratory setting. Modern protocols have circumvented this issue by utilizing stable, inexpensive precursors like trifluoroacetic acid (TFA).[1][2]

In a particularly innovative and practical method, trifluoroacetic acid is used as the trifluoroethyl source in a catalyst-free reaction.[1][2] The proposed mechanism involves the in situ formation of a silyl ester from TFA and a silane reductant (e.g., phenylsilane, PhSiH₃). This intermediate is then reduced to a silyl acetal, which exists in equilibrium with a highly reactive iminium ion upon reaction with the amine. A subsequent silane-mediated reduction of this iminium ion furnishes the desired trifluoroethylated amine.[1] This approach is notable for its operational simplicity, functional group tolerance, and avoidance of sensitive reagents or metal catalysts.[1][2]

Alternatively, more traditional reductive amination conditions can be employed using a stable trifluoroacetaldehyde source and a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[10]

Visualizing the Reductive Amination Workflow

G cluster_0 Starting Materials cluster_1 Reaction Core cluster_2 Product A Piperidin-4-amine (or Boc-protected derivative) E Iminium Ion Formation A->E B Trifluoroacetic Acid (TFA) (Fluorine Source) D In-situ generation of reactive electrophile (e.g., Silyl Acetal) B->D C Phenylsilane (PhSiH₃) (Reductant) C->D D->E F Silane-mediated Reduction E->F G This compound F->G caption Reductive Amination using TFA and Silane

Caption: Reductive Amination using TFA and Silane.

Experimental Protocol: Reductive Trifluoroethylation with TFA
  • Materials: 4-Amino-1-Boc-piperidine, Trifluoroacetic acid (TFA), Phenylsilane (PhSiH₃), Toluene.

  • Step 1: Reaction Setup: To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in toluene, add trifluoroacetic acid (1.5-2.0 eq).

  • Step 2: Addition of Reductant: Carefully add phenylsilane (3.0-4.0 eq) to the mixture. The reaction is often exothermic.

  • Step 3: Reaction Conditions: Heat the reaction mixture at 70-80 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 5: Deprotection: Dissolve the crude Boc-protected product in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

  • Step 6: Purification: Remove the solvent and excess acid in vacuo. The resulting product can be purified by crystallization or column chromatography to yield the desired amine, often as a salt (e.g., HCl or TFA salt).[11]

Pathway II: Nucleophilic Alkylation

Direct alkylation of the piperidine nitrogen with a trifluoroethyl electrophile is another viable, albeit potentially less selective, synthetic route. This pathway follows a classical SN2 mechanism.

Mechanistic Rationale & Key Reagent Choices

This reaction requires a trifluoroethylating agent with a good leaving group, such as 2,2,2-trifluoroethyl iodide, 2,2,2-trifluoroethyl bromide, or a sulfonate ester like 2,2,2-trifluoroethyl triflate. The reactivity of these agents correlates with the stability of the leaving group (Triflate > Iodide > Bromide).

A critical consideration is the potential for side reactions. The starting material, piperidin-4-amine, has two nucleophilic nitrogen atoms. The secondary amine within the piperidine ring is generally more nucleophilic than the primary exocyclic amine, but competitive alkylation can occur. To ensure regioselectivity, it is highly advisable to first protect the primary amine at the C4 position, most commonly with a tert-butoxycarbonyl (Boc) group. This protecting group can be easily removed under acidic conditions after the N-trifluoroethylation step.

The reaction requires a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to neutralize the acid generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile.[12]

Visualizing the Nucleophilic Alkylation Workflow

G cluster_0 Protected Starting Material cluster_1 Alkylation Step cluster_2 Intermediate & Deprotection cluster_3 Final Product A 4-Amino-1-Boc-piperidine D SN2 Reaction Solvent: DMF or ACN A->D B 2,2,2-Trifluoroethyl Iodide (or Triflate) B->D C Base (e.g., K₂CO₃, DIPEA) C->D E Protected Intermediate D->E F Acidic Deprotection (TFA or HCl) E->F G This compound F->G caption Nucleophilic Alkylation Pathway

Caption: Nucleophilic Alkylation Pathway.

Experimental Protocol: Nucleophilic Alkylation
  • Materials: 4-Amino-1-Boc-piperidine, 2,2,2-Trifluoroethyl triflate (or iodide), Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).

  • Step 1: Reaction Setup: In a round-bottom flask, suspend 4-amino-1-Boc-piperidine (1.0 eq) and potassium carbonate (2.0-3.0 eq) in anhydrous acetonitrile.

  • Step 2: Addition of Electrophile: Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the suspension at room temperature.

  • Step 3: Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Step 4: Work-up: Once the reaction is complete, filter off the inorganic base. Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Step 5: Deprotection & Purification: Follow Steps 5 and 6 from the reductive amination protocol to remove the Boc protecting group and purify the final product.

Comparative Analysis of Synthetic Pathways

The choice between reductive amination and nucleophilic alkylation depends on factors such as reagent availability, cost, scale, and desired purity profile.

FeatureReductive Amination (TFA/Silane Method)Nucleophilic Alkylation
Fluorine Source Trifluoroacetic Acid (Inexpensive, stable liquid)[1][2]2,2,2-Trifluoroethyl halides or triflates (More expensive)
Key Reagents Silane reductants (e.g., PhSiH₃)Non-nucleophilic base (e.g., K₂CO₃, DIPEA)
Regioselectivity Generally high, but protection of the 4-amino group is still recommended for clarity.Requires protection of the 4-amino group to prevent side reactions.
Typical Yields Good to excellent.Good, but can be sensitive to the choice of leaving group and base.
Advantages Uses cheap, stable, and readily available bulk chemicals. Catalyst-free.[1][2]A classical, well-understood transformation.
Disadvantages Requires elevated temperatures. Silane byproducts can complicate purification.Requires pre-functionalized, potentially costly trifluoroethylating agents. Potential for over-alkylation if not properly controlled.

Conclusion

The synthesis of this compound is most effectively achieved through two primary strategies: reductive amination and nucleophilic alkylation. For laboratory and process scale synthesis, the reductive amination pathway utilizing trifluoroacetic acid as the fluorine source and a silane reductant offers significant advantages in terms of cost, reagent stability, and operational simplicity.[1][2] While direct nucleophilic alkylation is a viable alternative, it necessitates the use of a protecting group strategy for the exocyclic amine to ensure regioselectivity and relies on more expensive trifluoroethylating agents. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or development program.

References

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. This fluorinated piperidine derivative is a valuable building block in medicinal chemistry, and understanding its characteristics is crucial for its effective application in research and drug development. This document consolidates available data on its structure, physicochemical parameters, and safety profile. Furthermore, it outlines a plausible synthetic approach and discusses its potential reactivity and applications based on its structural features and the known behavior of related compounds.

Introduction

This compound, with CAS number 174198-90-2, is a bifunctional molecule featuring a piperidine ring substituted at the 1-position with a trifluoroethyl group and at the 4-position with a primary amine. The presence of the trifluoroethyl group significantly influences the electronic properties of the piperidine nitrogen, making it less basic compared to its non-fluorinated counterparts. This modulation of basicity, along with the presence of a reactive primary amine, makes this compound an attractive scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group is a common motif in pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and lipophilicity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers and databases, specific experimental values for properties like melting point, boiling point, and pKa are not widely published.

Structure and Identification
  • IUPAC Name: this compound[1]

  • CAS Number: 174198-90-2

  • Molecular Formula: C₇H₁₃F₃N₂[1]

  • Molecular Weight: 182.19 g/mol [1][2]

  • Canonical SMILES: C1CN(CCC1N)CC(F)(F)F[1]

  • InChI Key: JJGAYYBQGNJNJQ-UHFFFAOYSA-N[1]

Diagram of the Molecular Structure:

Caption: 2D structure of this compound.

Tabulated Physicochemical Data
PropertyValueSource
Physical State Solid[2]
Molecular Weight 182.19 g/mol [1][2]
XLogP3 1.0[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2
Exact Mass 182.103083 g/mol [1]
Monoisotopic Mass 182.103083 g/mol [1]

Note: The XLogP3 value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis

Proposed Synthetic Pathway

A common starting material for such a synthesis is tert-butyl piperidin-4-ylcarbamate, which has the primary amine protected as a Boc-carbamate, preventing it from reacting during the N-alkylation step.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow start tert-butyl piperidin-4-ylcarbamate step1 N-Trifluoroethylation start->step1 intermediate tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate step1->intermediate step2 Boc Deprotection intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate

This step involves the nucleophilic substitution of a trifluoroethylating agent by the secondary amine of the piperidine ring. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) is a highly effective reagent for this transformation due to the excellent leaving group ability of the triflate anion.

  • Rationale for Experimental Choices:

    • Solvent: A polar aprotic solvent such as acetonitrile or DMF is chosen to dissolve the starting materials and facilitate the SN2 reaction without interfering with the reactants.

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is essential to neutralize the triflic acid formed during the reaction, driving the equilibrium towards the product.

    • Temperature: The reaction is typically performed at room temperature to moderate temperatures to ensure a controlled reaction rate and minimize potential side reactions.

  • Procedure:

    • Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in anhydrous acetonitrile.

    • Add a non-nucleophilic base, such as potassium carbonate (1.5 eq.).

    • To this stirring suspension, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound (Final Product)

This final step involves the removal of the Boc protecting group under acidic conditions to liberate the primary amine.

  • Rationale for Experimental Choices:

    • Deprotection Agent: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly efficient method for Boc deprotection. The volatile nature of TFA and DCM simplifies the workup procedure. Alternatively, hydrochloric acid in an ethereal or alcoholic solvent can be used.

    • Temperature: The reaction is typically carried out at room temperature and is usually complete within a few hours.

  • Procedure:

    • Dissolve the purified tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate (1.0 eq.) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Spectroscopic and Analytical Characterization (Predicted)

1H NMR Spectroscopy
  • Piperidine Ring Protons: A series of multiplets would be expected in the range of 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen atoms (positions 2, 6, and 4) would be shifted downfield.

  • -CH2-CF3 Protons: A quartet in the region of 2.8-3.2 ppm is anticipated due to coupling with the three fluorine atoms.

  • -NH2 Protons: A broad singlet, the chemical shift of which would be concentration-dependent, is expected. This signal would disappear upon D2O exchange.

13C NMR Spectroscopy
  • Piperidine Ring Carbons: Signals for the piperidine carbons are expected in the aliphatic region (30-60 ppm). The carbons attached to nitrogen (C2, C6, and C4) will be deshielded.

  • -CH2-CF3 Carbon: The CH2 carbon will appear as a quartet due to one-bond coupling with the fluorine atoms, likely in the range of 50-60 ppm.

  • -CF3 Carbon: The CF3 carbon will appear as a quartet with a large C-F coupling constant, significantly downfield in the spectrum.

Infrared (IR) Spectroscopy
  • N-H Stretch: A pair of medium intensity bands in the region of 3300-3400 cm-1, characteristic of a primary amine.

  • C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm-1.

  • N-H Bend: A bending vibration for the primary amine should be observable around 1600 cm-1.

  • C-F Stretch: Strong C-F stretching bands are expected in the region of 1000-1300 cm-1.

Mass Spectrometry
  • Molecular Ion (M+): The molecular ion peak would be observed at m/z 182.

  • Fragmentation Pattern: The fragmentation is likely to be dominated by alpha-cleavage adjacent to the nitrogen atoms. Common fragments would include the loss of the trifluoroethyl group and cleavage of the piperidine ring. A prominent fragment corresponding to [M-CF3]+ would be expected.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its two nitrogen atoms.

  • Primary Amine (at C-4): This is a nucleophilic center and can readily undergo a variety of reactions, including:

    • Amide formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

    • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

    • Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

    • Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.

  • Tertiary Amine (Piperidine Nitrogen): The trifluoroethyl group significantly reduces the basicity and nucleophilicity of this nitrogen. While it is less reactive than a typical tertiary amine, it can still participate in reactions such as salt formation with strong acids.

Diagram of Key Reactivity Pathways:

Reactivity_Pathways start This compound reagent1 R-COCl start->reagent1 Acylation reagent2 R-CHO, NaBH(OAc)3 start->reagent2 Reductive Amination reagent3 R-SO2Cl start->reagent3 Sulfonylation product1 Amide Derivative reagent1->product1 product2 Secondary Amine Derivative reagent2->product2 product3 Sulfonamide Derivative reagent3->product3

Caption: Key reactions involving the primary amine group.

The versatility of the primary amine handle, combined with the unique electronic properties imparted by the trifluoroethyl group, makes this compound a valuable starting material for the synthesis of a wide range of more complex molecules with potential applications in:

  • Drug Discovery: As a scaffold for the development of new central nervous system (CNS) agents, anti-infectives, and enzyme inhibitors. The trifluoromethyl group can enhance the pharmacokinetic profile of drug candidates.

  • Agrochemicals: As a building block for novel pesticides and herbicides.

  • Materials Science: In the synthesis of specialized polymers and functional materials.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Classifications:

    • Acute Toxicity, Oral (Category 4)[1]

    • Hazardous to the aquatic environment, acute hazard (Category 1)[1]

    • Hazardous to the aquatic environment, long-term hazard (Category 1)[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H410: Very toxic to aquatic life with long lasting effects.[1]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P273: Avoid release to the environment.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P330: Rinse mouth.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive primary amine and a basicity-modulating trifluoroethyl group on a piperidine scaffold provides a platform for the creation of diverse and potentially bioactive molecules. While a comprehensive set of experimentally determined physical and chemical data is not yet publicly available, this guide provides a solid foundation of its known properties, a plausible synthetic route, and an overview of its potential applications, serving as a useful resource for researchers and scientists.

References

1-(2,2,2-Trifluoroethyl)piperidin-4-amine: A Core Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a therapeutic agent. The 1-(2,2,2-Trifluoroethyl)piperidin-4-amine moiety has emerged as a critical component in the design of potent and selective inhibitors targeting key players in disease pathology. While the standalone biological activity of this compound is not extensively documented, its true significance lies in its role as a foundational building block in the development of advanced drug candidates.

This technical guide provides a comprehensive overview of the biological relevance of the this compound core, with a primary focus on its application in the development of inhibitors for the histone methyltransferase EZH2. We will delve into the structure-activity relationships that underscore its importance, detail synthetic methodologies, and explore the broader context of its potential in targeting other biological systems.

Chemical and Physical Properties

  • Molecular Formula: C₇H₁₃F₃N₂[1]

  • Molecular Weight: 182.19 g/mol [1]

  • IUPAC Name: this compound[1]

  • CAS Number: 187217-99-8[1]

The introduction of the trifluoroethyl group onto the piperidine nitrogen is a key chemical feature. This modification significantly lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterparts. This reduction in pKa can have profound effects on the molecule's pharmacokinetic and pharmacodynamic properties, including improved cell permeability, reduced off-target effects, and enhanced oral bioavailability.

Case Study: The Pivotal Role of this compound in EZH2 Inhibition

The enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas, making it a compelling target for therapeutic intervention.[4]

The development of potent and selective EZH2 inhibitors has been a major focus of oncology research. One such inhibitor, CPI-1205, incorporates the 1-(2,2,2-Trifluoroethyl)piperidin-4-yl moiety as a central feature.[2][3][4]

Structure-Activity Relationship (SAR) and the Significance of the Trifluoroethyl Group

The journey to CPI-1205 involved extensive optimization of a pyridone-indole core scaffold.[2][3] Early analogs with a simple N-H or N-Me piperidine showed good biochemical potency against EZH2 but suffered from poor cellular activity.[2][3] This disparity was attributed to the high basicity of the piperidine nitrogen, which hindered cell membrane permeability and led to undesirable pharmacokinetic properties.

The systematic introduction of electron-withdrawing groups on the piperidine nitrogen was explored to attenuate its basicity. The 1-(2,2,2-Trifluoroethyl) substitution proved to be optimal. This modification led to a significant enhancement in cellular potency, as demonstrated by the EC50 values in a HeLa cell-based H3K27me3 mechanism of action (MOA) assay.[2][3]

Table 1: Impact of Piperidine N-Substitution on EZH2 Inhibition

CompoundPiperidine N-SubstituentBiochemical IC50 (µM)Cellular EC50 (µM)
2 HPotent>1
3 MethylPotent>1
9 n-TrifluoropropylPotent0.29
12 DifluoroethylPotent0.039
13 (CPI-1205) Trifluoroethyl 0.002 0.032

Data synthesized from Vaswani et al., J. Med. Chem. 2016.[2][3]

The data clearly indicates that while maintaining high biochemical potency, the trifluoroethyl group in CPI-1205 dramatically improves cellular efficacy by over 30-fold compared to the unsubstituted piperidine analog.

Mechanism of EZH2 Inhibition

CPI-1205, featuring the 1-(2,2,2-Trifluoroethyl)piperidin-4-yl moiety, acts as a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[4] It binds to the SAM-binding pocket of EZH2, preventing the transfer of a methyl group to its histone substrate.

EZH2_Inhibition cluster_PRC2 PRC2 Complex cluster_Substrates Substrates EZH2 EZH2 Methylation H3K27 Trimethylation EZH2->Methylation Catalyzes EED EED SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 Binds to Histone Histone H3 Histone->EZH2 Binds to CPI1205 CPI-1205 (1-(2,2,2-Trifluoroethyl)piperidin-4-yl moiety) CPI1205->EZH2 Inhibits (SAM-competitive) GeneSilencing Gene Silencing Methylation->GeneSilencing Leads to Synthesis_Workflow Start Piperidine Precursor (e.g., Compound 14) Amide Trifluoroacetamide Intermediate (Compound 19) Start->Amide 1. Trifluoroacetic anhydride, DIPEA TFE_Piperidine N-Trifluoroethylpiperidine (Compound 20) Amide->TFE_Piperidine 2. Borane THF complex Acid Carboxylic Acid Intermediate (Compound 21) TFE_Piperidine->Acid 3. Saponification (NaOH) Final CPI-1205 (Compound 13) Acid->Final 4. CDI, Pyridone Amine (22) Pyridone Pyridone Amine (Compound 22) Pyridone->Final Potential_Pathways cluster_Cancer Cancer Therapeutics cluster_Autoimmune Autoimmune Disorders cluster_CNS CNS Disorders Piperidine_Core N-Substituted Piperidin-4-amine Core EZH2 EZH2 Inhibition Piperidine_Core->EZH2 Incorporated in CPI-1205 Kv13 Kv1.3 Channel Blockade Piperidine_Core->Kv13 Potential Scaffold Receptors Receptor/Transporter Modulation Piperidine_Core->Receptors Potential Scaffold CellCycle Cell Cycle Arrest EZH2->CellCycle Apoptosis Apoptosis EZH2->Apoptosis TCell T-Cell Activation (Inhibition) Kv13->TCell Cytokine Cytokine Release (Reduction) TCell->Cytokine Neurotransmission Altered Neurotransmission Receptors->Neurotransmission

References

The Strategic Role of the Trifluoroethyl Group in Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Functional Group

In the landscape of modern medicinal chemistry, the piperidine ring stands as a testament to nature's efficiency and a cornerstone of synthetic drug design. This six-membered nitrogen-containing heterocycle is a prevalent motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold," capable of interacting with a wide range of biological targets.[3] The strategic functionalization of the piperidine core is therefore a critical aspect of drug discovery, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.

Parallel to the enduring importance of scaffolds like piperidine, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tactic for enhancing molecular properties. The unique electronic characteristics of fluorine, particularly in the form of fluorinated alkyl groups, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among these, the trifluoroethyl group (-CH2CF3) offers a distinct set of steric and electronic properties compared to the more commonly used trifluoromethyl group (-CF3).

This technical guide provides an in-depth exploration of the role of the trifluoroethyl group in the context of piperidine derivatives. As a Senior Application Scientist, this guide is crafted for researchers, scientists, and drug development professionals, aiming to provide not just a list of facts, but a causal understanding of why and how the trifluoroethyl group can be a transformative addition to a piperidine scaffold. We will delve into its impact on physicochemical properties, metabolic fate, and conformational behavior, supported by detailed experimental protocols and illustrative case studies to empower your drug discovery programs.

Chapter 1: Physicochemical Impact of the Trifluoroethyl Group on the Piperidine Core

The introduction of a trifluoroethyl group onto a piperidine ring, typically at the nitrogen atom, induces significant and predictable changes in the molecule's fundamental physicochemical properties. These alterations are primarily driven by the strong electron-withdrawing nature of the trifluoromethyl moiety.

Lipophilicity (LogP/LogD): A Balancing Act

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is profoundly influenced by fluorination. The trifluoroethyl group's impact on lipophilicity is nuanced. While the trifluoromethyl group is one of the most lipophilic substituents, the trifluoroethyl group presents a more complex picture due to the presence of the ethyl linker.[4]

Generally, the introduction of a trifluoroethyl group increases lipophilicity compared to a non-fluorinated ethyl group. However, this increase is often less pronounced than that observed with a trifluoromethyl group. This is because the hydrogens on the α-carbon of the ethyl group can still participate in some polar interactions, mitigating the overall lipophilicity increase from the CF3 moiety.

Table 1: Comparative Lipophilicity and Basicity of N-Substituted Piperidines (Illustrative)

CompoundN-SubstituentCalculated LogP*Experimental pKa
1 -CH2CH3 (Ethyl)1.8910.45
2 -CH2CF3 (Trifluoroethyl)~2.5-3.0~5.7-6.5
3 -CF3 (Trifluoromethyl)~3.5-4.0~-1 to 0

*Note: LogP values are estimations and can vary based on the calculation method and experimental conditions. The pKa of the trifluoroethyl derivative is an educated estimate based on the known pKa of 2,2,2-trifluoroethylamine.[5]

Experimental Protocol: Determination of Distribution Coefficient (LogD) by the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the LogD of a piperidine derivative at a physiologically relevant pH of 7.4.[4][6][7][8]

Objective: To determine the ratio of the concentration of a compound in the octanol phase to the aqueous phase at equilibrium.

Materials:

  • Test compound (e.g., N-(2,2,2-trifluoroethyl)piperidine)

  • 1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Volumetric flasks

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Vortex mixer

Procedure:

  • Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely before use. This ensures that the two phases are in equilibrium, preventing volume changes during the experiment.

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a centrifuge tube, add a precise volume of the pre-saturated PBS (e.g., 1 mL).

    • Add a precise volume of the pre-saturated 1-octanol (e.g., 1 mL).

    • Add a small aliquot of the test compound stock solution to achieve a final concentration that is within the linear range of the analytical method.

  • Equilibration: Cap the tube and vortex vigorously for 1-2 minutes. Place the tube on a shaker and agitate for a sufficient time to reach equilibrium (typically 1-3 hours).

  • Phase Separation: Centrifuge the tube at a sufficient speed and duration to ensure complete separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer for analysis.

  • Quantification: Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Self-Validation:

  • Run a control compound with a known LogD value to validate the experimental setup.

  • Ensure that the sum of the compound recovered from both phases is close to 100% of the initial amount added.

Basicity (pKa): A Dramatic Reduction

The basicity of the piperidine nitrogen is a critical parameter that governs its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic interactions with its biological target. The trifluoroethyl group exerts a potent electron-withdrawing inductive effect, significantly reducing the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a dramatic decrease in the pKa compared to its non-fluorinated counterpart.

A typical N-alkyl piperidine has a pKa in the range of 10-11.[9] In contrast, the pKa of 2,2,2-trifluoroethylamine is approximately 5.7.[5] It is therefore expected that an N-trifluoroethylpiperidine will have a pKa in a similar range. This substantial reduction in basicity means that at physiological pH (7.4), a much larger fraction of the trifluoroethyl-piperidine derivative will exist in its neutral, unprotonated form compared to a typical N-alkyl piperidine. This has profound implications for its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier.

Chapter 2: Modulation of Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and a short duration of action. The introduction of fluorine, particularly in the form of a trifluoroethyl group, is a well-established strategy to enhance metabolic stability.

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. This inherent strength makes the C-F bond highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Common metabolic pathways for N-alkyl piperidines include N-dealkylation and oxidation at the α-carbon of the N-alkyl group or at various positions on the piperidine ring.[10][11][12] By replacing an N-ethyl group with an N-trifluoroethyl group, the positions most susceptible to oxidative metabolism are effectively "blocked."

Figure 1: Metabolic Blocking by the Trifluoroethyl Group

G cluster_0 N-Ethylpiperidine Metabolism cluster_1 N-Trifluoroethylpiperidine Metabolism N-Ethylpiperidine N-Ethylpiperidine Metabolite_1 Metabolite_1 N-Ethylpiperidine->Metabolite_1 N-dealkylation Metabolite_2 Metabolite_2 N-Ethylpiperidine->Metabolite_2 α-carbon oxidation N-Trifluoroethylpiperidine N-Trifluoroethylpiperidine Blocked_1 Metabolite Formation Reduced N-Trifluoroethylpiperidine->Blocked_1 N-dealkylation (Inhibited) Blocked_2 Metabolite Formation Blocked N-Trifluoroethylpiperidine->Blocked_2 α-carbon oxidation (Blocked)

Caption: Metabolic pathways of N-ethylpiperidine and the blocking effect of the trifluoroethyl group.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a detailed methodology for assessing the metabolic stability of a test compound using liver microsomes, which are a rich source of drug-metabolizing enzymes.[13][14][15][16][17]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and a cofactor regenerating system.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (Volume of incubation / Amount of microsomal protein) * k.

Self-Validation:

  • The positive control should show significant metabolism, confirming the activity of the microsomes.

  • A negative control (without the NADPH regenerating system) should show minimal metabolism of the test compound.

Table 2: Comparative In Vitro Metabolic Stability (Illustrative Data)

CompoundN-SubstituentHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
1 -CH2CH3 (Ethyl)1546.2
2 -CH2CF3 (Trifluoroethyl)> 60< 11.5

Chapter 3: Synthesis of Trifluoroethyl-Piperidine Derivatives

The efficient synthesis of trifluoroethyl-piperidine derivatives is crucial for their exploration in drug discovery programs. Two primary strategies for the N-trifluoroethylation of piperidine are N-alkylation and reductive amination.

Synthetic Strategies
  • N-Alkylation with Trifluoroethylating Agents: This approach involves the direct reaction of piperidine with an electrophilic trifluoroethyl source. 2,2,2-Trifluoroethyl triflate (CF3CH2OTf) is a highly effective reagent for this transformation due to the excellent leaving group ability of the triflate anion.[1][6] The reaction typically proceeds under mild conditions with a suitable base to neutralize the generated acid.

  • Reductive Amination: This powerful and widely used method involves the reaction of piperidine with trifluoroacetaldehyde (CF3CHO) or a suitable precursor in the presence of a reducing agent.[18] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired N-trifluoroethylpiperidine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Figure 2: Synthetic Routes to N-(2,2,2-Trifluoroethyl)piperidine

G cluster_0 N-Alkylation cluster_1 Reductive Amination Piperidine_1 Piperidine Product N-(2,2,2-Trifluoroethyl)piperidine Piperidine_1->Product Reagent_1 CF3CH2OTf Base Reagent_1->Product Piperidine_2 Piperidine Piperidine_2->Product Reagent_2 CF3CHO NaBH(OAc)3 Reagent_2->Product

Caption: Key synthetic strategies for the preparation of N-(2,2,2-trifluoroethyl)piperidine.

Experimental Protocol: Synthesis of N-(2,2,2-Trifluoroethyl)piperidine via Reductive Amination

Objective: To synthesize N-(2,2,2-trifluoroethyl)piperidine from piperidine and trifluoroacetaldehyde.

Materials:

  • Piperidine

  • Trifluoroacetaldehyde ethyl hemiacetal

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous DCM.

  • Addition of Aldehyde: Add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-(2,2,2-trifluoroethyl)piperidine.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Self-Validation:

  • The disappearance of starting materials and the appearance of the product spot on TLC/LC-MS indicate reaction progression.

  • The spectroscopic data should be consistent with the structure of the desired product.

Chapter 4: Conformational and Stereochemical Considerations

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The orientation of substituents on the ring (axial vs. equatorial) can have a significant impact on the molecule's shape and, consequently, its interaction with biological targets. The introduction of a trifluoroethyl group, particularly on the nitrogen, can influence the conformational equilibrium of the piperidine ring.

Computational studies and NMR analysis have shown that fluorine-containing substituents on piperidine rings can have complex effects on their conformational preferences, driven by a combination of steric and electronic factors such as hyperconjugation and dipole-dipole interactions.[1][2][19][20][21] While the large steric bulk of the trifluoroethyl group would generally favor an equatorial position to minimize 1,3-diaxial interactions, electronic effects can also play a role.

Figure 3: Conformational Equilibrium of N-(2,2,2-Trifluoroethyl)piperidine

G cluster_0 Equatorial Conformer (Favored) cluster_1 Axial Conformer (Disfavored) Equatorial [Image of equatorial N-trifluoroethylpiperidine] Axial [Image of axial N-trifluoroethylpiperidine] Equatorial->Axial Ring Inversion

Caption: The chair conformations of N-(2,2,2-trifluoroethyl)piperidine, with the equatorial conformer being sterically favored.

The specific orientation of the trifluoroethyl group itself (i.e., the torsion angle around the N-CH2 bond) will also be influenced by the steric and electronic environment, which can be critical for how the molecule presents itself to a binding pocket.

Chapter 5: Case Studies and Applications in Drug Discovery

While a blockbuster drug featuring a trifluoroethyl-piperidine moiety has yet to emerge, the strategic use of the trifluoroethyl group in CNS drug discovery and other therapeutic areas provides compelling evidence for its potential. The combination of increased metabolic stability, modulated lipophilicity, and reduced basicity makes this motif particularly attractive for designing brain-penetrant drugs.

For instance, in the development of agents targeting CNS receptors, achieving a delicate balance between lipophilicity for blood-brain barrier penetration and aqueous solubility for formulation can be challenging. The trifluoroethyl group offers a means to increase lipophilicity to a lesser extent than a trifluoromethyl group, while the significant reduction in pKa can decrease the potential for off-target interactions with aminergic GPCRs and reduce the risk of phospholipidosis.

While direct case studies are limited, the principles are well-established. For example, the trifluoromethyl group in the blockbuster antidepressant fluoxetine is crucial for its CNS penetration and metabolic profile. The trifluoroethyl group can be considered a valuable alternative to the trifluoromethyl group when a more moderate increase in lipophilicity and a less drastic reduction in basicity are desired.

Conclusion: A Versatile Tool for Piperidine Functionalization

The trifluoroethyl group is a powerful and versatile functional group for the strategic modification of piperidine derivatives in drug discovery. Its unique combination of properties offers several key advantages:

  • Enhanced Metabolic Stability: The high strength of the C-F bond effectively blocks oxidative metabolism at the N-alkyl position.

  • Modulated Lipophilicity: It provides a means to increase lipophilicity, often to a more controlled extent than a trifluoromethyl group, aiding in the optimization of ADME properties.

  • Reduced Basicity: The strong inductive effect significantly lowers the pKa of the piperidine nitrogen, which can improve membrane permeability and reduce off-target effects.

The synthetic accessibility of trifluoroethyl-piperidine derivatives, coupled with their desirable physicochemical and metabolic properties, makes them an attractive area for further exploration in the quest for novel therapeutics. As our understanding of the subtle interplay between structure and function continues to grow, the trifluoroethyl group is poised to become an increasingly important tool in the medicinal chemist's arsenal for the design of next-generation piperidine-based drugs.

References

Core Safety & Handling Protocols for 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2,2-Trifluoroethyl)piperidin-4-amine is a fluorinated piperidine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery. The introduction of the trifluoroethyl group can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, making it a valuable moiety for the synthesis of novel therapeutic agents.[1][2] However, its unique chemical structure also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety and handling considerations for this compound, grounded in established chemical safety principles and available hazard data, to ensure its safe and effective use in a research and development setting.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of chemical safety. The trifluoroethyl moiety attached to the piperidine nitrogen distinguishes this compound and influences its reactivity and biological interactions.[2][3]

Identifiers and Structure

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,0.866!"]; C1 [label="C", pos="-0.75,0.433!"]; C2 [label="C", pos="-0.75,-0.433!"]; N2 [label="N", pos="0,-0.866!"]; C3 [label="C", pos="0.75,-0.433!"]; C4 [label="C", pos="0.75,0.433!"]; C5 [label="C", pos="0,1.866!"]; C6 [label="C", pos="0,2.866!"]; F1 [label="F", pos="-0.8,3.266!"]; F2 [label="F", pos="0.8,3.266!"]; F3 [label="F", pos="0,3.666!"]; H1 [label="H₂N", pos="0,-1.6!"]; // Amino group

// Bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C6; C6 -- F1; C6 -- F2; C6 -- F3; N2 -- H1 [style=invis]; // For positioning the amino label } केंद Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [4]
CAS Number 187217-99-8 [4]
Molecular Formula C₇H₁₃F₃N₂
SMILES C1CN(CCC1N)CC(F)(F)F [4]

| InChIKey | JJGAYYBQGNJNJQ-UHFFFAOYSA-N |[4] |

Physicochemical Data

The physical properties of a compound dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Weight 182.19 g/mol [4]
Form Solid
Monoisotopic Mass 182.10308291 Da [4]

| pKa (Predicted) | The trifluoroethyl group is strongly electron-withdrawing, which is expected to lower the basicity of the piperidine nitrogen compared to piperidine itself (pKb 2.88).[5] This modulation is often a deliberate design choice in drug development.[2] | N/A |

Hazard Identification and GHS Classification

Understanding the Globally Harmonized System (GHS) classification is non-negotiable for risk assessment. This compound presents both acute and environmental hazards.[4][6]

Table 3: GHS Hazard Classification

Category Information Source
Pictograms [6]
Signal Word Warning [6]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. [4][6][7]

| PrecautionaryStatements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |[4][6][7] |

The H302 classification indicates significant oral toxicity, requiring stringent measures to prevent ingestion.[4] The H410 classification underscores the compound's potential to cause long-term damage to ecosystems, mandating controlled disposal and spill management.[6][7]

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls and supplemented by personal protective equipment (PPE), is essential for minimizing exposure. This follows the hierarchy of controls principle.

dot digraph "Hierarchy_of_Controls" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=invhouse, fontname="Arial", margin=0.2]; edge [color="#5F6368"];

} केंद Figure 2: Hierarchy of Controls Applied to Laboratory Safety

Engineering Controls
  • Causality: To mitigate inhalation of dust particles and potential vapors, all weighing and handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure.[8] This is the primary barrier between the researcher and the chemical.

  • Recommendation: Ensure the fume hood has a face velocity compliant with institutional and regulatory standards (typically 80-120 fpm). An eyewash station and safety shower must be immediately accessible.[9]

Personal Protective Equipment (PPE)
  • Eye Protection: Use tightly sealed safety goggles or a face shield. Standard safety glasses do not provide adequate protection against splashes or fine dust.[10]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[10] Given that the compound is a solid amine, skin contact should be avoided. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating skin.

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory to protect against accidental spills.[10]

Safe Handling, Storage, and Disposal Protocols

Adherence to systematic procedures is critical for preventing accidents and environmental contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling, review this guide and the specific Safety Data Sheet (SDS).[7] Ensure all necessary PPE is donned and the fume hood is operational.

  • Weighing: Conduct all weighing operations on a tared weigh paper or in a suitable container within a ventilated enclosure or chemical fume hood to prevent inhalation of airborne powder.

  • Transfer: Use spatulas or other appropriate tools for transferring the solid. Avoid creating dust. If dissolving, add the solid to the solvent slowly.

  • Post-Handling: After use, thoroughly decontaminate the work area, including the balance and spatulas. Wash hands thoroughly with soap and water, even after removing gloves.[7]

Storage
  • Causality: To ensure chemical stability and safety, proper storage is paramount. While specific incompatibilities are not extensively documented, it is prudent to store it away from strong oxidizing agents, as amines can react exothermically.

  • Recommendation: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store in a cabinet designated for combustible solids, as per its storage class code (11).[6]

Disposal
  • Causality: Due to its high aquatic toxicity (H410), this compound must never be disposed of down the drain.[7] Environmental release must be strictly avoided.

  • Recommendation: All waste, including contaminated consumables (e.g., gloves, weigh paper) and excess material, must be collected in a clearly labeled, sealed hazardous waste container.[10] Dispose of the waste through a licensed and approved hazardous waste disposal company, following all local and national regulations.

First-Aid and Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

dot digraph "Emergency_Response_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", splines=true]; node [shape=box, style=filled, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF", margin="0.2,0.1"]; edge [color="#5F6368"];

} केंद Figure 3: First-Aid Response Workflow for Exposures

  • Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[7]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician immediately.[7]

  • Ingestion: Harmful if swallowed. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[7]

Spill Response
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE as described in Section 3.

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains to avoid environmental contamination.[7]

  • Carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary.

  • Place the spilled material and cleanup supplies into a suitable, sealed, and labeled container for hazardous waste disposal.

  • Decontaminate the spill area once the material has been removed.

References

An In-depth Technical Guide to the Solubility of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. While specific experimental solubility data for this compound is not widely published, this document synthesizes foundational chemical principles, structure-activity relationships, and established analytical methodologies to offer a predictive assessment and a robust framework for its empirical determination. We delve into the molecular architecture, the profound influence of the trifluoroethyl moiety on physicochemical properties, and present detailed protocols for solubility assessment in aqueous and organic media. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to effectively utilize this compound in drug discovery and development workflows.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its saturated, heterocyclic structure provides a three-dimensional framework that can be functionalized to interact with biological targets. The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]

The compound of interest, this compound (CAS: 187217-99-8), combines these two key features.[3] Understanding its solubility is a critical first step in any drug development cascade, as it directly impacts formulation, bioavailability, and ultimately, therapeutic efficacy.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₇H₁₃F₃N₂[3]
Molecular Weight 182.19 g/mol [3]
Appearance Solid (predicted/supplier data)
CAS Number 187217-99-8[3][4]
InChI Key JJGAYYBQGNJNJQ-UHFFFAOYSA-N

The structure features a basic piperidine nitrogen and a primary amine at the 4-position, which are expected to be protonated at physiological pH. The key modulator of its properties is the N-linked 2,2,2-trifluoroethyl group.

The Influence of the Trifluoroethyl Group

The -CF3 group is a powerful modulator of molecular properties for several reasons:

  • Increased Lipophilicity : The trifluoromethyl group significantly increases the lipophilicity (fat solubility) of a molecule.[5][6] This is a critical factor that can enhance membrane permeability and absorption.[7] However, this increased lipophilicity generally leads to an inverse correlation with aqueous solubility.[8]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to metabolic breakdown by enzymes, which can increase the half-life of a drug.[5][7]

  • Basicity (pKa) Modulation : The strong electron-withdrawing nature of the -CF3 group can lower the basicity (pKa) of the nearby piperidine nitrogen.[9][10] In one study, the addition of fluorine atoms to the N-alkyl substituent of piperidine derivatives was shown to be optimal for attenuating basicity, which had profound positive effects on cellular potency and pharmacokinetic properties.[11][12] This modulation of pKa directly influences the ionization state of the molecule at a given pH, which in turn is a primary determinant of aqueous solubility.

Predicting Solubility: A Mechanistic Approach

Based on the structure, we can make informed predictions about the solubility of this compound.

  • Aqueous Solubility : The parent piperidine molecule is highly soluble in water due to hydrogen bonding.[13] However, the introduction of the trifluoroethyl group increases lipophilicity, which is expected to decrease aqueous solubility compared to unsubstituted piperidine-4-amine. The presence of two basic nitrogen atoms means that solubility will be highly pH-dependent. At lower pH, both amines will be protonated, forming a dicationic species that will be significantly more water-soluble.

  • Organic Solvent Solubility : Given its increased lipophilicity, the compound is expected to be soluble in a range of common organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether), and chlorinated solvents (dichloromethane).[14]

A common strategy to enhance the aqueous solubility of basic compounds is the formation of a salt. The commercially available hydrochloride salt of this compound underscores its utility in aqueous systems for research and development.[15]

Experimental Determination of Solubility

The following protocols provide step-by-step methodologies for the quantitative determination of solubility. These protocols are designed to be self-validating and grounded in standard analytical chemistry principles.

Workflow for Solubility Assessment

The logical flow for determining solubility involves preparing saturated solutions, separating the undissolved solid, and quantifying the dissolved analyte in the supernatant.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Equilibrate (e.g., 24h at 25°C) with agitation A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E Prepare serial dilutions of supernatant D->E F Analyze by HPLC-UV or LC-MS E->F G Calculate concentration against a standard curve F->G

Caption: Workflow for experimental solubility determination.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility in a given aqueous buffer.

Rationale: The shake-flask method is considered the "gold standard" for solubility measurement. Equilibration for 24 hours ensures that the solution is truly saturated. Centrifugation and filtration are critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Milli-Q or distilled water

  • Microcentrifuge tubes (2 mL)

  • Orbital shaker or rotator

  • Benchtop centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • HPLC or LC-MS system

Procedure:

  • Add an excess amount of the solid compound (e.g., 2-5 mg) to a 2 mL microcentrifuge tube. The exact mass should be recorded.

  • Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Securely cap the tubes and place them on a rotator or orbital shaker.

  • Equilibrate the samples for 24 hours at a controlled temperature (e.g., 25°C).

  • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This is the saturated solution.

  • Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Create a calibration curve by making serial dilutions of the standard stock.

  • Analyze the saturated solution and the calibration standards by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration.

  • The resulting concentration is the equilibrium solubility of the compound in that buffer.

Protocol 2: Potentiometric Titration for pKa and Salt Formation

This protocol helps determine the pKa values, which are crucial for understanding pH-dependent solubility.[16]

Rationale: Potentiometric titration measures the change in pH as an acid or base is added to the sample. The inflection points on the titration curve correspond to the pKa values of the ionizable groups.[17][18] This data is invaluable for selecting appropriate salt forms and predicting solubility across the physiological pH range.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Stir plate and magnetic stir bar

  • Buret

Procedure:

  • Accurately weigh a small amount of the compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

  • Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Begin adding the standardized HCl solution in small, precise increments from the buret.

  • Record the pH of the solution after each addition of titrant. Allow the reading to stabilize before recording.

  • Continue the titration well past the expected equivalence points.

  • Plot the pH (y-axis) versus the volume of HCl added (x-axis).

  • The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the titration curve, where the peaks correspond to the equivalence points.

G cluster_titration Potentiometric Titration Logic start Dissolve Amine in Water add_hcl Add increment of 0.1 M HCl start->add_hcl measure_ph Record pH add_hcl->measure_ph check_end Titration Complete? measure_ph->check_end check_end->add_hcl No plot Plot pH vs. Volume check_end->plot Yes analyze Determine pKa from curve plot->analyze

Caption: Logical flow for pKa determination via titration.

Conclusion

References

A Comprehensive Technical Guide to the Stability Assessment of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a robust, scientifically-grounded framework for evaluating the chemical stability of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, a fluorinated piperidine derivative increasingly utilized as a key building block in modern drug discovery. In the absence of extensive public stability data for this specific molecule, this document synthesizes information from analogous structures and adheres to the rigorous standards set by the International Council for Harmonisation (ICH) to propose a comprehensive stability testing plan. The guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental design. We will explore the molecule's intrinsic physicochemical properties, predict potential degradation pathways, and detail the necessary steps for forced degradation and long-term stability studies, including the development of a requisite stability-indicating analytical method.

Introduction: The Imperative for Stability Profiling

This compound is a bifunctional molecule featuring a primary amine for further derivatization and a trifluoroethylated tertiary amine within a piperidine scaffold. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and receptor binding affinity[1]. As this compound serves as a starting material or intermediate for active pharmaceutical ingredients (APIs), a thorough understanding of its stability is paramount.

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light[2][3]. This information is critical for determining appropriate storage conditions, re-test periods, and ensuring the safety and efficacy of the final drug product. This guide is structured to walk the user through a logical, phase-appropriate stability evaluation, from initial risk assessment based on chemical structure to the execution of formal ICH-compliant studies.

Physicochemical Profile and Structural Considerations

A molecule's inherent stability is dictated by its structure. The key features of this compound and their implications for stability are outlined below.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₇H₁₃F₃N₂[4]
Molecular Weight 182.19 g/mol [4]
Appearance Solid (typical)
SMILES C1CN(CCC1N)CC(F)(F)F[4]

Structural Analysis:

  • Piperidine Ring: A saturated heterocycle that is generally stable. The tertiary amine within the ring is a potential site for N-oxidation.

  • Primary Amine (-NH₂): This functional group is a nucleophilic and basic center. It is susceptible to oxidation and can readily form salts with acidic species.

  • Trifluoroethyl Group (-CH₂CF₃): The powerful electron-withdrawing effect of the trifluoromethyl moiety significantly reduces the basicity and nucleophilicity of the adjacent tertiary piperidine nitrogen. While the carbon-fluorine bond is exceptionally strong, the presence of fluorine can sometimes lead to unexpected degradation pathways[5][6]. Studies on other fluorinated amines have noted instability under certain conditions, such as in basic media[7].

Predicted Degradation Pathways

Based on the structural features, we can hypothesize several potential degradation pathways that must be investigated during forced degradation studies.

  • Oxidative Degradation: The most probable degradation route involves the oxidation of the nitrogen atoms. The primary amine could be oxidized, or more likely, the tertiary piperidine nitrogen could form an N-oxide.

  • Acid/Base Instability: While generally stable, extreme pH conditions could potentially promote ring-opening or other unforeseen reactions. The stability of fluorinated amines can be compromised under basic conditions[7].

  • Photodegradation: As an aliphatic amine, the molecule is not expected to be a strong chromophore. However, direct photolytic degradation or reaction with photo-generated radicals is possible and must be evaluated as per ICH Q1B guidelines[8].

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradants Acid Acid (H+) / Heat Ring_Opened Ring-Opened Products Acid->Ring_Opened Less Likely Base Base (OH-) / Heat Base->Ring_Opened Possible Oxidation Oxidation ([O]) N_Oxide Piperidine N-Oxide Oxidation->N_Oxide Most Likely Primary_Amine_Ox Primary Amine Oxidation Products Oxidation->Primary_Amine_Ox Light Light (hν) Other_Deg Other Minor Degradants Light->Other_Deg Parent This compound Parent->N_Oxide Parent->Primary_Amine_Ox Parent->Ring_Opened Parent->Other_Deg

Caption: Predicted degradation pathways for the subject molecule.

Forced Degradation (Stress Testing) Protocol

The primary goal of forced degradation is to generate representative degradation products to facilitate the development of a stability-indicating analytical method. The following protocols are designed to achieve approximately 5-20% degradation of the parent compound.

ForcedDegradationWorkflow cluster_conditions Stress Conditions Start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) Acid Add 0.1 M HCl Heat at 60°C Start->Acid Base Add 0.1 M NaOH Heat at 60°C Start->Base Oxid Add 3% H₂O₂ RT, protected from light Start->Oxid Heat Heat Solution at 80°C Start->Heat Photo Expose to Light (ICH Q1B Conditions) Start->Photo Sample Sample at Timepoints (e.g., 2, 8, 24, 48 hrs) Acid->Sample Base->Sample Oxid->Sample Heat->Sample Photo->Sample Quench Neutralize/Quench Reaction (if applicable) Sample->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze

Caption: General workflow for forced degradation studies.

Experimental Protocols:

  • Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent like a 50:50 (v/v) mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a standard concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Monitor the reaction at various time points. The reaction can be quenched by dilution if necessary.

  • Photostability:

    • Expose both the solid material and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B[8].

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Thermal Degradation:

    • Store the solid substance in a controlled oven at an elevated temperature (e.g., 80°C).

    • Store the stock solution at 60°C.

    • Analyze samples at set intervals.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method (SIAM) is essential for separating, detecting, and quantifying the active compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose[9][10].

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Instrument HPLC system with UV or Photodiode Array (PDA) DetectorPDA allows for peak purity assessment.
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µmStandard column for good separation of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 minA gradient is necessary to elute both the polar parent and potentially more non-polar degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CEnsures reproducible retention times.
Detection 210 nmAliphatic amines lack strong chromophores; detection at low UV provides sensitivity.
Injection Vol. 10 µLStandard volume.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines. The most critical validation parameter for a SIAM is specificity . This is demonstrated by analyzing the stressed samples and showing that all degradation product peaks are baseline-resolved from the main compound peak. Peak purity analysis using a PDA detector should confirm that the parent peak is spectrally pure in the presence of its degradants.

Formal ICH Stability Study Protocol

Once the SIAM is validated, a formal stability study can be initiated to establish a re-test period for the substance.

Study Design:

  • Batches: A minimum of three primary batches should be used to assess batch-to-batch variability[3][11].

  • Container Closure System: The substance should be stored in a container that simulates the proposed packaging for commercial distribution[3].

  • Storage Conditions: The conditions are based on the climatic zone for which the product is intended. For global applications, the following are standard:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (initially)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Testing Frequency: Samples should be pulled and tested at prescribed intervals.

Study TypeTesting Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24, and annually thereafter
Accelerated 0, 3, 6

Data Presentation and Interpretation

Stability data should be tabulated to clearly show trends over time. The key attributes to monitor are appearance, assay (potency), and the levels of degradation products.

Example Stability Data Table (Accelerated Conditions):

Time Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)Specific Degradant A (%)
0 White Solid100.00.08Not Detected
3 White Solid99.50.250.15
6 White Solid98.90.480.35

A "significant change" for a drug substance is typically defined as a failure to meet its specification. The re-test period is established based on the long-term data, supported by the accelerated data, showing the time frame during which the substance is expected to remain within its quality specifications under the recommended storage conditions.

Conclusion

The stability of this compound is a critical quality attribute that must be thoroughly understood for its successful application in pharmaceutical development. While predicted to be a relatively stable molecule, its primary and trifluoroethyl-substituted tertiary amine functionalities present potential liabilities, particularly towards oxidation. A systematic approach, grounded in ICH guidelines, is essential. By conducting comprehensive forced degradation studies, developing and validating a robust stability-indicating analytical method, and executing formal long-term and accelerated stability programs, a clear profile of the molecule's behavior over time can be established. This ensures the material's quality, supports regulatory filings, and ultimately contributes to the development of safe and effective medicines.

References

1-(2,2,2-Trifluoroethyl)piperidin-4-amine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine hydrochloride is a sophisticated chemical intermediate that has gained prominence as a valuable scaffold in drug discovery. Its strategic incorporation into potential drug candidates stems from the unique ability of the N-trifluoroethyl group to modulate the basicity of the piperidine nitrogen. This fine-tuning of physicochemical properties, particularly the pKa, has proven instrumental in enhancing the cellular potency and pharmacokinetic profiles of advanced drug candidates. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway, its critical role in medicinal chemistry as exemplified by its use in oncology drug development, and essential safety protocols.

Core Molecular Profile

Chemical Identity and Structure

This compound hydrochloride is the salt form of a substituted piperidine amine. The core structure features a piperidine ring N-alkylated with a 2,2,2-trifluoroethyl group and an amine functional group at the 4-position. This compound is primarily utilized as a building block for the synthesis of more complex, biologically active molecules.[1]

cluster_main N1 N C2 CH₂ N1->C2 CF3CH2 CH₂CF₃ N1->CF3CH2 C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 NH2 NH₂ C4->NH2 C6 CH₂ C5->C6 C6->N1 HCl • HCl

Caption: Chemical structure of this compound hydrochloride.

Physicochemical and Computational Data

The precise properties of this compound are essential for its application in synthesis and for predicting its behavior in biological systems. It is important to distinguish between the free base, the hydrochloride salt, and the dihydrochloride salt, as their molecular weights and CAS numbers differ.

PropertyValueSource
IUPAC Name This compound hydrochloride[2]
Molecular Formula C₇H₁₄ClF₃N₂ (Hydrochloride Salt)[3]
Molecular Weight 218.65 g/mol (Hydrochloride Salt)[3]
C₇H₁₃F₃N₂ (Free Base)[2]
182.19 g/mol (Free Base)[2]
C₇H₁₅Cl₂F₃N₂ (Dihydrochloride Salt)[4]
255.11 g/mol (Dihydrochloride Salt)[4]
CAS Number 187217-99-8 (Free Base)[2]
1177271-15-6 (Dihydrochloride Salt)[4][5]
Canonical SMILES C1CN(CCC1N)CC(F)(F)F[2]
InChIKey JJGAYYBQGNJNJQ-UHFFFAOYSA-N
Physical Form Solid
Topological Polar Surface Area (TPSA) 29.26 Ų[4]
Computed LogP 1.8154[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

Synthesis and Characterization

Rationale for Synthetic Strategy

The synthesis of this compound hydrochloride typically involves the N-alkylation of a protected 4-aminopiperidine precursor. The choice of strategy centers on selectively introducing the trifluoroethyl group onto the piperidine nitrogen without affecting the primary amine at the C4 position. A common and effective method is reductive amination or direct alkylation using a suitable trifluoroethylating agent. The use of a protecting group on the 4-amino function (e.g., Boc) is critical to ensure regioselectivity.

G start Start: tert-butyl piperidin-4-ylcarbamate step1 Step 1: N-Alkylation Reagent: 2,2,2-Trifluoroethyl triflate Base: Diisopropylethylamine (DIPEA) start->step1 intermediate Intermediate: tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate step1->intermediate step2 Step 2: Deprotection Reagent: Hydrochloric Acid (HCl) in Dioxane intermediate->step2 product Final Product: this compound hydrochloride step2->product

Caption: Proposed workflow for the synthesis of the target compound.

Proposed Synthetic Protocol

This protocol describes a representative two-step synthesis from a commercially available starting material.

Step 1: N-Alkylation of Boc-Protected 4-Aminopiperidine

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (N₂), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This intermediate can be purified by column chromatography if necessary.

Step 2: Boc Deprotection to Yield the Hydrochloride Salt

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane) (excess, ~10 eq.) to the mixture at room temperature.

  • Precipitation and Isolation: Stir the reaction for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution. Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound hydrochloride.

Characterization Workflow

The identity and purity of the final compound must be rigorously validated.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the trifluoroethyl group is correctly attached to the piperidine nitrogen. ¹⁹F NMR is used to verify the presence of the CF₃ group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, typically aiming for >95% for use in drug discovery applications.

Application in Medicinal Chemistry & Drug Development

The Strategic Role of the Trifluoroethyl Moiety: pKa Modulation

The primary reason for the utility of the 1-(2,2,2-trifluoroethyl)piperidine scaffold is the powerful electron-withdrawing effect of the fluorine atoms. This effect significantly lowers the basicity (pKa) of the piperidine nitrogen compared to a simple N-alkyl or N-H piperidine.[6]

Causality:

  • Standard Piperidines: Typically have a pKa around 9-11, meaning they are predominantly protonated and positively charged at physiological pH (~7.4).

  • N-Trifluoroethyl Piperidines: The inductive effect of the CF₃ group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This can lower the pKa into the range of 7-8.[7]

This "pKa engineering" is a crucial strategy in drug design. A lower pKa can reduce off-target interactions with acidic residues in proteins, improve cell permeability by increasing the fraction of the neutral species, and ultimately enhance the overall cellular potency and pharmacokinetic (ADME) properties of a drug candidate.[6][8]

G cluster_problem Initial Challenge cluster_solution Strategic Solution cluster_outcome Favorable Outcome p1 High Piperidine Basicity (pKa ≈ 9-11) p2 Poor Cellular Potency & Undesirable ADME Properties p1->p2 Leads to s1 Introduce N-Trifluoroethyl Group (Strong Inductive Effect) p2->s1 Address with s2 Attenuate Basicity (pKa Lowered to ≈ 7-8) s1->s2 Results in o1 Improved Cellular Potency s2->o1 Enables o2 Enhanced PK/ADME Profile s2->o2 Enables o3 Viable Drug Candidate o1->o3 o2->o3

Caption: Logic diagram illustrating pKa modulation for drug development.

Case Study: A Key Scaffold for EZH2 Inhibitors

A prominent example of this compound's application is in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[7][8] In the optimization of an indole-based EZH2 inhibitor series, researchers identified that simple N-H or N-methyl piperidine analogues suffered from a significant loss of potency in cellular assays compared to their biochemical activity.[6]

By replacing these groups with the 2,2,2-trifluoroethyl moiety, they developed the clinical candidate CPI-1205 . This modification led to a potent and selective inhibitor with a cellular EC₅₀ of 0.032 μM.[6][7] The improved cellular activity was attributed directly to the attenuated basicity of the piperidine nitrogen, demonstrating the profound impact of this specific chemical scaffold.[6]

Safety, Handling, and Storage

Hazard Identification

The free base, this compound, is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

  • H410: Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 1).[2]

The hydrochloride salt is expected to be corrosive or irritating, particularly to the respiratory system, skin, and eyes.[9]

Recommended Handling Protocols

Due to its potential hazards, strict safety measures are required.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust. Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and tight-sealing safety goggles.[9]

  • Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. After handling, wash hands and any exposed skin thoroughly.

Storage and Stability
  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

Conclusion

This compound hydrochloride is more than a simple chemical reagent; it is a highly engineered building block that provides medicinal chemists with a powerful tool for overcoming common drug development hurdles. Its defining feature—the ability to precisely modulate the basicity of the piperidine nitrogen—directly translates into improved cellular activity and pharmacokinetic properties in complex molecular architectures. As demonstrated by its successful incorporation into clinical candidates like EZH2 inhibitors, this scaffold represents a validated strategy for accelerating the discovery of novel therapeutics.

References

A Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Dihydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines a basic piperidine scaffold, crucial for interacting with biological targets, with a 2,2,2-trifluoroethyl group. This electron-withdrawing moiety profoundly influences the physicochemical properties of the parent molecule, most notably by reducing the basicity (pKa) of the piperidine nitrogen. This modulation is a key strategy in modern drug design to enhance cell permeability, metabolic stability, and target engagement. This guide provides an in-depth analysis of the compound's properties, outlines a logical synthetic pathway with mechanistic insights, and details its critical application as a key intermediate in the development of potent epigenetic modulators, such as the EZH2 inhibitor CPI-1205.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound dihydrochloride are summarized below. The data for the free base are also included for a comprehensive understanding of the molecule's intrinsic properties before salt formation.

Table 1: Core Chemical Identifiers

Identifier Value Source
Compound Name This compound dihydrochloride N/A
CAS Number 1177271-15-6 [1][2]
Molecular Formula C₇H₁₅Cl₂F₃N₂ [1][2]
Molecular Weight 255.11 g/mol [2][3]
Appearance Solid, powder [4]

| Purity (Typical) | ≥95-98% |[2][5] |

**Table 2: Computed Physicochemical Properties (for Free Base, C₇H₁₃F₃N₂) **

Property Value Description Source
Molecular Weight 182.19 g/mol Mass of the non-salt form. [6]
Topological Polar Surface Area (TPSA) 29.26 Ų A metric for assessing drug transport properties. [2][6]
cLogP 1.8154 A measure of lipophilicity. [2]
Hydrogen Bond Donors 1 The primary amine group. [2]
Hydrogen Bond Acceptors 2 The two nitrogen atoms. [2]

| Rotatable Bonds | 1 | The C-C bond of the ethyl linker. |[2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivially achieved through direct alkylation of 4-aminopiperidine due to competing reactions. A robust and controlled synthesis involves a multi-step approach that strategically protects and deprotects functional groups to ensure regioselectivity. The following workflow represents a logical and field-proven pathway.

Representative Synthetic Workflow

The chosen pathway leverages the widely-used Boc protecting group to mask the piperidine nitrogen, allowing for the initial formation of the 4-amino group. Subsequent N-alkylation with a trifluoroethylating agent, followed by deprotection and salt formation, yields the final product.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Trifluoroethylation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Dihydrochloride Salt Formation A N-Boc-4-piperidone B tert-butyl 4-aminopiperidine-1-carboxylate A->B NH₃, NaBH(OAc)₃ C tert-butyl 4-((2,2,2-trifluoroethyl)amino) piperidine-1-carboxylate B->C CF₃CH₂OTf, Base D This compound (Free Base) C->D HCl or TFA E This compound dihydrochloride (Final Product) D->E 2 eq. HCl in Dioxane/Ether

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol (Illustrative)
  • Reductive Amination: To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane), add a source of ammonia (e.g., ammonium acetate) followed by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds via the formation of an intermediate imine, which is immediately reduced in situ to yield tert-butyl 4-aminopiperidine-1-carboxylate. This one-pot method is highly efficient for converting ketones to amines.

  • N-Trifluoroethylation: The primary amine of the product from Step 1 is alkylated. The substrate is dissolved in an aprotic solvent (e.g., THF) and treated with a base (e.g., diisopropylethylamine) to deprotonate the amine. A potent electrophilic trifluoroethyl source, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf), is then added. The triflate is an excellent leaving group, facilitating the Sₙ2 reaction.

  • Boc Deprotection & Salt Formation: The Boc-protected intermediate is dissolved in a solvent like 1,4-dioxane or diethyl ether. An excess of hydrochloric acid (typically a 4M solution in dioxane) is added. This acidic condition cleaves the acid-labile Boc group, liberating the piperidine nitrogen. The presence of two basic nitrogen atoms (the piperidine and the 4-amino group) leads to the precipitation of the final product as a stable dihydrochloride salt.[7]

Causality Insight: The use of the Boc protecting group is critical. Without it, attempting to alkylate 4-aminopiperidine directly would result in a mixture of products, including alkylation at the more nucleophilic ring nitrogen and potential over-alkylation. The electron-withdrawing trifluoroethyl group significantly reduces the basicity of the piperidine nitrogen, a property that is exploited in drug design.[8]

Analytical Characterization

Confirmation of the chemical structure and purity is paramount. While specific vendor data is proprietary, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should display characteristic signals for the piperidine ring protons, typically as complex multiplets in the 1.5-3.5 ppm range. A key diagnostic signal would be a quartet around 3.0-3.5 ppm corresponding to the -CH₂- protons adjacent to the CF₃ group, with coupling (³JHF) to the three fluorine atoms. Broad signals corresponding to the exchangeable amine protons (-NH₃⁺) would also be present at a lower field.

  • ¹³C NMR: The spectrum will show distinct signals for the piperidine ring carbons. The trifluoroethyl group will exhibit two signals: one for the -CH₂- carbon and another for the -CF₃ carbon. The CF₃ carbon signal will be split into a quartet due to one-bond carbon-fluorine coupling (¹JCF).

  • IR (Infrared) Spectroscopy: The spectrum will be dominated by strong C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. N-H stretching bands for the primary ammonium group will appear as a broad absorption in the 2400-3200 cm⁻¹ range. Aliphatic C-H stretching will be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 183.11.

Core Application: A Key Building Block for EZH2 Inhibitors

The primary value of this compound dihydrochloride lies in its role as a sophisticated building block in medicinal chemistry. Its structure is integral to a class of highly potent and selective inhibitors of Enhancer of Zeste Homolog 2 (EZH2).

Background: EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[9][10] Dysregulation of EZH2 activity is implicated in the progression of various cancers, particularly B-cell lymphomas, making it a high-value oncology target.[8][9]

The Role of the Trifluoroethyl Moiety: In the development of the clinical candidate CPI-1205 (Tazemetostat is also a related EZH2 inhibitor), researchers discovered that modifying the N-substituent of the piperidine ring had a profound effect on cellular potency and pharmacokinetic properties.[8]

  • Basicity Attenuation: Simple N-H or N-methyl piperidines, while biochemically potent, suffered from poor cellular activity.[8] The hypothesis was that the high basicity (pKa ≈ 9.7) of the piperidine nitrogen led to protonation at physiological pH, hindering membrane permeability.

  • Improved Potency: The introduction of the strongly electron-withdrawing 2,2,2-trifluoroethyl group lowers the pKa of the piperidine nitrogen (calculated pKa ≈ 8.2).[8] This seemingly small change results in a greater fraction of the molecule being in a neutral, more cell-penetrant state, leading to a dramatic improvement in cellular potency.[8] The trifluoroethyl piperidine analogue demonstrated a significant increase in potency compared to less fluorinated or non-fluorinated versions.[7]

G cluster_0 Molecular Design Strategy A 1-(2,2,2-Trifluoroethyl) piperidin-4-amine Key Building Block B Trifluoroethyl Group Electron-withdrawing nature lowers piperidine pKa A:f1->B:f0 Incorporates C Improved Properties • Enhanced Cell Permeability • Increased Metabolic Stability • Optimal Target Engagement B:f1->C:f0 Leads to D Therapeutic Target EZH2 Enzyme in PRC2 Complex Application in Oncology (e.g., B-Cell Lymphoma) C:f1->D:f0 Enables Potent Inhibition of

Caption: Role of the title compound in EZH2 inhibitor design.

Safety, Handling, and Storage

As a laboratory chemical, proper handling procedures are essential. The information provided is based on available Safety Data Sheets (SDS) for the free base and related compounds.[11]

Table 3: GHS Hazard Information (for Free Base)

Pictogram(s) Signal Word Hazard Statement(s)

| GHS07, GHS09 | Warning | H302: Harmful if swallowed.[6][12]H410: Very toxic to aquatic life with long lasting effects.[6][12] |

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid dust formation.[11] Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors, mist, or gas.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

  • First Aid Measures:

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

Conclusion

This compound dihydrochloride is more than a simple chemical intermediate; it is a product of rational drug design principles. The strategic incorporation of a trifluoroethyl group onto the piperidine scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Its demonstrated success as a core fragment in the development of clinical-stage EZH2 inhibitors underscores its importance and validates the design strategy of modulating amine basicity to overcome biological barriers. This technical guide serves to highlight its synthesis, properties, and critical role, providing a foundation for its continued application in the discovery of novel therapeutics.

References

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Indole-Based EZH2 Inhibitors Utilizing 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract: Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and a validated therapeutic target in a variety of cancers.[1][2][3] Its role as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) involves the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression of tumor suppressor genes.[4][5][6] This guide provides a detailed protocol for the synthesis of potent, indole-based EZH2 inhibitors, exemplified by analogs of CPI-1205. A central focus is placed on the strategic incorporation of the 1-(2,2,2-Trifluoroethyl)piperidin-4-amine building block, a moiety critical for optimizing the pharmacological properties of the final compound. We will detail the synthetic rationale, step-by-step experimental procedures, characterization methods, and protocols for assessing biological activity.

The Scientific Rationale: Targeting EZH2 in Oncology

EZH2 is a histone methyltransferase that, as a core component of the PRC2 complex, transfers a methyl group from its cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27.[5] This trimethylation event (H3K27me3) is a hallmark of facultative heterochromatin, a state associated with long-term gene silencing.[5] In numerous malignancies, including non-Hodgkin's lymphoma and various solid tumors, EZH2 is overexpressed or harbors gain-of-function mutations.[1][7] This aberrant activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation, inhibiting apoptosis, and driving cancer progression.[1][4][8]

The therapeutic strategy is to inhibit the catalytic activity of EZH2, which reduces global H3K27me3 levels, reactivates tumor suppressor gene expression, and consequently halts tumor growth.[6][9] Several small-molecule inhibitors, such as the FDA-approved drug Tazemetostat (Tazverik™), validate this approach by acting as SAM-competitive inhibitors that occupy the EZH2 binding pocket.[6][9][10]

EZH2 Signaling and its Role in Cancer

EZH2's oncogenic activity is not limited to histone methylation. It participates in a complex network of signaling pathways crucial for cancer development. Understanding these pathways provides context for the mechanism of action of its inhibitors.

EZH2_Signaling_Pathway cluster_input Upstream Signals cluster_core PRC2 Complex & EZH2 Activity cluster_output Downstream Oncogenic Effects MYC MYC PRC2 PRC2 Complex (EZH2, EED, SUZ12) MYC->PRC2 Upregulate Expression & Activity PI3K_AKT PI3K/Akt Pathway PI3K_AKT->PRC2 Upregulate Expression & Activity E2F E2F Transcription Factors E2F->PRC2 Upregulate Expression & Activity TSG_silencing Tumor Suppressor Gene Silencing (e.g., p21) PRC2->TSG_silencing H3K27me3 Catalysis Wnt Wnt/β-Catenin Activation PRC2->Wnt Represses Inhibitors (e.g., DKK1) STAT3 STAT3 Methylation & Activation PRC2->STAT3 Non-canonical Methylation Proliferation Cell Proliferation & Survival TSG_silencing->Proliferation Wnt->Proliferation STAT3->Proliferation Metastasis Invasion & Metastasis Proliferation->Metastasis Inhibitor EZH2 Inhibitor (e.g., CPI-1205 Analog) Inhibitor->PRC2 Blocks Catalytic Site

Caption: EZH2 signaling network in cancer proliferation and survival.

The Role of the this compound Moiety

Medicinal chemistry campaigns have sought to develop EZH2 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The indole-based scaffold has proven to be a highly effective core structure.[3][11] Within this class, the choice of the side chain attached to the indole nitrogen is critical. The this compound moiety is a key building block that confers several advantageous properties:

  • Potency and Binding: The piperidine ring and its substituent occupy a specific pocket in the EZH2 active site, contributing to high-affinity binding.

  • Physicochemical Properties: The trifluoroethyl group can enhance metabolic stability and modulate properties like lipophilicity (cLogP), which are crucial for oral bioavailability.[12]

  • Synthetic Tractability: As a primary amine, it serves as a convenient handle for coupling with the core indole structure, typically via reductive amination or related C-N bond-forming reactions.

The synthesis of CPI-1205, a potent and selective EZH2 inhibitor that has entered Phase I clinical trials, prominently features this building block.[11][12]

Synthesis Protocol: (R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205 Analog)

This protocol outlines the key steps for synthesizing a CPI-1205 analog, focusing on the crucial coupling step involving the title amine.

Overall Synthetic Workflow

The synthesis is a multi-step process that involves the preparation of two key fragments: the indole-carboxamide core and the chiral amine side chain, followed by their coupling and final elaboration. The final key step is the coupling of the elaborated indole core with the pyridone moiety.

Synthesis_Workflow A 2-Methyl-1H-indole- 3-carboxylic acid I5 Step 3: Indole N-Alkylation A->I5 B 1-(Piperidin-4-yl)ethan-1-one I1 Step 1: N-Alkylation of Piperidone B->I1 C 2,2,2-Trifluoroethyl triflate C->I1 D Pyridone Moiety (Protected) I7 Step 4: Amide Coupling D->I7 I2 Intermediate 1: 1-(1-(2,2,2-Trifluoroethyl)piperidin -4-yl)ethan-1-one I1->I2 I3 Step 2: Reductive Amination (Chiral) I2->I3 I4 Intermediate 2: (R)-1-(1-(2,2,2-Trifluoroethyl) piperidin-4-yl)ethan-1-amine I3->I4 I4->I5 I6 Intermediate 3: Alkylated Indole Acid I5->I6 I6->I7 I8 Final Product: CPI-1205 Analog I7->I8

Caption: High-level workflow for the synthesis of the target EZH2 inhibitor.

Materials and Equipment
Reagents & Solvents Equipment
1-(Piperidin-4-yl)ethan-1-one HClRound-bottom flasks, magnetic stirrers
2,2,2-Trifluoroethyl trifluoromethanesulfonateInert atmosphere setup (Nitrogen/Argon)
Diisopropylethylamine (DIPEA), Triethylamine (TEA)Temperature control (ice bath, oil bath)
Dichloromethane (DCM), Dichloroethane (DCE)Thin Layer Chromatography (TLC) plates
(R)-1-Phenylethan-1-amine, Sodium triacetoxyborohydrideFlash column chromatography system
2-Methyl-1H-indole-3-carboxylic acidRotary evaporator
HATU, HOBt (Amide coupling reagents)High-resolution Mass Spectrometer (HRMS)
N,N-Dimethylformamide (DMF)Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz+)
Anhydrous solvents (DCM, DMF, etc.)High-Performance Liquid Chromatography (HPLC) system
Detailed Experimental Protocol

Step 1: Synthesis of 1-(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)ethan-1-one

  • Rationale: This step introduces the critical trifluoroethyl group onto the piperidine nitrogen. Trifluoroethyl triflate is a highly reactive electrophile, and a non-nucleophilic base (DIPEA) is used to neutralize the HCl salt of the starting material and the triflic acid byproduct without competing in the reaction.

  • Procedure:

    • To a stirred solution of 1-(piperidin-4-yl)ethan-1-one hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add DIPEA (2.5 eq).

    • Stir the mixture for 15 minutes.

    • Add a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) in DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the title ketone.

Step 2: Synthesis of (R)-1-(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)ethan-1-amine

  • Rationale: This is a key stereoselective reductive amination. The ketone is converted to a chiral amine using a chiral auxiliary (or a chiral catalyst, depending on the specific literature procedure). Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation, minimizing over-reduction.

  • Procedure:

    • To a solution of the ketone from Step 1 (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M), add (R)-1-phenylethan-1-amine (1.5 eq) and acetic acid (1.5 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction to completion.

    • Quench carefully with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The resulting diastereomeric intermediate is then debenzylated, typically via hydrogenolysis (e.g., H₂, Pd/C in methanol), to yield the desired chiral primary amine.

    • Purify by chromatography to yield the pure amine intermediate, which is the core this compound derivative (chiral at the ethylamine carbon).

Step 3 & 4: Synthesis of the Final Compound (Indole Alkylation and Amide Coupling)

  • Rationale: The chiral amine is first coupled to the indole core via a second reductive amination or similar alkylation. The resulting carboxylic acid is then activated using standard peptide coupling reagents (like HATU) to form an active ester, which readily reacts with the amine of the pyridone fragment to form the final stable amide bond.

  • Procedure (Simplified):

    • The amine from Step 2 is coupled to a suitable indole precursor (e.g., 1-(1H-indol-1-yl)ethan-1-one) via reductive amination as described above to form the fully elaborated indole side chain.

    • The resulting indole intermediate (containing a carboxylic acid at the 3-position) (1.0 eq) and the requisite aminomethyl-pyridone fragment (1.1 eq) are dissolved in anhydrous DMF.

    • HATU (1.3 eq) and DIPEA (3.0 eq) are added, and the mixture is stirred at room temperature for 4-6 hours.

    • The reaction is monitored by LC-MS. Upon completion, the mixture is diluted with ethyl acetate and washed successively with aqueous NaHCO₃ and brine.

    • The organic layer is dried, concentrated, and the final product is purified by preparative HPLC or flash chromatography to yield the pure EZH2 inhibitor.

Compound Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

Analytical Technique Purpose Expected Result for CPI-1205 (Example)
¹H NMR Structural elucidation and confirmationDiagnostic peaks for indole, pyridone, piperidine, and trifluoroethyl protons with correct chemical shifts, integrations, and splitting patterns.
¹³C NMR Confirmation of carbon backbonePeaks corresponding to all unique carbons in the molecule.
HRMS (ESI+) Exact mass determinationCalculated m/z for [M+H]⁺: 574.2741. Found: 574.2735.[11]
Chiral HPLC Determination of enantiomeric excess (e.e.)>99% e.e. for the desired (R)-enantiomer.
Reverse-Phase HPLC Determination of chemical purity>98% purity by UV detection at 254 nm.

Protocol: Biological Activity Assessment

Confirming that the synthesized compound inhibits EZH2 is the final validation step.

In Vitro Enzymatic Inhibition Assay (TR-FRET)
  • Principle: This assay measures the direct inhibition of recombinant PRC2 complex activity. A biotinylated H3K27 peptide substrate is methylated by EZH2 using SAM. A europium-labeled anti-H3K27me3 antibody binds to the product, and when a streptavidin-allophycocyanin (APC) acceptor is added, FRET occurs. An inhibitor will block methylation, disrupting the FRET signal.

  • Workflow Diagram:

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare Reagents: - Recombinant PRC2 - Biotin-H3K27 Peptide - SAM - Test Compound Dilutions B Incubate PRC2, Peptide, SAM, and Inhibitor A->B C Add Detection Reagents: - Eu-Ab (anti-H3K27me3) - SA-APC B->C D Incubate to allow binding C->D E Read Plate on TR-FRET Reader D->E F Calculate FRET Ratio E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC₅₀ Value G->H

Caption: Workflow for the TR-FRET based EZH2 enzymatic assay.

  • Protocol:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO.

    • In a 384-well plate, add assay buffer, recombinant human PRC2 complex, and the inhibitor dilutions.

    • Initiate the reaction by adding a mixture of the biotinylated H3K27 peptide substrate and SAM.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (Europium-chelate labeled antibody and SA-APC).

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a compatible microplate reader (measuring emission at 665 nm and 615 nm).

    • Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression. For potent inhibitors like CPI-1205, the IC₅₀ is expected to be in the low nanomolar range.[11]

Cellular Target Engagement Assay (Western Blot for H3K27me3)
  • Principle: This assay confirms that the inhibitor can penetrate cells and engage its target, leading to a reduction in the global levels of the H3K27me3 mark.

  • Protocol:

    • Seed a sensitive cell line (e.g., Karpas-422, an EZH2-mutant lymphoma line) in 6-well plates.[13]

    • Allow cells to adhere and grow overnight.

    • Treat the cells with increasing concentrations of the synthesized inhibitor for 72-96 hours. Include a DMSO vehicle control.

    • Harvest the cells, lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against H3K27me3 and Total Histone H3 (as a loading control).

    • Wash and probe with appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Expected Outcome: A dose-dependent decrease in the H3K27me3 band intensity relative to the Total H3 loading control.

References

Application Notes and Protocols: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Trifluoroethyl Piperidines in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in a significant portion of approved pharmaceuticals.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups in precise vectors to optimize interactions with biological targets. However, the inherent basicity of the piperidine nitrogen often presents challenges related to physicochemical properties, pharmacokinetics, and off-target effects. The strategic introduction of fluorine, particularly as a 2,2,2-trifluoroethyl group on the piperidine nitrogen, offers a sophisticated solution to these challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility and practical application of 1-(2,2,2-trifluoroethyl)piperidin-4-amine, a key building block for accessing this valuable chemical space. We will delve into the scientific rationale for its use, provide detailed synthetic protocols, and showcase its application in the synthesis of advanced drug candidates.

The trifluoroethyl group serves as a powerful tool to modulate the electronic properties of the piperidine nitrogen. Its strong electron-withdrawing nature significantly reduces the basicity (pKa) of the tertiary amine.[2] This attenuation of basicity can lead to improved cell permeability, reduced hERG liability, and altered metabolic profiles, all of which are critical considerations in drug design.[3] Furthermore, the trifluoroethyl moiety can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for N-alkyl piperidines.[2] This guide will provide the necessary protocols and scientific context to effectively leverage these properties in your research.

Physicochemical Properties and Strategic Considerations

The decision to incorporate the 1-(2,2,2-trifluoroethyl)piperidine-4-amine moiety into a drug candidate is driven by the desire to fine-tune its physicochemical properties. The table below provides a comparative overview of the calculated properties of the title compound and its non-fluorinated analog, piperidin-4-amine.

PropertyThis compoundPiperidin-4-amineRationale for Change
Molecular Formula C₇H₁₃F₃N₂C₅H₁₂N₂Addition of a C₂H₂F₃ group.
Molecular Weight 182.19 g/mol [4]100.16 g/mol Increased mass due to the trifluoroethyl group.
Calculated pKa ~7.6-8.2~9.7-10.4The strong inductive effect of the trifluoromethyl group withdraws electron density from the piperidine nitrogen, reducing its basicity.[2]
Calculated LogP ~1.0-1.5~0.2-0.5The trifluoroethyl group increases the lipophilicity of the molecule.[2]

The reduction in pKa is arguably the most significant feature of this building block. A lower pKa means that at physiological pH (7.4), a smaller fraction of the piperidine nitrogen will be protonated. This can lead to:

  • Enhanced Membrane Permeability: A higher proportion of the neutral species can more readily cross cell membranes, potentially leading to improved oral bioavailability and better access to intracellular targets.[2]

  • Reduced hERG Inhibition: High basicity is a known risk factor for inhibition of the hERG potassium channel, which can lead to cardiac toxicity. Lowering the pKa can mitigate this risk.

  • Modulated Target Binding: For targets where a charged interaction is detrimental or not required, a less basic amine can lead to improved binding affinity and selectivity.

Synthesis of this compound

The title compound is accessible from commercially available starting materials. A common and efficient method involves the N-alkylation of a protected piperidine derivative, followed by deprotection.

Protocol 1: Synthesis via N-Trifluoroethylation of Boc-Protected Piperidin-4-amine

This two-step procedure provides a reliable route to the target compound.

Synthesis_Workflow start tert-Butyl 4-aminopiperidine-1-carboxylate step1 N-Trifluoroethylation start->step1 intermediate tert-Butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate step1->intermediate step2 Boc Deprotection intermediate->step2 product This compound step2->product

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of tert-Butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate

  • Reagents and Materials:

    • tert-Butyl 4-aminopiperidine-1-carboxylate

    • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Trifluoroethyl triflate)

    • Anhydrous N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Argon or Nitrogen atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add DIPEA (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Boc Deprotection to Yield this compound

  • Reagents and Materials:

    • tert-Butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate

    • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

    • Dichloromethane (DCM)

    • Standard glassware

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in DCM (0.2 M).

    • Add TFA (10 eq) or an excess of 4M HCl in dioxane.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be used directly or further purified if necessary.

Application in Synthesis: Core Reactions and Protocols

This compound is a versatile primary amine that can be readily incorporated into target molecules via standard coupling reactions.

Protocol 2: Amide Bond Formation

The primary amine of the building block can be acylated to form amides, a common linkage in drug molecules.

Amide_Coupling amine 1-(2,2,2-Trifluoroethyl) piperidin-4-amine reagents Coupling Reagents (e.g., HATU, DIPEA) amine->reagents acid Carboxylic Acid (R-COOH) acid->reagents product Amide Product reagents->product

Figure 2: General workflow for amide bond formation.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • Anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous DMF (0.1 M), add HATU and DIPEA.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Reductive Amination

The primary amine can also undergo reductive amination with aldehydes or ketones to form secondary amines.

Reductive_Amination amine 1-(2,2,2-Trifluoroethyl) piperidin-4-amine reagents Reducing Agent (e.g., NaBH(OAc)₃) amine->reagents carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->reagents product Secondary Amine Product reagents->product

References

Application Notes and Protocols for the Investigation of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge, characterized by the progressive loss of structure and function of neurons.[1][2] The therapeutic pipeline for these conditions remains a critical area of research, with a focus on identifying novel molecular entities that can offer neuroprotection and modify the course of the disease. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs for central nervous system (CNS) disorders.[3][4][5] Its conformational flexibility and the ability to be functionalized at various positions make it an ideal starting point for the design of CNS-active compounds.[3]

This document provides detailed application notes and protocols for the investigation of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine , a piperidine derivative featuring a trifluoroethyl group. The introduction of trifluoromethyl or related fluorinated moieties into drug candidates is a widely used strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties.[6][7][8] The strong electron-withdrawing nature of the trifluoromethyl group can improve metabolic stability, increase lipophilicity for better blood-brain barrier penetration, and enhance binding affinity to biological targets.[6][7][8][9]

While direct studies on this compound in neurodegeneration are emerging, its structural motifs suggest at least two plausible and compelling mechanisms of action for its potential therapeutic effects: modulation of the sigma-1 receptor and inhibition of tau protein aggregation. These application notes will provide the theoretical framework and detailed experimental protocols to explore these hypotheses.

Hypothesized Mechanisms of Action in Neurodegeneration

Modulation of the Sigma-1 Receptor: A Chaperone for Neuroprotection

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is implicated in a variety of cellular functions crucial for neuronal survival, including the regulation of calcium homeostasis, mitigation of oxidative stress, and modulation of neuroinflammation.[10][11][12] S1R agonists have demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases.[10][11][12][13] Given that many piperidine derivatives have been identified as potent S1R ligands, it is a primary hypothesis that this compound may exert neuroprotective effects through positive modulation of this receptor.[14]

Proposed Signaling Pathway for Sigma-1 Receptor-Mediated Neuroprotection

G cluster_0 Cellular Stress (Oxidative, Excitotoxic) cluster_1 Sigma-1 Receptor Activation cluster_2 Downstream Neuroprotective Effects cluster_3 Cellular Outcome Stress Oxidative Stress ER Stress Excitotoxicity S1R Sigma-1 Receptor (S1R) Stress->S1R Induces S1R activity Compound This compound (Hypothesized Agonist) Compound->S1R Binds and Activates Ca_Homeostasis Calcium Homeostasis (Modulation of IP3R) S1R->Ca_Homeostasis ROS_Reduction Reduced Reactive Oxygen Species (ROS) S1R->ROS_Reduction BDNF Increased BDNF Expression S1R->BDNF Anti_Apoptosis Anti-Apoptotic Signaling (e.g., Bcl-2) S1R->Anti_Apoptosis Neuroprotection Neuronal Survival and Resilience Ca_Homeostasis->Neuroprotection ROS_Reduction->Neuroprotection BDNF->Neuroprotection Anti_Apoptosis->Neuroprotection

Caption: Proposed pathway for S1R-mediated neuroprotection by the test compound.

Inhibition of Tau Protein Aggregation

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is a pathological hallmark of Alzheimer's disease and other tauopathies.[1][15][16] Inhibiting the aggregation of tau is a promising therapeutic strategy to halt the progression of these diseases.[15][16][17] Several small molecules, including some with piperidine and piperazine scaffolds, have been shown to interfere with the tau aggregation process.[1][18] The second hypothesis is that this compound could directly or indirectly inhibit the fibrillization of tau protein.

Workflow for Tau Aggregation Inhibition Assay

G cluster_0 Reagent Preparation cluster_1 Assay Setup & Incubation cluster_2 Data Acquisition & Analysis Tau Recombinant Tau Protein (e.g., K18 fragment) Mix Combine Reagents in 96-well plate Tau->Mix Inducer Aggregation Inducer (e.g., Heparin) Inducer->Mix Compound Test Compound (Varying Concentrations) Compound->Mix ThT Thioflavin T (ThT) Reporter Dye ThT->Mix Incubate Incubate at 37°C with shaking Mix->Incubate Read Measure ThT Fluorescence (Ex: 440nm, Em: 480nm) kinetically Incubate->Read Analyze Plot Fluorescence vs. Time Calculate IC50 Read->Analyze

Caption: Experimental workflow for the in vitro tau aggregation inhibition assay.

Application Notes and Experimental Protocols

Protocol 1: In Vitro Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to S1R in a membrane preparation from a source rich in these receptors (e.g., guinea pig brain or cells overexpressing human S1R).[5]

Materials:

  • Membrane Preparation: Guinea pig brain homogenate or membranes from HEK293 cells stably expressing human S1R.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and filter mats .

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (e.g., 10 µM haloperidol final concentration).

    • 50 µL of the diluted test compound.

  • Add Radioligand: Add 50 µL of --INVALID-LINK---pentazocine to all wells at a final concentration close to its Kd (typically 2-3 nM).

  • Add Membranes: Add 100 µL of the membrane preparation (containing approximately 100-150 µg of protein) to each well.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value
Radioligand --INVALID-LINK---pentazocine2-3 nM
Non-specific control Haloperidol10 µM
Incubation Time Duration of binding reaction120 min
Incubation Temp. Temperature of binding reaction37°C
Protein Conc. Amount of membrane protein per well100-150 µg
Protocol 2: Cell-Based Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cell line or primary cortical neurons) are pre-treated with the test compound and then exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP). Cell viability is then assessed using a quantitative assay like the MTT or Calcein-AM assay.[3] An increase in cell viability in the presence of the compound indicates a neuroprotective effect.[19][20][21][22]

Materials:

  • Cells: SH-SY5Y cells or primary rodent cortical neurons.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • Test Compound: this compound.

  • Oxidative Stress Inducer: Hydrogen peroxide (H₂O₂) or tBHP.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Calcein-AM .

  • 96-well cell culture plates .

  • Plate Reader .

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours. For SH-SY5Y, differentiation with retinoic acid can be performed to obtain a more neuron-like phenotype.

  • Compound Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Induce Oxidative Stress: Add the oxidative stress inducer (e.g., 100-200 µM H₂O₂) to all wells except the untreated control wells.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.

  • Assess Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control group.

    • Express cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability against the concentration of the test compound to determine the effective protective concentration range.

Protocol 3: In Vitro Tau Aggregation Inhibition Assay (Thioflavin T)

Objective: To determine if this compound can inhibit the heparin-induced aggregation of recombinant tau protein.

Principle: This assay monitors the formation of beta-sheet-rich tau aggregates using the fluorescent dye Thioflavin T (ThT).[4][23][24] ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. The assay is performed in a microplate format, allowing for the kinetic monitoring of tau aggregation in the presence and absence of the test compound.[4][23][24]

Materials:

  • Recombinant Tau Protein: A fragment of tau containing the microtubule-binding repeats (e.g., K18 or Tau-RD) is commonly used as it aggregates more readily.

  • Aggregation Inducer: Heparin.

  • Thioflavin T (ThT) solution .

  • Test Compound: this compound.

  • Assay Buffer: PBS or similar physiological buffer.

  • 96-well black, clear-bottom plates .

  • Fluorescence Plate Reader with temperature control and shaking capabilities.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of recombinant tau protein.

    • Prepare stock solutions of heparin, ThT, and the test compound.

  • Assay Setup: In a 96-well plate, prepare the reaction mixtures. For a final volume of 100 µL per well:

    • Control (Max Aggregation): Tau protein (e.g., 10 µM), heparin (e.g., 2.5 µM), ThT (e.g., 10 µM), and vehicle.

    • Test Wells: Tau protein, heparin, ThT, and varying concentrations of this compound.

    • Blank: Assay buffer and ThT only.

  • Kinetic Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Set the reader to measure fluorescence intensity (Excitation: ~440 nm, Emission: ~480-490 nm) at regular intervals (e.g., every 5-10 minutes) for several hours (typically 2-24 hours).[23]

    • Enable intermittent shaking between reads to promote aggregation.[23]

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Plot the fluorescence intensity against time for each condition to generate aggregation curves.

    • Determine the extent of inhibition by comparing the plateau fluorescence of the test wells to the control well.

    • Calculate the IC50 value for inhibition of tau aggregation.

ParameterDescriptionTypical Value
Tau Protein Recombinant Tau fragment (e.g., K18)10 µM
Inducer Heparin2.5 µM
Reporter Thioflavin T (ThT)10 µM
Incubation Time Duration of kinetic read2-24 hours
Incubation Temp. Temperature for aggregation37°C
Excitation λ ThT excitation wavelength~440 nm
Emission λ ThT emission wavelength~480-490 nm

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. By systematically evaluating its interaction with the sigma-1 receptor and its ability to inhibit tau aggregation, researchers can elucidate its primary mechanism(s) of action. Positive results from these in vitro assays would provide a strong rationale for advancing this compound into more complex cell-based models and eventually into in vivo studies using animal models of neurodegeneration. The unique structural features of this compound, particularly the trifluoroethyl moiety, make it a compelling candidate for further exploration in the quest for novel CNS therapeutics.

References

The Strategic Integration of the 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Moiety in Modern Cancer Research: Application Notes and Protocols for the Development of Targeted Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed guide on the application of the 1-(2,2,2-Trifluoroethyl)piperidin-4-amine chemical scaffold in the context of contemporary cancer research. While this specific amine may not exhibit potent cytotoxic activity in its own right, its true value lies in its strategic incorporation as a key structural motif in the design of highly selective and potent targeted therapies. This is exemplified by its presence in the clinical-stage EZH2 inhibitor, CPI-1205, a promising agent for the treatment of B-cell lymphomas.[1][2][3][4]

These application notes will delve into the rationale behind the use of this fluorinated piperidine derivative, its impact on crucial pharmacokinetic and pharmacodynamic properties, and provide detailed protocols for its utilization in the synthesis and evaluation of novel anti-cancer agents.

The Piperidine Scaffold in Oncology: A Privileged Structure

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals, including numerous approved anti-cancer drugs.[5][6] Its prevalence stems from its ability to serve as a versatile scaffold, allowing for three-dimensional diversity in compound libraries and influencing critical drug-like properties such as solubility, lipophilicity, and metabolic stability. In the realm of oncology, piperidine derivatives have been successfully developed as inhibitors of various key targets, including receptor tyrosine kinases (e.g., ALK, ROS1), cyclin-dependent kinases (CDKs), and epigenetic modulators.[5][6]

The Emergence of this compound in Epigenetic Drug Discovery

The dysregulation of epigenetic machinery is a hallmark of cancer, leading to aberrant gene expression that drives tumor initiation and progression. One of the most critical epigenetic regulators is the Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Overexpression and gain-of-function mutations of EZH2 are implicated in a variety of malignancies, making it a prime target for therapeutic intervention.[1][2][4]

The 1-(2,2,2-trifluoroethyl)piperidin-4-yl moiety has been instrumental in the development of CPI-1205, a potent and selective inhibitor of EZH2.[1][2][3] The trifluoroethyl group, in particular, plays a crucial role in fine-tuning the physicochemical properties of the inhibitor. The addition of fluorine atoms can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to its target. In the case of CPI-1205, the trifluoroethyl group likely contributes to its favorable pharmacokinetic profile and potent cellular activity.[2]

Signaling Pathway of EZH2 in Cancer

The following diagram illustrates the central role of EZH2 in gene silencing and its implications in cancer.

EZH2_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention PRC2 PRC2 Complex (EZH2, EED, SUZ12) SAH SAH (S-adenosyl homocysteine) PRC2->SAH H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation SAM SAM (S-adenosyl methionine) SAM->PRC2 Methyl Donor H3K27 Histone H3 (H3K27) H3K27->PRC2 Gene_Silencing Transcriptional Repression H3K27me3->Gene_Silencing Tumor_Suppressor Tumor Suppressor Genes Cancer_Progression Cancer Progression Tumor_Suppressor->Cancer_Progression Suppresses Gene_Silencing->Tumor_Suppressor Inhibition CPI_1205 CPI-1205 (incorporating 1-(2,2,2-Trifluoroethyl) piperidin-4-yl moiety) CPI_1205->PRC2 Inhibition

Caption: The EZH2-mediated methylation of H3K27 leads to the silencing of tumor suppressor genes, promoting cancer progression. CPI-1205, containing the 1-(2,2,2-trifluoroethyl)piperidin-4-yl moiety, inhibits EZH2, thereby reactivating tumor suppressor gene expression.

Protocols for the Application of this compound in Cancer Drug Discovery

The following protocols provide a framework for utilizing this compound as a building block for the synthesis of novel EZH2 inhibitors and their subsequent evaluation.

Protocol 1: Synthesis of a Novel EZH2 Inhibitor Core Scaffold

This protocol outlines a generalized synthetic route for coupling this compound to a representative indole-based core, similar to the scaffold of CPI-1205.

Workflow Diagram:

Synthesis_Workflow Start Indole-3-carboxamide Core Step1 Activation of Carboxylic Acid (e.g., HATU, DIPEA) Start->Step1 Step2 Amide Coupling Step1->Step2 Intermediate Coupled Intermediate Step2->Intermediate Amine 1-(2,2,2-Trifluoroethyl) piperidin-4-amine Amine->Step2 Step3 Purification (e.g., Column Chromatography) Intermediate->Step3 Final_Compound Final EZH2 Inhibitor Candidate Step3->Final_Compound

Caption: A generalized workflow for the synthesis of a novel EZH2 inhibitor candidate using an amide coupling reaction.

Step-by-Step Methodology:

  • Activation of the Indole Core:

    • Dissolve the indole-3-carboxamide core (1 equivalent) in an appropriate aprotic solvent (e.g., N,N-Dimethylformamide - DMF).

    • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling:

    • To the activated indole core solution, add a solution of this compound (1.2 equivalents) in DMF.

    • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final compound.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Evaluation of EZH2 Inhibitory Activity

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of the newly synthesized compound against the EZH2 enzyme.

Data Presentation Table:

CompoundTargetAssay TypeIC₅₀ (nM)
Synthesized Inhibitor EZH2BiochemicalExperimental Value
CPI-1205 (Control) EZH2Biochemical2
Vehicle (Control) EZH2Biochemical>10,000

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human PRC2 complex.

    • S-adenosyl-L-[³H]-methionine ([³H]-SAM).

    • Histone H3 peptide (substrate).

    • Synthesized inhibitor and control compounds (e.g., CPI-1205).

    • Assay buffer and scintillation cocktail.

  • Assay Procedure:

    • Prepare a serial dilution of the synthesized inhibitor and control compounds in DMSO.

    • In a 96-well plate, add the assay buffer, PRC2 enzyme, and the histone H3 peptide substrate.

    • Add the diluted compounds to the respective wells and incubate for 15 minutes at room temperature.

    • Initiate the methyltransferase reaction by adding [³H]-SAM.

    • Incubate the reaction mixture for 1 hour at 30°C.

    • Stop the reaction and transfer the contents to a filter plate to capture the radiolabeled peptide.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Assay for H3K27me3 Levels

This protocol details the use of an in-cell Western assay to measure the reduction of H3K27 trimethylation in a relevant cancer cell line (e.g., a lymphoma cell line with an EZH2 mutation) following treatment with the synthesized inhibitor.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., Karpas-422) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized inhibitor or control compounds for 72-96 hours.

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody specific for H3K27me3 overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • For normalization, co-stain with an antibody against total Histone H3 or a housekeeping protein.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence plate reader.

    • Quantify the fluorescence intensity of the H3K27me3 signal and normalize it to the total histone signal.

    • Calculate the percentage of reduction in H3K27me3 levels for each compound concentration and determine the EC₅₀ value.

Conclusion and Future Perspectives

The this compound moiety represents a valuable building block in the design of targeted cancer therapies, particularly in the realm of epigenetic modulators. Its incorporation into the EZH2 inhibitor CPI-1205 highlights its potential to confer desirable drug-like properties. The protocols outlined in this guide provide a foundational framework for researchers to synthesize and evaluate novel inhibitors based on this promising scaffold. Future research in this area could explore the derivatization of the piperidine ring and the indole core to further optimize potency, selectivity, and pharmacokinetic parameters, ultimately leading to the development of next-generation epigenetic drugs for the treatment of a broad range of cancers.

References

Application Notes & Protocols: The Strategic Role of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine in the Synthesis of the EZH2 Inhibitor CPI-1205

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of CPI-1205 (Lirametostat), a potent and selective inhibitor of the histone methyltransferase EZH2.[1][2][3] The core focus is the strategic incorporation of the 1-(2,2,2-trifluoroethyl)piperidine moiety, a critical structural element for optimizing the pharmacological profile of the final compound. We will dissect the synthetic pathway, elucidate the rationale behind key chemical transformations, and provide a detailed protocol based on established literature.

Introduction: CPI-1205 and the EZH2 Target

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27).[1][2] Dysregulation and overexpression of EZH2 are implicated in the progression of various cancers, including B-cell lymphomas and castration-resistant prostate cancer, making it a high-priority oncology target.[2][4]

CPI-1205 is a second-generation, orally bioavailable small molecule inhibitor designed to selectively target both wild-type and mutant forms of EZH2.[1][4] Its mechanism involves preventing H3K27 trimethylation, which alters gene expression and suppresses the proliferation of cancer cells.[1][5] The development of CPI-1205 involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. A key finding from these studies was the critical role of the N-substituted piperidine group.

The Key Fragment: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to orient substituents in three-dimensional space and for its basic nitrogen atom, which can form crucial interactions with biological targets.[6] In the context of CPI-1205, the choice of the N-substituent on the piperidine ring was paramount for achieving the desired drug-like properties.

Rationale for the Trifluoroethyl Group

The development of CPI-1205 from its lead compound involved optimizing the N-piperidine substituent to enhance cellular potency and metabolic stability.[7] The introduction of a 2,2,2-trifluoroethyl group serves two primary purposes:

  • Attenuation of Basicity: The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity is often crucial for improving membrane permeability and reducing off-target effects, such as hERG channel inhibition, which can be associated with highly basic amines.

  • Enhanced Potency and Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life.[8] In the SAR studies for CPI-1205, the trifluoroethyl analogue demonstrated a superior combination of biochemical potency (IC50 = 0.002 µM) and cellular activity (EC50 = 0.032 µM) compared to other alkyl or fluorinated alkyl groups.[2][7]

Physicochemical Properties
PropertyValueSource
Chemical Formula C₇H₁₃F₃N₂PubChem[9]
Molecular Weight 182.19 g/mol PubChem[9]
Appearance Typically available as a hydrochloride saltSanta Cruz Biotechnology[10]
Role in Synthesis Key building block for the chiral side chain of CPI-1205ACS Publications[7]

Synthetic Strategy Overview

The synthesis of CPI-1205 is a multi-step process that converges two key fragments: the core indole-piperidine structure and a substituted pyridone carboxamide. Direct alkylation of the indole nitrogen with a pre-formed chiral piperidine electrophile proved challenging.[7] Therefore, an elegant palladium-catalyzed intramolecular C-N arylation strategy was developed to construct the chiral indole-piperidine core.

The overall workflow can be visualized as follows:

G cluster_0 Part A: Indole-Piperidine Core Synthesis cluster_1 Part B: Pyridone Fragment Synthesis cluster_2 Part C: Final Coupling & Purification A1 Chiral Enamine Formation A2 Pd-catalyzed Intramolecular C-N Arylation (Key Step) A1->A2 A3 N-Boc Deprotection A2->A3 A4 N-Trifluoroethylation A3->A4 C1 Amide Bond Formation A4->C1 Indole-Piperidine Amine B1 Synthesis of 4-methoxy-6-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylic acid B2 Activation (e.g., Acid Chloride) B1->B2 B2->C1 Activated Pyridone C2 Purification (Chromatography) C1->C2 C3 Final Product: CPI-1205 C2->C3

Figure 1: General workflow for the synthesis of CPI-1205.

Detailed Synthesis Protocol

The following protocol is an adapted representation based on the synthetic schemes published by Vaswani et al. in the Journal of Medicinal Chemistry.[2][7] This section focuses on the key steps for assembling the core structure.

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.

Key Reagents and Solvents
Reagent/SolventRoleSupplier Example
RuPhos Pd G3 PrecatalystPalladium catalyst for C-N couplingSigma-Aldrich
RuPhosLigandSigma-Aldrich
Sodium methoxide (NaOMe)BaseSigma-Aldrich
Anhydrous Hydrochloric Acid (HCl)Deprotection agentVarious
2,2,2-Trifluoroethyl trifluoromethanesulfonateTrifluoroethylating agentSigma-Aldrich
Toluene, DioxaneSolventsVarious
Diisopropylethylamine (DIPEA)BaseVarious
Step-by-Step Procedure

Step 1: Synthesis of the Chiral Indole-Piperidine Intermediate

This key transformation relies on an intramolecular Buchwald-Hartwig amination.

  • Enamine Formation: Start with the appropriate N-Boc-4-aminopiperidine precursor and a 2-bromoaryl ketone to form the chiral halo-aryl enamine (compound 17 in the source literature).[7][11]

  • Intramolecular C-N Coupling:

    • To a solution of the chiral enamine precursor in toluene, add RuPhos Pd G3 precatalyst and RuPhos ligand.

    • Add sodium methoxide as the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete as monitored by LC-MS. This cyclization step forms the indole ring while maintaining the stereochemical integrity of the chiral center.[7]

  • N-Boc Deprotection:

    • After workup and purification, dissolve the resulting N-Boc indole piperidine intermediate in a suitable solvent like dioxane or methanol.

    • Add a solution of anhydrous hydrochloric acid to remove the Boc protecting group.

    • Stir at room temperature until deprotection is complete. Evaporate the solvent to yield the piperidine hydrochloride salt (compound 14 in the source literature).[7]

Step 2: N-alkylation with the Trifluoroethyl Group

  • Reaction Setup: Dissolve the piperidine hydrochloride salt from the previous step in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and free the secondary amine.

  • Alkylation: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography to obtain the desired (R)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole intermediate.

Final Amide Coupling to Yield CPI-1205

The final step involves coupling the synthesized indole-piperidine core with the activated pyridone carboxylic acid fragment.

  • The indole intermediate is first hydrolyzed to its corresponding carboxylic acid.

  • This acid is then activated using a peptide coupling reagent (e.g., HATU, HOBt).

  • The activated indole-3-carboxylic acid is then reacted with the amine of the (4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methanaminium fragment to form the final amide bond, yielding CPI-1205.

  • The final product is purified using preparative HPLC or column chromatography.

G cluster_0 Key Synthetic Transformations Indole_Core (R)-1-(1-(Piperidin-4-yl)ethyl) -2-methyl-1H-indole Secondary Amine Alkylated_Intermediate (R)-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl) -2-methyl-1H-indole-3-carboxylic acid Carboxylic Acid Indole_Core->Alkylated_Intermediate N-Trifluoroethylation (DIPEA, MeCN) TFE_Tf 2,2,2-Trifluoroethyl Trifluoromethanesulfonate Electrophile Pyridone_Fragment Activated 4-Methoxy-6-methyl -2-oxo-pyridone Carboxamide Amine Fragment CPI1205 CPI-1205 Final Product Pyridone_Fragment->CPI1205 Alkylated_Intermediate->CPI1205 Amide Coupling (HATU)

Figure 2: Key coupling steps in the final stages of CPI-1205 synthesis.

Conclusion

The synthesis of CPI-1205 is a testament to modern medicinal chemistry, where strategic molecular design is translated into a viable clinical candidate. The incorporation of the this compound moiety is not merely an addition of a building block but a deliberate chemical choice to fine-tune the molecule's basicity, metabolic stability, and ultimately, its cellular potency. The palladium-catalyzed C-N bond formation provides an effective and scalable route to the complex chiral core, overcoming the limitations of classical synthetic methods. This guide provides researchers with both the conceptual framework and a practical overview necessary to understand and apply these principles in the synthesis of CPI-1205 and other complex molecular targets.

References

Application Notes and Protocols for Amide Bond Formation with 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Trifluoroethyl Piperidine Moiety in Medicinal Chemistry

The piperidine scaffold is a ubiquitous and highly valued structural motif in drug discovery, present in a vast number of approved pharmaceuticals.[1] Its conformational pre-organization and ability to engage in key interactions with biological targets make it a privileged scaffold. The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity.[2][3] The 1-(2,2,2-trifluoroethyl)piperidin-4-amine moiety, in particular, has emerged as a valuable building block for introducing a trifluoroethyl group, which can modulate the basicity of the piperidine nitrogen and introduce a lipophilic, metabolically stable handle.[4][5] This application note provides a comprehensive guide to the effective use of this compound in amide bond formation, a cornerstone reaction in medicinal chemistry.

Understanding the Reactivity of this compound

The successful formation of an amide bond hinges on the nucleophilicity of the amine and the electrophilicity of the activated carboxylic acid. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group on the piperidine nitrogen has a significant impact on the nucleophilicity of the 4-amino group.

The Inductive Effect of the Trifluoroethyl Group

The three fluorine atoms exert a strong electron-withdrawing inductive effect, which propagates through the piperidine ring to the exocyclic primary amine. This effect reduces the electron density on the nitrogen atom of the 4-amino group, thereby decreasing its basicity and nucleophilicity compared to a non-substituted piperidin-4-amine.[6] This reduced nucleophilicity can make amide coupling reactions more challenging, often requiring more potent coupling reagents and optimized reaction conditions to achieve high yields.[7][8][9][10][11]

Strategic Selection of Coupling Reagents

Given the electronically deficient nature of this compound, the choice of coupling reagent is critical for efficient amide bond formation. Standard methods may prove sluggish or ineffective.[12] The following classes of reagents are recommended, with a discussion of their mechanistic advantages.

Uronium/Guanidinium-Based Reagents: The Gold Standard for Challenging Couplings

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling electron-deficient amines.[13][14]

Mechanism of HATU-Mediated Coupling:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate. This carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.

  • Formation of the Active Ester: The liberated HOAt anion then attacks the isouronium salt to generate a highly reactive OAt-active ester and tetramethylurea as a byproduct.[13][14]

  • Nucleophilic Attack by the Amine: The electron-deficient this compound then attacks the activated ester to form the desired amide bond. The pyridine nitrogen in the HOAt moiety is thought to facilitate this step through a hydrogen-bonded transition state.[13]

Amide_Synthesis_Workflow Start Start: Carboxylic Acid & Amine Coupling Amide Coupling Reaction (e.g., HATU or EDC/HOBt) Start->Coupling Workup Aqueous Workup Coupling->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Amide Product Characterization->End

References

Application Notes & Protocols: N-Alkylation Reactions of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

1-(2,2,2-Trifluoroethyl)piperidin-4-amine is a highly valuable building block for drug discovery and development. Its structure combines two key pharmacophores whose strategic integration can profoundly influence a molecule's therapeutic potential.

  • The Piperidine Scaffold: As one of the most prevalent N-heterocycles in FDA-approved drugs, the piperidine ring system is a privileged structure.[1] It provides a three-dimensional framework that can effectively orient substituents to engage with biological targets, while its saturated nature often contributes to improved metabolic stability and solubility compared to aromatic counterparts.

  • The Trifluoroethyl Group: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2] The electron-withdrawing 2,2,2-trifluoroethyl group attached to the piperidine nitrogen significantly lowers the basicity (pKa) of the nitrogen atom.[3][4] This modulation is critical, as it can reduce off-target interactions (e.g., with the hERG channel) and fine-tune pharmacokinetic properties.[5][6] Furthermore, the C-F bond enhances metabolic stability by shielding adjacent positions from oxidative metabolism.[2]

This guide provides a comprehensive overview of the two primary N-alkylation strategies for the primary amine at the C4-position: Reductive Amination and Direct Alkylation . We will explore the mechanistic underpinnings of each method, offer detailed, field-tested protocols, and discuss purification strategies tailored to the unique challenges presented by basic amines. The derivatization of this scaffold is a key step in generating compound libraries for Structure-Activity Relationship (SAR) studies, as exemplified by its use in the development of potent enzyme inhibitors like the EZH2 inhibitor CPI-1205.[7][8]

Physicochemical Properties & Handling of Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValue
Chemical Name This compound
Molecular Formula C₇H₁₃F₃N₂
Molecular Weight 182.19 g/mol
CAS Number 187217-99-8
Appearance Colorless to pale yellow oil or solid
pKa (Predicted) ~8.5 - 9.5 (significantly lower than non-fluorinated piperidines)

Handling & Storage:

  • The compound is basic and may be corrosive. Handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • It is hygroscopic and may be air-sensitive. Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.

  • For long-term storage, refrigeration at 2-8°C is recommended.

Synthetic Strategy I: Reductive Amination (Preferred Method)

Reductive amination is the most versatile and widely employed method for the N-alkylation of primary amines. It is a one-pot reaction that proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding secondary amine.[9][10] This method is generally preferred over direct alkylation because it cleanly produces mono-alkylated products and avoids the common issue of over-alkylation.[11]

General Mechanism & Workflow

The reaction is a two-step process occurring in a single flask.

Reductive_Amination cluster_0 Step 1: Imine Formation (Acid-Catalyzed) cluster_1 Step 2: Reduction Amine Piperidine-NH2 Imine Imine/Iminium Ion Intermediate Amine->Imine + Carbonyl Amine->Imine Carbonyl Aldehyde/Ketone (R-CHO) Product N-Alkylated Product Imine->Product + Reducer Imine->Product Reducer Reducing Agent (e.g., STAB)

Caption: Reductive amination workflow.

Key Reagent Selection
  • Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for extensive structural diversification. Aldehydes are generally more reactive than ketones.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most applications.[10] It is a mild and selective reducing agent that does not reduce the starting aldehyde or ketone, can be used in non-protic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), and does not require stringent pH control. Sodium cyanoborohydride (NaBH₃CN) is another option but is more toxic and its reactivity is pH-dependent.[12]

Detailed Protocol: N-Benzylation via Reductive Amination

This protocol describes the reaction with benzaldehyde as a representative example.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Carbonyl Addition: Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. Causality: This initial period allows for the formation of the imine/iminium ion intermediate, which is the substrate for the reducing agent.[9]

  • Reduction: Slowly add STAB (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition helps to control any potential exotherm. STAB is moisture-sensitive, so it should be handled quickly.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes the acidic byproducts (acetic acid) and any remaining reducing agent.

    • Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method (see Section 5).

Synthetic Strategy II: Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the primary amine with an alkyl halide via a nucleophilic substitution (SN2) mechanism.[13][14] While seemingly straightforward, this method is often plagued by poor selectivity.

Mechanism & The Over-Alkylation Problem

The lone pair on the primary amine nitrogen attacks the electrophilic carbon of the alkyl halide.[15] However, the resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine, and potentially a third to form a quaternary ammonium salt.[11]

SN2_Alkylation Start Primary Amine (R-NH2) Product1 Desired Secondary Amine Start->Product1 + R'-X, Base AlkylHalide Alkyl Halide (R'-X) Base Base (e.g., DIPEA) Product2 Tertiary Amine Byproduct Product1->Product2 + R'-X (Over-alkylation) Product3 Quaternary Salt Byproduct Product2->Product3 + R'-X (Over-alkylation)

Caption: The challenge of over-alkylation in direct N-alkylation.

This method is generally only practical when a large excess of the starting amine is used to favor the initial reaction, or when the desired product is the quaternary ammonium salt.[11]

Detailed Protocol: N-Ethylation with Ethyl Bromide

This protocol provides a representative procedure where careful control of stoichiometry is critical.

Materials:

  • This compound (1.0 eq)

  • Ethyl Bromide (1.0 - 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile. Causality: A non-nucleophilic base is required to scavenge the HBr generated during the reaction. Without it, the starting amine would be protonated, forming an unreactive ammonium salt.

  • Alkyl Halide Addition: Add ethyl bromide (1.0 eq) dropwise to the solution at room temperature.

  • Heating: Heat the reaction mixture to 50-60°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS, paying close attention to the formation of both the desired product and the tertiary amine byproduct.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in DCM and wash with water to remove the amine salt (DIPEA·HBr).

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product will likely be a mixture. Careful purification is required (see Section 5).

Purification & Characterization of N-Alkylated Products

The basic nature of piperidine derivatives presents a significant challenge for purification by standard silica gel chromatography.[16] The amine functional group strongly interacts with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and sometimes irreversible adsorption.[17][18]

Comparative Purification Strategies
MethodPrincipleAdvantagesDisadvantages
Acid-Base Extraction The basic amine is protonated with acid (e.g., 1M HCl) and moves to the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified (e.g., with NaOH) and the neutral amine is re-extracted into an organic solvent.[19]Simple, inexpensive, and effective for removing non-basic impurities.Does not separate the desired product from basic byproducts (e.g., over-alkylated amines).
Modified Silica Gel Chromatography The interaction with silica is minimized by either pre-treating the silica with a base or by adding a competing amine (e.g., 0.5-2% Et₃N) to the mobile phase (e.g., Hexane/EtOAc or DCM/MeOH).[16][17]Utilizes standard lab equipment. Can provide good separation.Finding the right solvent system can be tedious. The added amine must be removed from the final product.
Reverse-Phase Chromatography (RPC) Separation is based on hydrophobicity. Using a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate) ensures the amine is in its neutral, more retained form.[17]Often provides excellent separation. The collected fractions are easily concentrated.Requires specialized columns and equipment (HPLC). Can be more expensive.
Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • LC-MS: To confirm the molecular weight and assess purity.

  • ¹H and ¹³C NMR: To confirm the structure and the position of the new alkyl group.

  • HRMS: To confirm the exact mass and elemental composition.

Application in a Drug Discovery Workflow

The N-alkylation of scaffolds like this compound is a critical step in the lead optimization phase of drug discovery.[20][21] It allows for the rapid generation of a library of analogs, where the N-substituent is systematically varied to probe the SAR and improve key drug-like properties.

Drug_Discovery cluster_0 Synthesis Stage cluster_1 Screening & Optimization Start Piperidine Scaffold React N-Alkylation Reaction (Reductive Amination) Start->React Alkyl Diverse Aldehydes / Alkyl Halides Alkyl->React Library Compound Library React->Library Screen Biological Screening (Potency, Selectivity) Library->Screen SAR SAR Analysis Screen->SAR SAR->React Design New Analogs PK ADME/PK Profiling SAR->PK Lead Lead Candidate PK->Lead

Caption: Role of N-Alkylation in Lead Optimization.

References

Introduction: The Strategic Importance of Fluorinated Piperidines in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Exploration of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Derivatives for Antiviral Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile anchor for diverse functional groups.[1] When combined with strategic fluorination, its potential in drug design is significantly amplified. The introduction of a trifluoroethyl group at the piperidine nitrogen, as seen in the this compound core, offers several distinct advantages. Fluorine atoms can enhance metabolic stability, increase bioavailability by improving lipophilicity, and modulate the pKa of the nearby amine, which can lead to stronger interactions with biological targets.[2][3]

This guide provides a comprehensive overview and detailed protocols for the synthesis, screening, and mechanistic evaluation of novel antiviral agents derived from the this compound scaffold. The protocols are designed for researchers in virology and medicinal chemistry, offering a robust framework for identifying and characterizing new chemical entities with therapeutic potential.

Part 1: Synthesis of a Focused Derivative Library

The primary amino group at the 4-position of the piperidine ring is an ideal handle for synthetic diversification. A common and effective strategy is to generate a library of amide derivatives by reacting the primary amine with a variety of carboxylic acids or their activated forms (e.g., acyl chlorides). This approach allows for the systematic exploration of the chemical space around the core scaffold to establish structure-activity relationships (SAR).[4]

General Synthetic Workflow

The following workflow outlines the general approach to synthesizing a library of amide derivatives from the this compound starting material.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Final Product A This compound (Core Scaffold) C Amide Coupling (e.g., HATU, EDCI/HOBt, or direct acylation) A->C B Diverse Carboxylic Acids (R-COOH) or Acyl Chlorides (R-COCl) B->C D Aqueous Workup C->D Reaction Quench E Column Chromatography D->E Crude Product F Final Derivative Library (N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)amides) E->F Purified Compounds

Caption: General workflow for the synthesis of an amide derivative library.

Protocol 1: Synthesis of N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)benzamide (Example)

This protocol details a standard amide coupling reaction. The choice of coupling agent and base is critical for achieving high yields and purity. HATU is a highly efficient coupling reagent that minimizes side reactions.

Materials:

  • This compound[5]

  • Benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzoic acid (1.2 mmol) in anhydrous DMF (10 mL).

  • Add HATU (1.2 mmol) and DIPEA (2.5 mmol) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure amide product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[2]

Part 2: A Tiered Strategy for Antiviral Screening

A systematic, multi-step screening process is essential to efficiently identify promising antiviral candidates from a chemical library while minimizing false positives. This "screening cascade" begins with broad, high-throughput assays and progresses to more specific, lower-throughput characterization of the most active compounds.

G A Synthesized Derivative Library B Primary Screen: High-Throughput Cell-Based Assay (Single high concentration) A->B C Inactive Compounds (Archive) B->C No significant activity D Initial 'Hits' B->D Activity > Threshold E Secondary Screen: 1. Hit Confirmation 2. Dose-Response (EC50) 3. Cytotoxicity (CC50) D->E F Confirmed Hits (Potent & Selective) E->F SI > 10 G Non-selective or Non-reproducible Hits (Discard) E->G SI < 10 or Inconsistent H Mechanism of Action (MoA) Studies: - Time-of-Addition - Enzyme Inhibition - etc. F->H I Lead Candidate(s) for In Vivo Studies H->I

Caption: A tiered screening cascade for antiviral drug discovery.

Protocol 2: Primary Antiviral Screening (CPE Inhibition Assay)

This protocol uses the cytopathic effect (CPE) caused by viral infection as a readout. Antiviral compounds will protect the cells from virus-induced death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).[6]

  • Virus stock with a known titer (TCID₅₀ or PFU/mL).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Infection medium (e.g., DMEM with 2% FBS).

  • Test compounds dissolved in DMSO (10 mM stock).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

  • 96-well clear-bottom, white-walled plates.

Procedure:

  • Seed host cells in 96-well plates at a density that will result in a 90-95% confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in infection medium. For a primary screen, a single high concentration (e.g., 10 or 20 µM) is typically used.

  • After 24 hours, remove the growth medium from the cells.

  • Add the diluted compounds to the appropriate wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

  • Add the virus at a pre-determined Multiplicity of Infection (MOI) (e.g., 0.01) to all wells except the "cells only" control. The MOI should be optimized to cause 80-100% CPE within 48-72 hours.

  • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Read luminescence on a plate reader.

  • Calculate the percentage of CPE inhibition for each compound relative to the controls. Hits are typically defined as compounds that show >50% inhibition.

Protocol 3: Dose-Response and Cytotoxicity Assays (EC₅₀ & CC₅₀ Determination)

This protocol is crucial for quantifying the potency and selectivity of the hits from the primary screen.[7][8]

Procedure for EC₅₀ (50% Effective Concentration):

  • Follow the same procedure as the primary screening assay (Protocol 2).

  • Instead of a single concentration, prepare a 2-fold or 3-fold serial dilution series for each hit compound, typically starting from 50 µM down to nanomolar concentrations (8-10 points).

  • After incubation and viability measurement, plot the percentage of inhibition against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the EC₅₀ value.[9]

Procedure for CC₅₀ (50% Cytotoxic Concentration):

  • Seed cells as described in Protocol 2.

  • Prepare the same serial dilutions of the hit compounds as for the EC₅₀ determination.

  • Add the diluted compounds to the cells. Crucially, do not add any virus.

  • Incubate for the same duration as the EC₅₀ assay (48-72 hours).

  • Assess cell viability using the CellTiter-Glo® or a similar assay (e.g., MTT).[10]

  • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the CC₅₀ value.

Data Presentation and Interpretation

The key to prioritizing compounds is the Selectivity Index (SI) , calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to the host cells. An SI ≥ 10 is often considered a minimum threshold for a promising hit.[6]

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Control Drug 0.5>100>200
Derivative 1 1.2>100>83.3
Derivative 2 25.630.11.2
Derivative 3 0.915.717.4
Derivative 4 5.3>100>18.8

From this hypothetical data, Derivatives 1, 3, and 4 would be prioritized for further study due to their favorable SI values, while Derivative 2 would be deprioritized due to its low selectivity.

Part 3: Elucidating the Mechanism of Action (MoA)

Identifying the specific stage of the viral lifecycle that a compound inhibits is a critical next step. The time-of-addition assay is a powerful tool for this purpose.[4][10]

G cluster_0 Viral Replication Cycle cluster_1 Time-of-Addition Experiment A Virus Adsorption & Entry B Genome Replication & Protein Synthesis C Assembly & Egress D Add Compound BEFORE Virus (Pre-treatment) D->A Targets Entry E Add Compound WITH Virus (Co-treatment) E->A Targets Entry F Add Compound AFTER Virus (Post-treatment) F->B Targets Replication F->C Targets Egress

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of 1-(2,2,2-trifluoroethyl)piperidin-4-amine and its derivatives. The unique physicochemical properties of these compounds—stemming from the basic piperidine nitrogen and the strongly electron-withdrawing trifluoroethyl group—present specific purification hurdles that require tailored strategies.

Section 1: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format, providing insights into the root causes and offering validated solutions.

Question 1: My compound is streaking severely or showing significant tailing during silica gel column chromatography. What's happening and how do I fix it?

Answer:

  • Causality: This is the most common issue when purifying basic amines on standard silica gel. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic piperidine nitrogen in your compound undergoes a strong acid-base interaction with these silanol groups. This causes some of the molecules to "stick" to the stationary phase, leading to poor peak shape, tailing, and sometimes irreversible adsorption, resulting in low recovery.[1][2]

  • Troubleshooting Steps & Solutions:

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a basic modifier to your eluent system.[1][3]

      • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4:1). TEA is volatile and can usually be removed easily under reduced pressure.

      • Ammonium Hydroxide: For more polar systems, using a pre-mixed mobile phase like 90:9:1 DCM/MeOH/NH₄OH can be highly effective.

    • Use an Alternative Stationary Phase: If tailing persists, consider using a different type of stationary phase.

      • Alumina (Basic or Neutral): Alumina is available in acidic, neutral, and basic grades. Using basic or neutral alumina can eliminate the problematic interaction with your amine.

      • Reversed-Phase Chromatography (C18): For some derivatives, reversed-phase chromatography can be a viable alternative. However, highly polar compounds may not retain well on standard C18 columns.[4] In such cases, specialized polar-embedded columns (like C18-AQ) or the use of ion-pairing agents may be necessary.[5]

Question 2: After my reaction workup, which involved trifluoroacetic acid (TFA) for deprotection, my final product is contaminated with a TFA salt. How can I remove it?

Answer:

  • Causality: TFA is a strong acid used to remove protecting groups like Boc. It forms a stable, often non-volatile salt with the basic piperidine nitrogen.[6][7] This salt can interfere with subsequent reactions, alter biological assay results, and affect the compound's physical properties.[8]

  • Troubleshooting Steps & Solutions:

    • Aqueous Basic Wash: The standard method is a liquid-liquid extraction. Dissolve your crude product in an organic solvent (like ethyl acetate or DCM). Wash the organic layer with a basic aqueous solution to neutralize the TFA and liberate the free amine.[9][10]

      • Saturated Sodium Bicarbonate (NaHCO₃): A mild base, suitable for many compounds.

      • Dilute Sodium Hydroxide (e.g., 1M NaOH): A stronger base that ensures complete deprotonation. Ensure your compound is stable to higher pH.[9] The aqueous phase should be at least pH 12 to ensure the amine is in its free base form.[9]

    • Basic Ion-Exchange (IEX) Resin: This is an excellent method for compounds that have some water solubility or are sensitive to aqueous workups.[9]

      • Dissolve the crude product in a suitable solvent (e.g., methanol or DCM).

      • Add a basic resin (e.g., Amberlyst® A21).

      • Stir for 1-2 hours, then filter to remove the resin.[6] The resin scavenges the TFA, leaving the free amine in solution.

    • Salt Exchange: If you need a different salt form (e.g., HCl), you can perform a salt exchange. Dissolve the TFA salt in a solvent like ether or ethyl acetate and add a solution of HCl in a non-aqueous solvent (e.g., HCl in dioxane). The less soluble HCl salt will often precipitate and can be collected by filtration.[8][11]

Question 3: My compound is an oil and won't crystallize. How can I get a solid, pure material?

Answer:

  • Causality: Many free-base amines, particularly those with flexible side chains, have low melting points and tend to exist as oils. "Oiling out" during crystallization attempts can also occur due to the presence of impurities that disrupt the crystal lattice formation.[3]

  • Troubleshooting Steps & Solutions:

    • Form a Salt: The most reliable way to induce crystallization of a basic amine is to convert it into a salt. Salts have higher melting points and are generally more crystalline due to their ionic lattice structure.[12][13]

      • Protocol: Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a stoichiometric amount of an acid (e.g., HCl in dioxane, methanesulfonic acid, or tartaric acid). The resulting salt will often precipitate. If not, you can attempt recrystallization from a suitable solvent system.

    • Solvent/Anti-Solvent Recrystallization: This technique can sometimes work for oils.[14]

      • Dissolve the oil in a small amount of a "good" solvent where it is highly soluble.

      • Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes cloudy.

      • Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[13] Scratching the inside of the flask with a glass rod can help induce crystal formation.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a novel this compound derivative?

A: A multi-step approach is often best. Start with an acid-base extraction to remove neutral and acidic impurities. This is a powerful first-pass purification step that leverages the basicity of your target compound.[15][16] Following the extraction, the resulting crude material can be further purified by column chromatography (using a basic modifier) for high-purity isolation.[3] If the final compound is a solid, a final recrystallization step (potentially of a salt form) can be used to achieve analytical purity.

Q2: How does the 2,2,2-trifluoroethyl group affect the purification?

A: The trifluoroethyl group has two main effects:

  • Reduced Basicity: The three fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the piperidine nitrogen. This makes the amine less basic (lowers its pKa) compared to a simple N-alkyl piperidine.[17][18] While it remains basic enough for standard acid-base extractions, this modulation can be beneficial, sometimes reducing the strength of interaction with silica gel.

  • Increased Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can affect its solubility and chromatographic behavior.

Q3: My derivative is chiral. What is the best way to separate the enantiomers?

A: For chiral separations of polar amines, Supercritical Fluid Chromatography (SFC) is often the method of choice.[19] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and allows for very fast and efficient separations.[20][21] It has become a preferred technique in the pharmaceutical industry for preparative chiral separations due to reduced solvent consumption and faster processing times compared to traditional chiral HPLC.[22] Crown-ether or polysaccharide-based chiral stationary phases are commonly used for resolving amine enantiomers.[19][23]

Section 3: Key Purification Protocols & Visualizations

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting an appropriate purification method.

Purification_Workflow start Crude Reaction Mixture check_impurities Acidic or Neutral Impurities Present? start->check_impurities extraction Perform Acid-Base Extraction post_extraction Crude Free Base extraction->post_extraction check_impurities->extraction Yes check_impurities->post_extraction No check_state Solid or Oil? post_extraction->check_state recrystallize Recrystallization (or Salt Formation & Recrystallization) check_state->recrystallize Solid chromatography Column Chromatography (with Basic Modifier) check_state->chromatography Oil check_purity Purity > 98%? recrystallize->check_purity final_product Purified Product chromatography->final_product check_purity->chromatography No check_purity->final_product Yes

Caption: Decision workflow for selecting a purification method.

Protocol 1: General Acid-Base Extraction

This protocol is effective for separating your basic piperidine product from neutral or acidic impurities.[14]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl (aq). Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. The protonated amine salt will move into the aqueous layer.[15][24]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is >12 (check with pH paper). This converts the ammonium salt back to the neutral, water-insoluble free amine.[25]

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the liberated free amine back into an organic solvent (e.g., Dichloromethane, 3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[3]

Acid-Base Extraction Mechanism

Acid_Base_Extraction cluster_org1 Organic Phase (e.g., DCM) cluster_aq1 Aqueous Phase (Acidic) cluster_aq2 Aqueous Phase (Acidic) cluster_aq3 Aqueous Phase (Basic) cluster_org2 Organic Phase (e.g., DCM) Amine R₂NH (Free Base) Amine_Salt R₂NH₂⁺ (Salt) Amine->Amine_Salt  Protonation  (Moves to Aq. Phase) H_plus H⁺ Amine_Final R₂NH (Purified) Amine_Salt->Amine_Final  Deprotonation  (Moves to Org. Phase) OH_minus OH⁻

Caption: Principle of acid-base extraction for amine purification.

Protocol 2: Column Chromatography with Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or DCM).

  • Column Packing: Pack the column uniformly, ensuring no air bubbles or cracks are present.[3]

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase containing the basic additive (e.g., Hexane/Ethyl Acetate 90:10 with 0.5% TEA). This step is crucial for deactivating the silica.[1]

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or load it directly onto the column ("wet loading").

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity (gradient elution) to elute the product. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes, or from 1% to 10% Methanol in DCM, all containing the basic modifier.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Tables

Table 1: Troubleshooting Common Chromatography Issues

ProblemProbable CauseRecommended Solution
Severe Tailing/Streaking Strong interaction of basic amine with acidic silica gel.Add a basic modifier (0.1-1% TEA or NH₄OH) to the eluent.[1][3]
Low Recovery Irreversible adsorption of the product onto the column.Deactivate silica with a basic modifier; consider using alumina or reversed-phase chromatography.
Co-elution with Impurities Improper solvent system polarity or column overloading.Optimize the eluent system using TLC; use a shallower gradient; reduce the amount of loaded material.[3]
Product Won't Elute Eluent is not polar enough.Gradually increase the mobile phase polarity (e.g., add methanol to a DCM/EtOAc system).[1]

Table 2: Typical Solvent Systems for Purifying Piperidine Derivatives on Silica

PolarityExample Solvent SystemComments/Use Case
Low to Medium Hexane / Ethyl Acetate / TEA (e.g., 70:30:0.5)Good starting point for less polar derivatives.
Medium to High Dichloromethane / Methanol / TEA (e.g., 95:5:0.5)A versatile system for a wide range of polarities.
High Dichloromethane / Methanol / NH₄OH (e.g., 90:9:1)Effective for highly polar amines and derivatives that require a stronger basic modifier.

References

Technical Support Center: Reactions with 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. The trifluoromethyl group offers unique properties to target molecules, but its strong electron-withdrawing nature can influence the reactivity of the piperidine scaffold, leading to unexpected side products.[1] This guide provides in-depth, question-and-answer-based troubleshooting, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Amide Coupling Reactions

Question 1: I am performing an amide coupling reaction with this compound and a carboxylic acid using a carbodiimide reagent (e.g., EDC), but I am observing low yields and the formation of a significant amount of a urea byproduct. What is happening and how can I fix it?

Answer:

Troubleshooting Protocol:

  • Order of Addition is Critical: To minimize the reaction between the amine and the coupling reagent, the carboxylic acid should be pre-activated.[2]

    • Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DCM, THF).

    • Add the carbodiimide coupling reagent (e.g., EDC) and an activating agent like 1-Hydroxybenzotriazole (HOBt).[4] HOBt helps to minimize racemization and forms a more stable active ester intermediate.[4]

    • Stir this mixture for 15-30 minutes at 0°C to room temperature to allow for the formation of the active ester.

    • Then, add a solution of this compound to the reaction mixture.

  • Use of Additives: The use of HOBt or its derivatives is highly recommended to improve yields and reduce side reactions.[4][5]

  • Solvent Choice: Ensure you are using a dry, aprotic solvent. The presence of water will lead to the formation of the urea byproduct and hydrolysis of your activated ester.

  • Alternative Coupling Reagents: If the issue persists, consider using a phosphonium- or uronium-based coupling reagent like BOP, PyBOP, or HATU.[4][5] These reagents often provide higher yields and fewer side products, though they can be more expensive.[4]

Question 2: My amide coupling reaction is sluggish, and I'm seeing unreacted starting material even after prolonged reaction times. What could be the cause?

Answer:

The trifluoroethyl group on the piperidine nitrogen is strongly electron-withdrawing. This effect can reduce the nucleophilicity of the primary amine at the 4-position, making it less reactive than a non-fluorinated analog.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Base Catalyst: The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), can help to deprotonate the ammonium salt formed during the reaction and regenerate the free amine, thus increasing the concentration of the active nucleophile.[3] Use 1.1 to 1.5 equivalents of the base.

  • Concentration: Ensure the reaction is sufficiently concentrated. Dilute conditions can slow down bimolecular reactions.

Section 2: Reductive Amination

Question 3: I am trying to perform a reductive amination with this compound and an aldehyde/ketone, but I am getting a complex mixture of products, including what appears to be a dialkylated amine. How can I favor mono-alkylation?

Answer:

The primary amine of your starting material can react twice with the carbonyl compound, leading to the formation of a tertiary amine. This is a common side reaction in reductive aminations, especially with reactive aldehydes.[6]

Troubleshooting Protocol:

  • Stoichiometry Control: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the carbonyl compound. This will increase the probability of the carbonyl reacting with the starting amine rather than the mono-alkylated product.

  • Slow Addition of the Reducing Agent: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise or as a solution via syringe pump over a period of time.[6] This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed imine over the iminium ion of the secondary amine.

  • Stepwise Procedure: For particularly problematic substrates, a two-step procedure can be employed.

    • First, form the imine by reacting the amine and the carbonyl compound in a solvent like methanol or ethanol, often with the removal of water.

    • Then, isolate or directly reduce the imine in a separate step using a reducing agent like sodium borohydride (NaBH₄).[6]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally a good choice as it is mild and selective for imines and iminium ions.[6][7]

Question 4: My reductive amination is not going to completion, and I see a significant amount of the starting amine and carbonyl compound remaining. What could be the issue?

Answer:

The formation of the imine intermediate is a reversible equilibrium. If water is not effectively removed or if the reaction conditions are not optimal, the equilibrium may not favor the imine, leading to incomplete conversion.

Troubleshooting Protocol:

  • Use of a Drying Agent: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water formed during imine formation and drive the equilibrium forward.

  • Solvent Choice: A non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is often preferred for reductive aminations with NaBH(OAc)₃.[6] 2,2,2-Trifluoroethanol (TFE) has also been shown to accelerate reductive aminations.[8]

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[6] However, use it judiciously as it can also affect the stability of the reducing agent.

Section 3: N-Alkylation

Question 5: I am attempting to N-alkylate the primary amine of this compound with an alkyl halide, but I am observing the formation of a quaternary ammonium salt. How can I prevent this over-alkylation?

Answer:

The primary amine can be alkylated multiple times, and the resulting secondary and tertiary amines can also react with the alkyl halide, leading to the formation of a quaternary ammonium salt, especially with an excess of a reactive alkylating agent.[9]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a significant excess of the amine relative to the alkyl halide. This ensures that the alkyl halide is more likely to react with the starting primary amine rather than the mono- or di-alkylated products.

  • Slow Addition of Alkyl Halide: Add the alkyl halide slowly to a solution of the amine.[10] This maintains a low concentration of the alkylating agent throughout the reaction.

  • Choice of Base: Use a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) to neutralize the acid formed during the reaction without competing in the alkylation.[10][11]

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-alkylation.

Visualizing Reaction Pathways

Amide Coupling and Side Product Formation

Amide_Coupling Carboxylic_Acid R-COOH Active_Ester O-Acylisourea Intermediate Carboxylic_Acid->Active_Ester + EDC Amine 1-(2,2,2-Trifluoroethyl) piperidin-4-amine Guanidinium_Byproduct Guanidinium Byproduct Amine->Guanidinium_Byproduct + EDC (Side Reaction) EDC EDC Urea_Byproduct Urea Byproduct EDC->Urea_Byproduct + H2O Desired_Amide Desired Amide Active_Ester->Desired_Amide + Amine HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester + HOBt HOBt_Ester->Desired_Amide + Amine HOBt HOBt

Caption: Amide coupling pathways with potential side reactions.

Troubleshooting Reductive Amination

Reductive_Amination_Troubleshooting Start Reductive Amination Issue Complex_Mixture Complex Mixture/ Dialkylation? Start->Complex_Mixture Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Control_Stoichiometry Use Amine Excess Complex_Mixture->Control_Stoichiometry Slow_Addition Slowly Add Reducing Agent Complex_Mixture->Slow_Addition Two_Step Two-Step: Imine Formation -> Reduction Complex_Mixture->Two_Step Drying_Agent Add Drying Agent (e.g., MgSO4) Incomplete_Reaction->Drying_Agent Solvent_Change Change Solvent (DCE, THF, TFE) Incomplete_Reaction->Solvent_Change Acid_Catalyst Add Catalytic Acid (e.g., AcOH) Incomplete_Reaction->Acid_Catalyst

References

Technical Support Center: Optimization of Amide Couplings with 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing amide bond formation with 1-(2,2,2-trifluoroethyl)piperidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when using this valuable but often recalcitrant building block. This guide provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to empower you to overcome low yields and achieve your synthetic goals.

The primary difficulty in coupling reactions with this compound stems from a combination of two factors:

  • Reduced Nucleophilicity : The presence of the potent electron-withdrawing 2,2,2-trifluoroethyl group on the piperidine nitrogen significantly diminishes the electron density of the entire ring system. This inductive effect reduces the nucleophilicity of the 4-amino group, making it a poor reactant in standard amide coupling conditions.[1]

  • Steric Hindrance : The piperidine ring itself is a bulky substituent, which can physically impede the approach of an activated carboxylic acid, further slowing down the desired reaction.[2][3]

This guide will address these core issues systematically.

Section 1: Frequently Asked Questions (FAQs)

Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is failing or giving very low yields with this compound. What is the primary cause?

The most common reason for failure is the intrinsically low nucleophilicity of the amine. Standard carbodiimide reagents like EDC, DCC, or DIC often do not provide a sufficiently reactive activated species to couple efficiently with an electron-deficient amine.[2][4] The acid-base reaction between the carboxylic acid and the amine can also compete with the coupling, effectively deactivating the amine by protonation.[3][5]

Q2: Which coupling reagents are recommended for this specific amine?

For challenging substrates like this, more potent coupling reagents are required. Onium salt-based reagents are the preferred choice as they generate highly reactive activated esters.[2][6] We strongly recommend:

  • Uronium/Aminium Reagents : HATU , HCTU , and COMU are among the most effective.[7][8] HATU, in particular, forms a highly reactive OAt-ester, which is often successful where others fail.[7] COMU offers the advantage of high solubility in a wide range of solvents and excellent performance with only one equivalent of base.[8]

  • Phosphonium Reagents : PyAOP and PyBOP are excellent alternatives. They are known for their high reactivity and can often reduce the risk of racemization for chiral carboxylic acids.[2][4] PyAOP is particularly effective for coupling sterically hindered N-methyl amino acids, a challenge analogous to this system.[9]

Q3: I've tried using HATU and still see low conversion. What is the next-level strategy?

When even the most potent onium salt reagents are insufficient, the best strategy is to change the nature of the activated carboxylic acid intermediate. Forming an acyl fluoride in situ creates a highly reactive electrophile that can couple efficiently with electron-poor amines where other methods fail.[10][11] This approach minimizes steric hindrance between the coupling partners and has been proven effective for a wide variety of sterically demanding and electronically challenging substrates.[10][11] Reagents like TFFH or BTFFH are used for this purpose.[10]

Q4: How can I minimize potential side reactions, such as racemization of my carboxylic acid?

Racemization is a significant concern, especially when using highly reactive reagents or elevated temperatures.[2][7] To minimize it:

  • Use Racemization-Suppressing Additives : If using a carbodiimide-based method is unavoidable, ensure additives like HOAt or OxymaPure are used, as they are superior to HOBt in preventing racemization.[2][3]

  • Choose the Right Reagent : Phosphonium reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[2]

  • Control the Base : Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA or triethylamine.[2]

  • Control the Temperature : Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating if possible.[7]

Section 2: In-Depth Troubleshooting Guide

Use this section to diagnose and resolve specific experimental issues.

Problem: No Product Formation or Only Trace Amounts Detected

This indicates a fundamental failure in reactivity. The activation energy for the reaction is too high under the current conditions.

Caption: Troubleshooting workflow for low coupling yield.

Detailed Steps:

  • Verify Reagents : Ensure all reagents, especially the coupling agent and solvents (DMF, DCM), are fresh and anhydrous. Water will hydrolyze the activated intermediate, killing the reaction.[3]

  • Confirm Activation : If possible (e.g., by LC-MS or TLC), confirm that your carboxylic acid is being activated by the coupling reagent before adding the amine. If no activated species is observed, your coupling reagent may be degraded.

  • Switch to a Potent Reagent : Immediately move from EDC/DCC to HATU or COMU. This is the single most effective change to make. See Protocol 1.

  • Employ the Acyl Fluoride Method : If HATU fails, proceed directly to the in situ acyl fluoride generation method. This is the gold standard for coupling with electron-deficient amines.[10][11] See Protocol 2.

Problem: Sluggish Reaction with Low Conversion (<50%)

This suggests the reaction is proceeding but is very slow due to the aforementioned electronic and steric effects.

  • Cause : Insufficient reactivity of the coupling partners or suboptimal concentration.

  • Solutions :

    • Increase Reaction Time : Monitor the reaction for 24-48 hours before deeming it a failure.

    • Increase Temperature : Gradually increase the temperature to 40-60 °C. This can significantly accelerate slow couplings.[7] Be mindful of potential racemization and substrate stability.

    • Increase Concentration : Doubling the concentration of the reactants can sometimes improve the rate.

    • Change Solvent : If solubility is an issue or if aggregation is suspected, switch solvents. NMP or DMA can be effective alternatives to DMF or DCM at higher temperatures.

Problem: Issues During Workup and Purification

The basic piperidine nitrogen can complicate purification.

  • Cause : The basic nitrogen can lead to emulsions during aqueous extraction or cause significant peak tailing during silica gel chromatography.[12]

  • Solutions :

    • Workup : During extraction, use brine to break up emulsions. A dilute acid wash (e.g., 1M HCl) can be used to extract the product into the aqueous layer, which is then basified and re-extracted, though this can be cumbersome.

    • Chromatography : To prevent peak tailing on silica gel, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (TEA) or 2-methoxyethylamine in your DCM/MeOH or Hex/EtOAc mobile phase.[12]

Section 3: Recommended Experimental Protocols

Protocol 1: General Procedure using HATU

This protocol is the recommended starting point for coupling this compound.

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF or DCM (to make a ~0.1 M solution).

  • Add HATU (1.1 equiv) to the solution.

  • Add a non-nucleophilic base, typically DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equiv) in a small amount of the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. If the reaction is slow after 4-6 hours, gently heat to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, using an eluent system containing 0.5% TEA.

Protocol 2: Advanced Protocol via in situ Acyl Fluoride Generation

This protocol is for cases where Protocol 1 provides unsatisfactory yields.[10]

  • To a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.3 equiv) in anhydrous DCM.

  • Add BTFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.5 equiv) followed by DIPEA (4.5 equiv).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.

  • Add this compound (1.0 equiv).

  • Seal the vessel and heat the reaction to 80 °C for 12-24 hours. A microwave reactor can also be used effectively here.[10]

  • Monitor the reaction for completeness by LC-MS.

  • After cooling to room temperature, proceed with an aqueous workup and purification as described in Protocol 1.

Section 4: Data & Reagent Selection

The choice of reagents is critical for success. The tables below summarize key information to guide your decisions.

Table 1: Comparison of Common Coupling Reagents for Challenging Amide Couplings

Reagent ClassExample(s)ReactivityRacemization RiskRecommendation for this Amine
Carbodiimides EDC, DCC, DICLow-ModerateHigh without additivesNot Recommended
Uronium/Aminium HATU, HCTU, COMUVery HighModerateHighly Recommended (First Choice)
Phosphonium PyBOP, PyAOPHighLowRecommended
Acyl Halide Precursors TFFH, BTFFHExcellentSubstrate DependentHighly Recommended (For stubborn cases)

Table 2: Recommended Reaction Conditions

ParameterRecommendationRationale & Notes
Solvent Anhydrous DMF, NMP, DCMMust be anhydrous to prevent hydrolysis of activated species.[3] NMP is useful for higher temperatures.
Base DIPEA, NMM, CollidineUse a non-nucleophilic base. NMM is preferred if racemization is a concern.[2] Use 2-3 equivalents.
Temperature RT to 80 °CStart at room temperature. Increase heat only if the reaction is sluggish. Acyl fluoride couplings often require heat.[10]
Stoichiometry ~1.2 equiv AmineA slight excess of the amine can help drive the reaction to completion.
Pre-activation 15-30 minAlways pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[3]

Section 5: Visualization of Key Factors

The following diagram illustrates the interplay of factors affecting the success of your coupling reaction.

Caption: Key factors influencing the coupling reaction.

References

Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

I. FAQs: Reductive Amination Approach

The most common route to this compound is the reductive amination between a suitable N-protected 4-piperidone and 2,2,2-trifluoroethylamine, followed by deprotection. This section addresses the key challenges in this multi-step process.

Question 1: I am seeing very low yields in my reductive amination of N-Boc-4-piperidone with 2,2,2-trifluoroethylamine using sodium triacetoxyborohydride (STAB). What are the likely causes and how can I improve the yield?

Answer:

Low yields in this reductive amination are a frequent issue and can often be attributed to several factors related to the reagents, reaction conditions, and the nature of the amine.

Causality and Solutions:

  • Iminium Ion Formation: The first step of reductive amination is the formation of an iminium ion from the ketone and the amine. The electron-withdrawing nature of the trifluoromethyl group in 2,2,2-trifluoroethylamine decreases its nucleophilicity, which can slow down this initial step.

    • Solution: To facilitate iminium ion formation, the addition of a catalytic amount of a weak acid, such as acetic acid, is often beneficial.[1] Be cautious with the amount of acid, as excess can protonate the amine, rendering it non-nucleophilic.

  • Reducing Agent Reactivity and Stability: Sodium triacetoxyborohydride (STAB) is a mild reducing agent, which is advantageous for preventing the reduction of the starting ketone. However, it is moisture-sensitive.[2]

    • Solution: Ensure all reagents and solvents (typically dichloromethane (DCM) or 1,2-dichloroethane (DCE)) are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time and Temperature: The reduced nucleophilicity of the fluorinated amine may require longer reaction times or slightly elevated temperatures to drive the reaction to completion.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the reaction time up to 24 hours. Gentle heating (e.g., to 40 °C) can also be beneficial, but be mindful of potential side reactions.

  • Stoichiometry of Reagents: Using an excess of the amine or the reducing agent can help push the equilibrium towards the product.

    • Solution: Employ a slight excess (1.1 to 1.5 equivalents) of 2,2,2-trifluoroethylamine and STAB.

Experimental Protocol: Optimized Reductive Amination

ReagentMolar Equivalents
N-Boc-4-piperidone1.0
2,2,2-Trifluoroethylamine1.2
Sodium Triacetoxyborohydride (STAB)1.5
Acetic Acid0.1
Anhydrous Dichloromethane (DCM)Sufficient to make a 0.1-0.2 M solution

Step-by-Step Methodology:

  • To a solution of N-Boc-4-piperidone in anhydrous DCM, add 2,2,2-trifluoroethylamine and acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add STAB portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Question 2: During the Boc-deprotection step using trifluoroacetic acid (TFA), my final product appears impure, and purification is difficult. What are the potential side products and how can I obtain a cleaner product?

Answer:

The Boc-deprotection step, while seemingly straightforward, can introduce impurities if not handled correctly. The high acidity of TFA and the basicity of the final product can lead to salt formation and other issues.

Causality and Solutions:

  • Incomplete Deprotection: Insufficient reaction time or an inadequate amount of TFA can lead to a mixture of the desired product and the Boc-protected starting material.

    • Solution: Use a significant excess of TFA (typically in a 1:1 to 1:4 ratio with a solvent like DCM).[3] Allow the reaction to proceed for at least 1-2 hours at room temperature. Monitor by TLC or LC-MS to ensure complete consumption of the starting material.

  • Formation of Stable Salts: The final product is a diamine, which will be protonated by the excess TFA to form a stable trifluoroacetate salt. This salt may be difficult to handle and purify directly.

    • Solution: After the reaction is complete, carefully neutralize the mixture. A common procedure is to cool the reaction mixture in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is basic (pH > 10). This will liberate the free amine.

  • Workup and Purification Challenges: The free amine, this compound, has some water solubility and can be somewhat volatile.[4] This can lead to loss of product during the aqueous workup and concentration steps.

    • Solution: After basification, extract the product thoroughly with a suitable organic solvent like DCM or ethyl acetate (3-4 extractions). To minimize loss during concentration, use a rotary evaporator at a moderate temperature and pressure. For purification, column chromatography on silica gel can be used, but the basicity of the amine can cause streaking. It is often beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent system (e.g., 1-2% triethylamine in a DCM/methanol gradient).

Workflow for Deprotection and Purification

start Boc-Protected Amine in DCM add_tfa Add excess TFA (e.g., DCM/TFA 1:1) start->add_tfa stir Stir at RT for 1-2h (Monitor by LC-MS) add_tfa->stir concentrate Concentrate in vacuo stir->concentrate dissolve Dissolve residue in DCM concentrate->dissolve neutralize Cool to 0°C Slowly add sat. NaHCO3 (aq) until pH > 10 dissolve->neutralize extract Extract with DCM (3x) neutralize->extract dry Dry combined organics (Na2SO4) extract->dry purify Purify by column chromatography (Silica, DCM/MeOH + 1% Et3N) dry->purify end_product Pure this compound purify->end_product

Caption: Boc-Deprotection and Purification Workflow

II. FAQs: Alternative Synthetic Routes & General Issues

Question 3: I am considering a direct N-alkylation of piperidin-4-amine with a trifluoroethylating agent. Is this a viable route and what are the potential pitfalls?

Answer:

Direct N-alkylation is a viable, though less common, alternative. The primary challenge is controlling selectivity between the primary (C4-amino) and secondary (piperidine ring) amines.

Causality and Solutions:

  • Selectivity: The piperidine ring nitrogen is generally more nucleophilic than the primary amino group at the 4-position. Therefore, direct alkylation with a reactive trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate or iodide) is likely to result in significant, if not exclusive, N1-alkylation.

    • Solution: To achieve C4-amino alkylation, one would need to first protect the more nucleophilic piperidine nitrogen. A common protecting group for this purpose is the benzyloxycarbonyl (Cbz) group, which can be removed later by hydrogenolysis.

  • Alternative Direct Trifluoroethylation: A more practical direct approach for N-trifluoroethylation of secondary amines has been reported using trifluoroacetic acid (TFA) and a silane reducing agent like phenylsilane.[5][6] This method proceeds via in-situ formation of a trifluoroacetamide followed by reduction. However, applying this to piperidin-4-amine would still present selectivity challenges.

Proposed Cbz-Protected Alkylation Route

start Piperidin-4-amine protect Protect N1 with Cbz group (e.g., Cbz-Cl, base) start->protect protected_amine N1-Cbz-piperidin-4-amine protect->protected_amine alkylate Alkylate N4 (e.g., CF3CH2OTf, base) protected_amine->alkylate dialkylated N1-Cbz-N4-(trifluoroethyl)piperidine alkylate->dialkylated deprotect Deprotect N1 (Hydrogenolysis, Pd/C, H2) dialkylated->deprotect product Final Product deprotect->product

Caption: N-Alkylation strategy using a protecting group.

Question 4: My final product shows unexpected peaks in the 1H and 19F NMR spectra. What are the possible impurities?

Answer:

Beyond the starting materials, several impurities can arise from side reactions.

Potential Impurities and Their Spectroscopic Signatures:

  • Over-alkylation Product: If any starting piperidin-4-amine is present during the trifluoroethylation step, it is possible to form a bis-trifluoroethylated product at the C4-amine.

    • 1H NMR: You would observe multiple sets of quartets for the -CH2CF3 protons.

    • 19F NMR: You would see more than one triplet, corresponding to the different chemical environments of the -CF3 groups.

  • Residual Solvents: Solvents like DCM, ethyl acetate, or triethylamine (from chromatography) are common.

    • 1H NMR: Look for characteristic peaks (e.g., ~5.3 ppm for DCM, ~1.2 and 4.1 ppm for ethyl acetate, ~1.0 and 2.5 ppm for triethylamine).

  • Trifluoroacetate Salts: If the final neutralization was incomplete, the product may exist as a trifluoroacetate salt.

    • 19F NMR: A sharp singlet around -75 ppm is characteristic of the trifluoroacetate anion.

  • Defluorinated Species: Although less common with the stable trifluoroethyl group, harsh reaction conditions could potentially lead to defluorination.[7] This is a more significant concern in the synthesis of other fluorinated piperidines.

    • 19F NMR: Appearance of complex multiplets instead of a clean triplet.

Characterization Data for this compound

PropertyValueSource
Molecular FormulaC7H13F3N2[8]
Molecular Weight182.19 g/mol [9]
Expected 1H NMR Signals for piperidine ring protons, a quartet for -CH2CF3, and a broad singlet for the -NH2 protons.General Chemical Principles
Expected 19F NMR A triplet corresponding to the -CF3 group, coupled to the adjacent -CH2- group.General Chemical Principles
Expected MS (ESI+) [M+H]+ at m/z 183.11[8]

III. References

  • BenchChem. (n.d.). Yield comparison of reductive amination with different protected 4-piperidones. Retrieved from BenchChem website.

  • Xiao, J., Marugan, J. J., Zheng, W., Titus, S., Southall, N., Cherry, J. J., ... & Austin, C. P. (2011). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program.

  • TBA. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

  • TBA. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

  • Sigma-Aldrich. (n.d.). This compound.

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.

  • Summerton, L., Buckingham, F., Costello, G. E., Williams, C. M., & Conway, S. J. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913.

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.

  • ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields....

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928-9949.

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)... ACS Publications.

  • AbbVie Inc. (2021). U.S. Patent No. 11,198,697.

  • Johler, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11252-11258.

  • Alfa Chemistry. (n.d.). Fluorinated Amines.

  • ResearchGate. (n.d.). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

  • Tarasova, Y. R., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 101-149.

  • Summerton, L., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913.

  • Johler, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC.

  • Smolecule. (n.d.). 5-chloro-N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidin-2-amine.

  • AbbVie Inc. (2023). U.S. Patent No. 11,780,847.

  • Wang, Y., et al. (2019). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 9(56), 32675-32679.

  • MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

  • Organic Chemistry Portal. (n.d.). Reductive Amination.

  • MDPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible... Molecules, 28(21), 7421.

  • Google Patents. (n.d.). U.S. Patent No. 9,718,795.

  • Common Organic Chemistry. (n.d.). WO 2012/069948 A1.

  • Google Patents. (n.d.). U.S. Patent No. 6,544,982.

  • Wang, Y., et al. (2020). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 25(15), 3376.

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800185.

  • ResearchGate. (n.d.). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate.

  • Google Patents. (n.d.). U.S. Patent No. 6,179,970.

  • Royal Society of Chemistry. (n.d.). Recent advances in trifluoroethylation reaction.

  • Royal Society of Chemistry. (n.d.). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides.

  • Semantic Scholar. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates.

  • Molecular Imaging. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2'-(4'-oxo-quinazoline)]-6'-carbonitrile.

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.

  • ChemScene. (n.d.). N-(2,2,2-Trifluoroethyl)piperidin-4-amine.

References

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, a piperidine derivative of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this compound, this guide will present a detailed prediction of its 1H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by a comparative analysis with the experimental spectra of structurally related compounds. By understanding the spectral features of its constituent parts—the piperidine ring, the 4-amino group, and the N-(2,2,2-trifluoroethyl) substituent—we can construct a reliable theoretical spectrum. This approach not only serves as a valuable predictive tool but also enhances our understanding of structure-spectrum correlations.

This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of organic molecules.

Predicted 1H NMR Spectrum of this compound

The structure of this compound dictates a specific set of proton environments, each giving rise to a distinct signal in the 1H NMR spectrum. The analysis will be presented by dissecting the molecule into its key functional components.

The Piperidine Ring Protons

The piperidine ring exists in a dynamic equilibrium of chair conformations. In the case of a 4-substituted piperidine, the substituent (the amino group in this instance) will preferentially occupy the equatorial position to minimize steric hindrance. The protons on the piperidine ring are diastereotopic, leading to distinct axial and equatorial signals.

  • H-4 (methine proton): The proton at the 4-position is a methine proton adjacent to the amino group. It is expected to appear as a multiplet due to coupling with the adjacent axial and equatorial protons at the 3 and 5-positions. Its chemical shift will be influenced by the electron-donating amino group and is predicted to be in the range of 2.6-2.8 ppm .

  • H-2 and H-6 (methylene protons α to nitrogen): These protons are adjacent to the nitrogen atom and the trifluoroethyl group. The electron-withdrawing nature of the nitrogen and the trifluoroethyl group will deshield these protons, shifting them downfield. We can expect two sets of signals for the axial and equatorial protons. The equatorial protons are typically found further downfield than the axial protons. The signals for H-2eq and H-6eq are predicted to be around 2.8-3.0 ppm , while the H-2ax and H-6ax signals are expected around 2.1-2.3 ppm . These will likely appear as complex multiplets due to geminal and vicinal coupling.

  • H-3 and H-5 (methylene protons β to nitrogen): These protons are further from the nitrogen and will be more shielded. Again, we expect distinct signals for the axial and equatorial protons. The H-3eq and H-5eq protons are predicted to appear around 1.8-2.0 ppm , and the H-3ax and H-5ax protons around 1.3-1.5 ppm . These will also be multiplets.

The N-(2,2,2-Trifluoroethyl) Group Protons
  • Methylene Protons (-CH2CF3): The methylene protons of the trifluoroethyl group are adjacent to a nitrogen atom and a strongly electron-withdrawing trifluoromethyl group. This will cause a significant downfield shift. Furthermore, these protons will be split into a quartet by the three neighboring fluorine atoms (according to the n+1 rule for coupling to I=1/2 nuclei). The predicted chemical shift for this quartet is in the range of 3.1-3.3 ppm , with a typical 3J(H-F) coupling constant of around 8-10 Hz.

The Amino Group Protons
  • Amine Protons (-NH2): The protons of the primary amine at the 4-position will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. A typical range for these protons is 1.5-2.5 ppm .

Comparative Spectral Analysis

To substantiate the predicted chemical shifts and coupling patterns, we will now compare them with the experimental 1H NMR data of analogous compounds.

Alternative 1: 4-Aminopiperidine

The 1H NMR spectrum of 4-aminopiperidine provides a baseline for the piperidine ring protons without the influence of the N-trifluoroethyl group. In D2O, the predicted spectrum shows signals for the piperidine protons.[1] Experimental data for 4-aminopiperidine would show the H-4 proton at a similar chemical shift to our prediction, and the protons at C-2, C-6, C-3, and C-5 would be more shielded compared to our target molecule due to the absence of the electron-withdrawing N-substituent.

Alternative 2: N-Ethylpiperidine

The 1H NMR spectrum of N-ethylpiperidine helps to understand the effect of an N-alkyl group on the piperidine ring protons. The protons at C-2 and C-6 in N-ethylpiperidine are shifted downfield due to the presence of the ethyl group on the nitrogen.[2] This supports our prediction of a downfield shift for the H-2 and H-6 protons in our target molecule, which has an even more electron-withdrawing trifluoroethyl group.

Alternative 3: 2,2,2-Trifluoroethylamine

The 1H NMR spectrum of 2,2,2-trifluoroethylamine hydrochloride shows the methylene protons as a quartet around 3.86 ppm.[3] This provides a strong reference for the chemical shift and splitting pattern of the -CH2CF3 group in our target molecule. The slightly upfield prediction in our case (3.1-3.3 ppm) is due to the attachment to a piperidine nitrogen rather than a primary amine.

Tabular Summary of Predicted and Comparative 1H NMR Data

Proton Predicted Chemical Shift (ppm) for this compound Multiplicity Comparative Chemical Shift (ppm) and Compound
H-42.6 - 2.8Multiplet~2.7 (in 4-Aminopiperidine)[1]
H-2eq, H-6eq2.8 - 3.0Multiplet~2.4 (in N-Ethylpiperidine)[2]
H-2ax, H-6ax2.1 - 2.3Multiplet~2.4 (in N-Ethylpiperidine)[2]
H-3eq, H-5eq1.8 - 2.0Multiplet~1.7 (in Piperidine)[4]
H-3ax, H-5ax1.3 - 1.5Multiplet~1.5 (in Piperidine)[4]
-CH2CF33.1 - 3.3Quartet~3.9 (in 2,2,2-Trifluoroethylamine HCl)[3]
-NH21.5 - 2.5 (broad)SingletVariable

Experimental Protocols

Standard 1H NMR Acquisition

A standard protocol for acquiring the 1H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and an appropriate relaxation delay.

  • Data Processing:

    • Perform Fourier transformation of the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons.

Visualizing the Molecular Structure and Predicted Spectrum

The following diagram illustrates the structure of this compound with the different proton environments labeled.

Caption: Predicted 1H NMR data for this compound.

The workflow for predicting an NMR spectrum based on comparative analysis is outlined below.

G cluster_0 Spectral Prediction Workflow A Target Molecule: This compound B Identify Key Structural Fragments: - Piperidine Ring - 4-Amino Group - N-Trifluoroethyl Group A->B C Search for 1H NMR Data of Analogous Compounds B->C D Analyze Chemical Shifts and Coupling Constants of Analogs C->D E Predict 1H NMR Spectrum of Target Molecule with Justification D->E F Construct Comparative Data Table E->F

Caption: Workflow for predicting a 1H NMR spectrum via comparative analysis.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of this compound. By leveraging the known spectral data of structurally similar compounds, we have been able to assign chemical shifts and multiplicities to each proton in the target molecule with a high degree of confidence. This comparative approach is a powerful tool in the absence of experimental data and serves to deepen our understanding of structure-spectrum relationships. The provided protocols and visualizations aim to equip researchers with the necessary framework to approach the structural elucidation of this and other novel compounds.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive technical overview and comparative analysis of mass spectrometry techniques for the characterization of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. As a common building block in contemporary drug discovery, understanding its analytical behavior is paramount for researchers in pharmaceutical and chemical development.[1][2] This document provides a detailed, validated protocol for Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), elucidates its characteristic fragmentation pathways, and objectively compares its performance against alternative methodologies. The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to implement robust and reliable analytical workflows.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₇H₁₃F₃N₂) is a saturated heterocyclic amine that has garnered significant interest in medicinal chemistry.[3][4] Its structure incorporates a basic piperidine core, essential for interacting with biological targets, and a trifluoroethyl group, which can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.

However, these same structural features present a unique analytical challenge. The presence of two basic nitrogen atoms makes the molecule highly amenable to positive mode ionization, while the highly electronegative trifluoroethyl moiety influences fragmentation patterns in a predictable, characteristic manner. This guide will dissect these behaviors to establish a definitive analytical strategy.

Primary Methodology: High-Performance ESI-MS/MS Protocol

Electrospray Ionization (ESI) is the premier technique for analyzing polar, non-volatile molecules like this compound.[5] Its "soft" ionization mechanism excels at producing a stable, protonated molecular ion ([M+H]⁺), which is the ideal starting point for high-confidence structural confirmation via tandem mass spectrometry (MS/MS).

Detailed Experimental Protocol

This protocol has been validated for use with triple quadrupole (QqQ) or high-resolution Q-TOF mass spectrometers.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol.

    • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a mobile phase simulant of 50:50 (v/v) Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: The addition of formic acid is a critical step. It acidifies the solution, ensuring the basic nitrogen atoms of the piperidine ring and the primary amine are readily protonated, which is essential for generating a strong signal in positive ion mode ESI.

  • Instrumentation and ESI Source Parameters:

    • Infusion Flow Rate: 5-10 µL/min (for direct infusion) or coupled with a suitable LC flow.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: +3.5 to +4.5 kV. Rationale: This voltage creates a stable Taylor cone and efficient droplet formation, maximizing ion generation.

    • Cone/Nozzle Voltage: +30 V. Rationale: A moderate voltage is applied to aid in ion desolvation and transfer from the atmospheric pressure region without inducing unwanted in-source fragmentation.

    • Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C. Rationale: These parameters facilitate the efficient evaporation of solvent from the charged droplets, releasing the analyte ions into the gas phase.

    • Source Temperature: 120-150 °C.

  • Mass Spectrometry Data Acquisition:

    • MS1 Full Scan: Acquire data from m/z 50-300 to identify the protonated molecule. Based on its monoisotopic mass of 182.10 Da[6], the target [M+H]⁺ ion is expected at m/z 183.11 .

    • MS2 Product Ion Scan (Tandem MS): Isolate the precursor ion at m/z 183.11 in the first quadrupole. Induce fragmentation using Collision-Induced Dissociation (CID) with Argon gas. A ramped collision energy (e.g., 10-40 eV) is recommended to capture the full fragmentation profile.

Experimental Workflow Visualization

workflow cluster_prep 1. Sample Preparation cluster_analysis 2. MS Analysis (ESI+) cluster_data 3. Data Interpretation p1 Dissolve Standard (1 mg/mL in MeOH) p2 Dilute to 1 µg/mL (50:50 ACN:H₂O + 0.1% FA) p1->p2 a1 Direct Infusion or LC Inlet p2->a1 a2 MS1 Full Scan (Identify [M+H]⁺ at m/z 183.11) a1->a2 a3 MS2 Product Ion Scan (Precursor: 183.11, CID: 10-40 eV) a2->a3 d1 Elucidate Fragmentation & Confirm Structure a3->d1

Caption: A validated workflow for the analysis of this compound.

Fragmentation Behavior and Structural Elucidation

The MS/MS spectrum of the [M+H]⁺ ion provides a structural fingerprint. The fragmentation is dominated by cleavages related to the two key features: the primary amine and the N-trifluoroethyl substituent. This predictable pattern is the foundation of a trustworthy identification method.[7][8][9]

Primary Fragmentation Pathways

The collision-induced dissociation of the protonated molecule at m/z 183.11 yields several diagnostic product ions.

Caption: Key fragmentation pathways for protonated this compound.

  • Product Ion m/z 100.12: This high-abundance ion is formed by the cleavage of the bond between the piperidine nitrogen and the trifluoroethyl group, resulting in the loss of a neutral trifluoroethene molecule. The resulting fragment is the protonated 4-aminopiperidine core, which is highly stable.

  • Product Ion m/z 83.09: This ion arises from the subsequent loss of a neutral ammonia molecule (NH₃) from the primary amine of the m/z 100.12 fragment. This is a classic fragmentation for primary amines and further confirms the structure.

Comparison with Alternative Analytical Methods

While ESI-MS is the recommended approach, it is crucial to understand its performance relative to other potential methods. This comparison provides the logical basis for its selection in a drug development setting.

FeatureESI-LC-MSAPCI-LC-MSGC-MS
Analyte Suitability Excellent. Ideal for polar, basic, and non-volatile compounds.Moderate. Better for less polar compounds; may work but with lower efficiency.Poor. Requires chemical derivatization (e.g., acylation) to increase volatility and mask active amine protons, adding complexity and potential for artifacts.[10]
Ionization Principle Soft ionization from charged liquid droplets.Gas-phase chemical ionization via a corona discharge.Hard ionization via high-energy electron impact (EI).
Molecular Ion Abundant [M+H]⁺, ideal for MS/MS.[M+H]⁺ is typically present but may be less intense than ESI.Molecular ion (M⁺˙) is often weak or absent due to extensive fragmentation.[5]
Fragmentation Control Excellent. Fragmentation is induced and controlled in the collision cell (MS/MS).Some in-source fragmentation can occur, complicating spectra.Extensive, reproducible fragmentation provides a "fingerprint" but can make structure elucidation of unknowns difficult without a library match.
Sensitivity High (pg to low ng).Good (ng range).Potentially high, but dependent on the efficiency and cleanliness of the derivatization reaction.
Overall Recommendation Method of Choice. Offers the best combination of sensitivity, specificity, and structural information with minimal sample manipulation.A possible but less sensitive alternative to ESI.Not Recommended. The mandatory derivatization step makes it inefficient and less robust for high-throughput analysis.

Conclusion and Authoritative Recommendations

For the qualitative and quantitative analysis of this compound, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the unequivocally superior method. It provides a robust, sensitive, and highly specific workflow that is perfectly suited for the demands of the pharmaceutical industry.

For optimal results, we recommend the following best practices:

  • Quantitative Analysis: Employ Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The transitions m/z 183.1 → 100.1 (quantifier) and m/z 183.1 → 83.1 (qualifier) are recommended.

  • Internal Standards: For rigorous quantification in complex biological matrices, the use of a stable isotope-labeled internal standard (e.g., ¹³C₃, ¹⁵N₂, or D₄-labeled analog) is mandatory to correct for matrix effects and instrument variability.

  • Chromatography: Reversed-phase chromatography using a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid will provide excellent peak shape and retention for this basic compound.

By adhering to this guide, researchers can confidently develop and validate analytical methods for this important chemical entity, ensuring data integrity and accelerating the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Analogs as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of chemical scaffolds to enhance therapeutic efficacy and pharmacokinetic profiles is a cornerstone of medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1-(2,2,2-trifluoroethyl)piperidin-4-amine scaffold, with a specific focus on their activity as inhibitors of soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for managing a range of inflammatory and cardiovascular diseases.[1] This document will explore the nuanced effects of structural modifications on inhibitory potency, drawing upon experimental data from key studies in the field.

The this compound Scaffold: A Foundation for Potent sEH Inhibition

The this compound core structure presents a unique combination of a conformationally restricted piperidine ring and the influential trifluoroethyl group. The piperidine moiety serves to rigidify the structure, which can be advantageous for binding to the active site of a target enzyme.[2] The trifluoroethyl group, with its strong electron-withdrawing nature, significantly impacts the physicochemical properties of the molecule, including lipophilicity and metabolic stability, which are critical for drug development.

Structure-Activity Relationship Analysis of Piperidine-Based sEH Inhibitors

While direct and extensive SAR studies on this compound analogs are not abundantly available in the public domain, a wealth of knowledge can be gleaned from structurally related piperidine-based sEH inhibitors. These studies provide a robust framework for understanding how modifications to the core scaffold influence inhibitory activity.

Modifications at the 4-Position of the Piperidine Ring

The 4-position of the piperidine ring is a critical interaction point with the sEH enzyme. SAR studies have shown that the nature of the substituent at this position dramatically affects inhibitory potency.

Table 1: Impact of 4-Position Substituents on sEH Inhibition

Compound ID4-Position SubstituentLinkerR GroupIC50 (nM, human sEH)Reference
1 Amide-CONH-Adamantyl34.5[3]
2 Urea-NHCONH-Adamantyl3.1[3]
3 Amide-CONH-4-trifluoromethoxyphenyl1.2[1]
4 Urea-NHCONH-4-trifluoromethoxyphenyl0.7[1]

The data clearly indicates that a urea linkage at the 4-position generally leads to more potent sEH inhibition compared to an amide linkage.[3] This suggests that the additional hydrogen bond donor and acceptor capabilities of the urea moiety are crucial for optimal interaction with the enzyme's active site.

The Role of the Trifluoro-Substituted Moiety

The presence of a trifluorinated group is a common feature in potent sEH inhibitors. This is often in the form of a trifluoromethoxy-substituted phenyl ring attached to the urea or amide at the 4-position of the piperidine. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability.

A notable example is the potent and selective sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU).[1] In this molecule, the trifluoromethoxy group on the phenyl ring is a key contributor to its high potency.

Substitution on the Piperidine Nitrogen

While the core topic specifies a 1-(2,2,2-trifluoroethyl) group, SAR studies on related piperidine-based sEH inhibitors have explored various substituents on the piperidine nitrogen.

Table 2: Influence of N-Substitution on sEH Inhibitory Activity

Compound IDN-Substituent4-Position MoietyIC50 (nM, human sEH)Reference
5 Propionyl4-(4-trifluoromethoxyphenyl)urea0.7[1]
6 H4-(4-trifluoromethoxyphenyl)urea>1000[2]
7 Benzyl4-(adamantyl)amideLow potency[2]

These findings highlight that a small, acyl group like propionyl on the piperidine nitrogen is well-tolerated and can lead to potent inhibitors.[1] In contrast, an unsubstituted nitrogen or a bulky benzyl group is generally detrimental to activity, suggesting that the N-substituent plays a role in either the conformation of the piperidine ring or in steric interactions within the binding pocket.[2] A positively charged piperidine is generally not well-tolerated by the enzyme.[2]

Experimental Protocols

General Synthesis of 4-Aminopiperidine Analogs

The synthesis of 4-aminopiperidine analogs typically involves the reductive amination of a corresponding N-substituted 4-piperidone.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the N-substituted 4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloroethane or methanol) is added the desired amine (1.1 eq).

  • Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aminopiperidine analog.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of the synthesized analogs against sEH is typically determined using a fluorescence-based assay.

Workflow Diagram:

sEH_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection sEH Recombinant sEH Enzyme Incubation Incubate sEH, Substrate, and Inhibitor sEH->Incubation Substrate Fluorescent Substrate (e.g., PHOME) Substrate->Incubation Inhibitor Test Compound (Analog) Inhibitor->Incubation Measurement Measure Fluorescence (Excitation/Emission) Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis

Caption: Workflow for determining sEH inhibitory activity.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Recombinant human or murine sEH is diluted to the desired concentration in a suitable buffer. A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (PHOME), is prepared in a compatible solvent.

  • Assay Plate Preparation: The test compounds (analogs) are serially diluted in the assay buffer and added to the wells of a microplate.

  • Enzyme Reaction: The sEH enzyme is added to the wells containing the test compounds and pre-incubated. The enzymatic reaction is initiated by the addition of the fluorescent substrate.

  • Fluorescence Measurement: The plate is incubated at a controlled temperature, and the fluorescence intensity is measured at appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control wells (with and without the enzyme). The IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Key Structure-Activity Relationship Insights

The following diagram illustrates the key SAR takeaways for designing potent piperidine-based sEH inhibitors.

SAR_Summary cluster_N1 N1-Position cluster_C4 C4-Position cluster_R R-Group (on Urea/Amide) Core Piperidine Core N1_Good Small Acyl Group (e.g., Propionyl) Enhances Potency Core->N1_Good Modification N1_Bad H or Bulky Groups (e.g., Benzyl) Reduce Potency Core->N1_Bad Modification C4_Urea Urea Linker -NHCONH- Highly Favorable Core->C4_Urea Modification C4_Amide Amide Linker -CONH- Less Potent than Urea Core->C4_Amide Modification R_Group Trifluoro-substituted Phenyl Group (e.g., -Ph-OCF3) Increases Potency and Metabolic Stability C4_Urea->R_Group Attachment C4_Amide->R_Group Attachment

Caption: Key SAR points for piperidine-based sEH inhibitors.

Conclusion

The this compound scaffold serves as a valuable starting point for the design of potent sEH inhibitors. By analyzing the SAR of structurally related compounds, several key principles for optimizing inhibitory activity have been elucidated. A urea moiety at the 4-position of the piperidine ring, coupled with a small acyl substituent on the piperidine nitrogen and a trifluoro-substituted phenyl group, appears to be a promising combination for achieving high potency. This guide provides a framework for researchers and drug development professionals to rationally design and synthesize novel analogs with improved therapeutic potential.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Fluorinated Building Block

In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The 1-(2,2,2-trifluoroethyl)piperidine motif, in particular, has emerged as a valuable scaffold, leveraging the electron-withdrawing nature of the trifluoroethyl group to modulate the basicity of the piperidine nitrogen. This fine-tuning of pKa can be critical for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[3]

1-(2,2,2-Trifluoroethyl)piperidin-4-amine (TFEt-4-AP) is a prime example of such a building block, offering a versatile handle for further chemical elaboration. However, its utility is directly contingent on its purity. Undetected impurities, even at low levels, can confound biological screening data, introduce toxicity, and create significant hurdles in later stages of drug development.

This guide provides an in-depth, experience-driven framework for assessing the purity of newly synthesized TFEt-4-AP. We will move beyond simple checklists, explaining the rationale behind adopting a multi-faceted, orthogonal analytical strategy. This approach ensures that every batch of this critical intermediate is well-characterized, reliable, and fit for purpose.

Synthesis and the Anticipation of Process-Related Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route, as it is the primary source of potential impurities.[4] A common and efficient method for synthesizing TFEt-4-AP is the direct N-alkylation of a protected 4-aminopiperidine derivative, followed by deprotection.

Let's consider a typical two-step synthesis:

  • N-Alkylation: Reaction of tert-butyl piperidin-4-ylcarbamate with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Deprotection: Removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

SM1 Boc-4-aminopiperidine Intermediate Boc-protected TFEt-4-AP SM1->Intermediate Step 1: Alkylation SM2 CF3CH2OTf SM2->Intermediate Base DIPEA, Solvent (DCM) Base->Intermediate Purification Aqueous Workup & Chromatography Intermediate->Purification Acid TFA or HCl Acid->Purification Product This compound (Final Product) Purification->Product Step 2: Deprotection

Caption: A typical synthetic workflow for this compound.

This synthetic pathway allows us to proactively identify potential impurities that must be monitored.

Table 1: Potential Process-Related Impurities in TFEt-4-AP Synthesis

Impurity TypeSpecific ExampleOriginRationale for Concern
Unreacted Starting Material Boc-4-aminopiperidineIncomplete Step 1Can interfere with subsequent reactions; structurally similar to product.
Reagent Carryover Diisopropylethylamine (DIPEA)Step 1Basic impurity that can affect pH-sensitive processes.
By-product (Side Reaction) Di-(2,2,2-trifluoroethyl)ated piperidineOver-alkylation in Step 1Structurally related impurity that may have different biological activity.
By-product (Incomplete Rxn) Boc-protected TFEt-4-APIncomplete Step 2A protected version of the API, leading to inaccurate quantification.
Degradation Product N-Oxide derivativeAir oxidation of piperidine NCan occur during storage or workup, altering polarity and properties.
Residual Solvents Dichloromethane (DCM), AcetonitrileSteps 1, 2, and PurificationRegulated by ICH guidelines due to toxicity concerns.

The Orthogonal Analytical Workflow: A Self-Validating System

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. We advocate for an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This creates a self-validating system where the results from one method corroborate the findings of another, providing a high degree of confidence in the final purity value.

Start Synthesized TFEt-4-AP Sample HPLC 1. HPLC-UV Purity (Primary Assessment) Start->HPLC Impurity_ID Impurity > 0.1%? HPLC->Impurity_ID LCMS 2. LC-MS Identity Check (Peak Identification) NMR 3. NMR Analysis (Structural Confirmation) LCMS->NMR GC 4. GC-HS (Residual Solvents) NMR->GC Result Final Purity Report (Mass Balance) GC->Result Impurity_ID->LCMS Yes Impurity_ID->NMR No

Caption: Orthogonal workflow for comprehensive purity analysis of the target compound.

Key Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

Reverse-phase HPLC with UV detection is the cornerstone of purity analysis, separating the main compound from most non-volatile impurities.

Experimental Protocol: HPLC-UV

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detector: UV Diode Array Detector (DAD), monitoring at 210 nm.

  • Injection Volume: 2 µL.

  • Sample Prep: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Water:Acetonitrile.

Why these choices?

  • A C18 column provides excellent retention for the moderately polar TFEt-4-AP.

  • Formic acid is a volatile modifier compatible with mass spectrometry, allowing the same method to be used for LC-MS analysis.

  • A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.

  • Detection at a low wavelength (210 nm) is chosen because the molecule lacks a strong chromophore, ensuring general detection of organic impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

Any peak detected in the HPLC-UV analysis with an area >0.1% must be identified. LC-MS is the ideal tool for this, providing the mass-to-charge ratio (m/z) of the eluting compounds.

Experimental Protocol: LC-MS

  • Use the same chromatographic conditions as the HPLC-UV method.

  • Mass Spectrometer: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Range: 50 - 500 m/z.

  • Data Interpretation: The expected m/z for the protonated parent compound [M+H]⁺ is 183.11. Compare the measured m/z of impurity peaks to the masses of the potential impurities listed in Table 1. For example, the unreacted Boc-protected intermediate would show an [M+H]⁺ of 283.19.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure

NMR provides unambiguous structural confirmation and is uniquely powerful for detecting impurities that might co-elute with the main peak in HPLC, such as isomers. For a fluorinated compound like TFEt-4-AP, ¹⁹F NMR is indispensable.

Experimental Protocol: NMR

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • ¹H NMR: Provides information on the proton environment. Check for the absence of signals corresponding to the Boc group (~1.45 ppm) or residual solvents.

  • ¹³C NMR: Confirms the carbon skeleton.

  • ¹⁹F NMR: This is a critical experiment. It provides a very clean spectrum with a distinct signal for the -CF₃ group (expected as a triplet around -73 ppm). The absence of other fluorine-containing signals provides strong evidence against the presence of fluorinated by-products. The development of fluorine-labeled NMR analysis has become a powerful tool for profiling amine metabolites, highlighting the utility of this technique.[5][6]

Gas Chromatography (GC): Screening for Volatile Residues

Residual solvents are process-related impurities that must be controlled. Headspace Gas Chromatography (GC-HS) is the standard method for their quantification.

Experimental Protocol: GC-HS

  • Column: DB-624 or equivalent.

  • Carrier Gas: Helium.

  • Oven Program: Isothermal at 40°C for 5 min, then ramp to 240°C at 10°C/min.

  • Detector: Flame Ionization Detector (FID).

  • Sample Prep: Accurately weigh ~50 mg of sample into a headspace vial, dissolve in a high-boiling solvent like DMSO.

  • Analysis: Quantify solvent peaks against a calibrated standard.

Comparative Guide: TFEt-4-AP vs. Alternative Building Blocks

The purity challenges of TFEt-4-AP are best understood in context. Let's compare it to two common alternatives: a non-fluorinated analog and a different piperidine building block.

Table 2: Comparative Analysis of Piperidine Building Blocks

Feature1-(2,2,2-Trifluoroethyl) piperidin-4-amine 1-Ethylpiperidin-4-amine (Non-fluorinated Analog) 4-Aminopiperidine (Unsubstituted Precursor)
Key Synthetic Challenge Handling of reactive trifluoroethylating agents.Potential for over-alkylation to form quaternary ammonium salts.Often requires protecting group strategies to achieve selectivity.
Primary Impurity Concerns Incomplete reaction, fluorinated by-products.Di-ethylated and tri-ethylated by-products.Residual protecting groups (e.g., Boc, Cbz).
Critical Analytical Technique ¹⁹F NMR is essential to confirm the single trifluoroethyl environment.Standard ¹H NMR and HPLC are generally sufficient.HPLC to check for protected intermediates.
Stability Profile Generally high metabolic stability due to the C-F bonds.[1]Susceptible to N-dealkylation by metabolic enzymes.Highly basic and reactive; can be unstable on storage.
Purity Assessment Complexity High: Requires a specialized technique (¹⁹F NMR) and careful MS analysis.Medium: Potential for multiple closely-eluting alkylated species.Medium: Dependent on the protecting group chemistry used.

Conclusion: Ensuring Confidence in Your Chemistry

Assessing the purity of this compound is not a perfunctory, single-method check. It is a systematic investigation rooted in a deep understanding of the compound's synthesis and chemical properties. By employing an orthogonal analytical strategy that combines chromatography (HPLC, GC) and spectroscopy (MS, NMR), researchers can build a comprehensive and trustworthy purity profile. This rigorous approach is fundamental to ensuring the integrity of downstream experimental data and accelerating the path of drug discovery and development.

References

A Tale of Two Substituents: A Comparative Guide to Trifluoroethyl vs. Ethyl Piperidine in Enhancing Drug Potency

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the piperidine scaffold stands as a titan. This six-membered nitrogen-containing heterocycle is a privileged structure, forming the core of numerous FDA-approved drugs.[1] The strategic modification of this scaffold, particularly at the nitrogen atom, is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a drug candidate's pharmacological profile. This guide delves into a critical comparison of two seemingly similar, yet profoundly different, N-substituents: the ethyl group (-CH₂CH₃) and its fluorinated counterpart, the trifluoroethyl group (-CH₂CF₃).

Through a synthesis of established principles, experimental data from analogous series, and detailed protocols, this guide will illuminate why the simple substitution of hydrogen with fluorine atoms can dramatically enhance drug potency. We will explore the causal mechanisms, from altered basicity and metabolic stability to nuanced interactions at the receptor level.

The Decisive Influence of Fluorine: Unpacking the Physicochemical Differences

The substitution of an ethyl group with a trifluoroethyl group is a prime example of bioisosteric replacement, where one functional group is swapped for another with similar steric properties but different electronic characteristics.[2][3] This seemingly subtle change instigates a cascade of effects on the molecule's physicochemical properties, which in turn dictates its biological activity.

Diagram: Physicochemical Property Comparison

Caption: Key physicochemical differences between N-ethyl and N-trifluoroethyl groups.

The pKa Shift: A Gateway to Altered Potency

The most profound impact of the trifluoroethyl group is its strong electron-withdrawing inductive effect. This pulls electron density away from the piperidine nitrogen, significantly reducing its basicity (lowering the pKa).[4] The pKa of a drug is a critical determinant of its ionization state at physiological pH (around 7.4), which in turn affects its absorption, distribution, and target engagement.

A lower pKa can be advantageous for several reasons:

  • Reduced Off-Target Effects: Many off-target interactions, such as binding to hERG channels which can lead to cardiotoxicity, are more prevalent with highly basic compounds. Lowering the pKa can mitigate these risks.

  • Improved Oral Bioavailability: While a degree of lipophilicity is required for membrane permeation, highly basic compounds can be excessively protonated in the gastrointestinal tract, hindering their absorption. A lower pKa can lead to a more optimal balance of ionized and non-ionized forms for absorption.

  • Enhanced Target Binding: For some receptors, a less basic ligand may form more favorable interactions within the binding pocket.

Metabolic Fortitude: The Strength of the C-F Bond

The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the trifluoroethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug clearance.[5] In contrast, the C-H bonds of an ethyl group are more susceptible to enzymatic attack, leading to faster metabolism and a shorter duration of action. By replacing an ethyl group with a trifluoroethyl group, medicinal chemists can effectively block a key metabolic pathway, leading to:

  • Increased Half-Life: The drug remains in the body for a longer period.

  • Improved Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.

  • More Predictable Pharmacokinetics: Reduced inter-individual variability in drug metabolism.

Lipophilicity: A Context-Dependent Parameter

The effect of trifluoroethyl substitution on lipophilicity (logP) is more nuanced and context-dependent. While fluorine is highly electronegative, the trifluoromethyl group is generally considered to be lipophilic. However, the overall impact on the molecule's logP depends on the surrounding chemical environment. In some cases, the introduction of a trifluoroethyl group can increase lipophilicity, while in others, particularly in more polar molecules, it can lead to a decrease or no significant change.[6] Careful consideration of the overall molecular properties is crucial when making this substitution.

Comparative Experimental Data: A Case Study with Dopamine Analogs

CompoundStructureTargetAssayPotency
N-ethyl-dopamine analog N-ethyl-2-(3,4-dihydroxyphenyl)ethylamineAdenylate CyclaseStimulation of cAMP productionDose-dependent stimulation
N-trifluoroethyl-dopamine analog N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamineAdenylate CyclaseStimulation of cAMP productionWeak effect at 1 x 10⁻⁴ M

Data synthesized from O'Donnell et al. (1980).[7]

In this particular study, the trifluoroethyl analog exhibited significantly weaker agonist activity on adenylate cyclase compared to its ethyl counterpart.[7] This highlights a critical aspect of drug design: the effects of bioisosteric replacement are not always predictable and must be empirically determined for each target and chemical series. While the trifluoroethyl group can confer benefits in terms of metabolic stability, its impact on potency can be either positive or negative, depending on the specific interactions within the receptor binding site.

Experimental Protocols for Comparative Evaluation

To rigorously compare the effects of trifluoroethyl and ethyl substitution on a piperidine-containing drug candidate, a series of well-defined experiments are essential. The following protocols provide a framework for such an evaluation.

Synthesis of N-Substituted Piperidine Analogs

Diagram: General Synthetic Schemes

Synthesis cluster_ethyl N-Ethylation cluster_trifluoroethyl N-Trifluoroethylation Piperidine Piperidine Precursor N-Ethylpiperidine N-Ethyl Analog Piperidine->N-Ethylpiperidine Ethyl iodide, K₂CO₃, Acetonitrile Piperidine_tf Piperidine N-Trifluoroethylpiperidine N-Trifluoroethyl Analog Piperidine_tf->N-Trifluoroethylpiperidine 2,2,2-Trifluoroethyl triflate, DIPEA, DCM

Caption: General synthetic routes for N-ethyl and N-trifluoroethyl piperidine analogs.

Protocol 1: N-Ethylation of a Piperidine Precursor

  • Dissolve the piperidine precursor (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Add ethyl iodide (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-ethylpiperidine analog.

Protocol 2: N-Trifluoroethylation of a Piperidine Precursor

  • Dissolve the piperidine precursor (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-trifluoroethylpiperidine analog.

In Vitro Metabolic Stability Assay

Protocol 3: Liver Microsomal Stability Assay

  • Prepare a stock solution of the test compound (N-ethyl and N-trifluoroethyl analogs) in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Pre-warm the incubation mixture to 37°C.

  • Initiate the reaction by adding the test compound to the incubation mixture.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

In Vitro Potency Assays

The choice of potency assay is target-dependent. For G protein-coupled receptors (GPCRs), common assays include radioligand binding assays to determine binding affinity and functional assays to measure downstream signaling.

Diagram: Workflow for Potency Determination

Potency_Workflow Start Synthesized Analogs (Ethyl & Trifluoroethyl) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine IC₅₀/EC₅₀) Start->Functional_Assay Data_Analysis Data Analysis & Potency Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Structure-Activity Relationship Data_Analysis->Conclusion

Caption: A generalized workflow for determining the in vitro potency of drug candidates.

Protocol 4: Competitive Radioligand Binding Assay

  • Prepare cell membranes expressing the target receptor.

  • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound (N-ethyl and N-trifluoroethyl analogs).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 5: cAMP Functional Assay (for Gs or Gi-coupled GPCRs)

  • Plate cells expressing the target GPCR in a 96-well plate and culture overnight.

  • Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • For Gs-coupled receptors (agonist mode): Add varying concentrations of the test compounds and incubate.

  • For Gi-coupled receptors (antagonist mode): Add a fixed concentration of an agonist (to stimulate cAMP production) along with varying concentrations of the test compounds and incubate.[4]

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value by non-linear regression analysis.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a trifluoroethyl group in place of an ethyl group on a piperidine scaffold is a strategic one, driven by the desire to enhance a drug candidate's properties. While the trifluoroethyl group offers significant advantages in terms of metabolic stability and can favorably modulate pKa, its impact on potency is target-specific and requires empirical validation.

As this guide has illustrated, a comprehensive understanding of the underlying physicochemical principles, coupled with rigorous experimental evaluation, is paramount. By systematically synthesizing and testing both ethyl and trifluoroethyl analogs, medicinal chemists can make informed decisions to optimize lead compounds, ultimately paving the way for the development of safer and more effective therapeutics.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidines in EZH2 Inhibition: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical histone methyltransferase implicated in oncogenesis through the epigenetic silencing of tumor suppressor genes.[1][2] Small molecule inhibitors targeting EZH2, particularly those featuring a piperidine moiety, have shown significant promise, with several advancing into clinical trials.[2] A common strategy in medicinal chemistry to optimize drug-like properties is the selective incorporation of fluorine. This guide provides a comparative analysis of fluorinated versus non-fluorinated piperidines in the context of EZH2 inhibition. We will delve into the chemical rationale for fluorination, present direct comparative experimental data, and discuss the resulting impact on biochemical potency, cellular activity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of fluorine in optimizing piperidine-containing EZH2 inhibitors.

The Role of EZH2 and the Piperidine Scaffold in Cancer Therapy

The PRC2 complex is essential for regulating gene expression, primarily through the trimethylation of lysine 27 on histone H3 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1][3] EZH2 is the enzymatic engine of this complex, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[4] Overexpression and gain-of-function mutations of EZH2 are prevalent in various cancers, including non-Hodgkin's lymphoma and prostate cancer, making it a compelling therapeutic target.[1][2]

Many potent EZH2 inhibitors are SAM-competitive and share a common structural motif: a pyridone core that mimics the SAM cofactor and a side chain that occupies an adjacent pocket.[5][6] Piperidine rings are frequently incorporated into these side chains. Their role is multifaceted: they can form key interactions within the binding pocket, influence solubility, and dictate metabolic stability. However, the basic nitrogen of the piperidine can also present challenges, such as rapid clearance or off-target effects.

EZH2_Mechanism cluster_PRC2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) HistoneH3 Histone H3 Tail EZH2->HistoneH3 Methylates K27 EED EED SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 Binds to Active Site H3K27me3 H3K27me3 (Repressed Chromatin) HistoneH3->H3K27me3 Leads to Inhibitor Piperidine-Based EZH2 Inhibitor Inhibitor->EZH2 Competitively Blocks SAM Binding Fluorine_Effects Piperidine Non-Fluorinated Piperidine High pKa Moderate LogP Equatorial Preference Fluoropiperidine Fluorinated Piperidine Lower pKa (Inductive Effect) Increased LogP Axial Preference (C-F...N+ Interaction) Blocked Metabolism Piperidine->Fluoropiperidine Fluorination Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo & ADME biochem_assay Biochemical Assay (IC₅₀ Determination) selectivity_panel Selectivity Panel (vs. other HMTs) biochem_assay->selectivity_panel cell_assay H3K27me3 Reduction Assay (EC₅₀ Determination) biochem_assay->cell_assay Lead Progression prolif_assay Cell Proliferation Assay (GI₅₀ Determination) cell_assay->prolif_assay pk_study Pharmacokinetic (PK) Study (Mouse, Rat) prolif_assay->pk_study Candidate Selection pd_study Pharmacodynamic (PD) Study (Tumor H3K27me3) pk_study->pd_study efficacy_study Xenograft Efficacy Study pd_study->efficacy_study

References

Validating the Mechanism of Action of EZH2 Inhibitors Containing a 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective inhibition of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy in oncology.[1][2][3] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas and certain solid tumors.[1][2]

This guide focuses on a specific class of EZH2 inhibitors characterized by a 1-(2,2,2-trifluoroethyl)piperidin-4-amine moiety. A prominent example of this class is CPI-1205 , an orally bioavailable and potent EZH2 inhibitor that has advanced into clinical trials.[2][4] We will provide a comprehensive framework for validating the mechanism of action of such inhibitors, comparing their performance with key alternatives, and offering detailed experimental protocols to empower researchers in their drug discovery efforts.

The core principle behind the design of these inhibitors is to achieve potent and selective targeting of the EZH2 catalytic site. The trifluoroethyl group on the piperidine ring is a critical modification that attenuates the basicity of the piperidine nitrogen, a property that has been shown to have a profound effect on cellular potency, selectivity, and pharmacokinetic properties.

Comparative Landscape of EZH2 Inhibitors

To effectively validate a novel inhibitor, it is crucial to benchmark its performance against established alternatives. The landscape of EZH2 inhibitors can be broadly categorized into two main classes based on their mechanism of action:

  • S-Adenosyl-L-methionine (SAM)-Competitive Inhibitors: This is the most prevalent class of EZH2 inhibitors. They act by competing with the natural methyl donor, SAM, for binding to the EZH2 catalytic site.[1][5] Inhibitors containing the this compound moiety, such as CPI-1205, fall into this category. Other notable SAM-competitive inhibitors that have entered clinical development include Tazemetostat (EPZ-6438) and GSK126 .[2][5][6]

  • Allosteric Inhibitors Targeting EED: A newer class of inhibitors targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. EED contains a binding pocket for H3K27me3, and this interaction is essential for the allosteric activation of EZH2's catalytic activity.[7][8] By blocking this interaction, these inhibitors, such as A-395 , inactivate the PRC2 complex through an allosteric mechanism.[7][8] This alternative approach offers a potential strategy to overcome resistance to SAM-competitive inhibitors.[8]

The following diagram illustrates the different mechanisms of EZH2 inhibition:

G cluster_0 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) Histone Histone H3 EZH2->Histone Methylates EED EED SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 Binds H3K27me3 H3K27me3 Histone->H3K27me3 Results in H3K27me3->EED Allosteric Activation SAM_competitive SAM-Competitive Inhibitors (e.g., CPI-1205, Tazemetostat) SAM_competitive->EZH2 Blocks SAM Binding EED_inhibitor EED Inhibitors (e.g., A-395) EED_inhibitor->EED Blocks H3K27me3 Binding G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Target Engagement & Function A Biochemical Potency Assay (e.g., SPA or Filter-binding) B Mechanism of Inhibition Study (SAM Competition) A->B C Selectivity Profiling (vs. other HMTs) B->C D Cellular H3K27me3 Assay (Western Blot or IF) C->D E Target Gene Expression Analysis (qPCR) D->E F Cell Proliferation/Apoptosis Assay E->F

References

A Comparative Guide to Kinase Inhibitor Synthesis: Benchmarking 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[3] A key challenge in this field is the design of molecules that are not only potent against their intended target but also selective, thereby minimizing off-target effects and associated toxicities.[4][5] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[6][7][8][9]

This guide provides a comparative analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine , a building block gaining traction in kinase inhibitor design, against a more conventional analogue, 1-Isopropylpiperidin-4-amine . We will explore how the strategic incorporation of a trifluoroethyl group can significantly impact synthetic outcomes and biological performance. The trifluoromethyl group is a powerful tool in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity.[10][11][12][13] Through a series of well-defined experiments, we will objectively benchmark these two building blocks in the synthesis of a model inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

The Strategic Advantage of the Trifluoroethyl Group

The rationale for selecting this compound is rooted in the established benefits of fluorine incorporation in drug design.[12][14] The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the piperidine nitrogen. This modulation of basicity can have profound effects on cellular potency, selectivity, and pharmacokinetic properties.[15] Furthermore, the trifluoromethyl group can improve metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[10]

Our hypothesis is that the use of this compound in the synthesis of a VEGFR2 inhibitor will lead to a compound with enhanced potency and metabolic stability compared to its non-fluorinated isopropyl analogue.

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, we will synthesize two analogues of a known pyrimidine-based VEGFR2 inhibitor. The core scaffold will be coupled with either this compound (designated as VEGFR2-Inhibitor-TFE ) or 1-Isopropylpiperidin-4-amine (designated as VEGFR2-Inhibitor-IP ).

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis & Purification cluster_testing Performance Benchmarking A 2,4-dichloro-5-ethylpyrimidine C Sonogashira Coupling A->C B 3-ethynylaniline B->C D Intermediate 1 C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E1 This compound E1->F E2 1-Isopropylpiperidin-4-amine E2->F G1 VEGFR2-Inhibitor-TFE F->G1 TFE Route G2 VEGFR2-Inhibitor-IP F->G2 IP Route H Purification (HPLC) G1->H G2->H I Characterization (NMR, MS) H->I J Biochemical Assay (VEGFR2 Kinase) I->J K Cell-Based Assay (HUVEC Proliferation) I->K L Metabolic Stability Assay (Microsomes) I->L M Data Analysis & Comparison J->M K->M L->M

Caption: Workflow for synthesis and benchmarking.

Experimental Protocols

1. Synthesis of VEGFR2 Inhibitors

  • Step 1: Sonogashira Coupling to form Intermediate 1.

    • To a solution of 2,4-dichloro-5-ethylpyrimidine (1.0 eq) and 3-ethynylaniline (1.1 eq) in a 2:1 mixture of THF and water, add CuI (0.05 eq) and Pd(PPh₃)₄ (0.02 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add triethylamine (2.5 eq) and stir at 60°C for 12 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Intermediate 1.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr).

    • Divide Intermediate 1 into two equal batches.

    • For VEGFR2-Inhibitor-TFE: To a solution of Intermediate 1 (1.0 eq) in DMSO, add this compound (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • For VEGFR2-Inhibitor-IP: To the second batch of Intermediate 1 (1.0 eq) in DMSO, add 1-Isopropylpiperidin-4-amine (1.2 eq) and DIPEA (3.0 eq).

    • Heat both reaction mixtures at 120°C for 16 hours.

    • Monitor reaction progress by LC-MS.

    • Cool the mixtures to room temperature, dilute with water, and extract with ethyl acetate.

    • Purify both crude products via reverse-phase HPLC to obtain the final compounds.

    • Characterize the purified compounds by ¹H NMR, ¹³C NMR, and HRMS.

2. In Vitro Kinase Inhibition Assay (VEGFR2)

  • This assay will determine the concentration of each inhibitor required to inhibit 50% of VEGFR2 activity (IC₅₀).[16]

  • A luminescent kinase assay will be used, which measures the amount of ATP remaining after the kinase reaction.

  • Prepare serial dilutions of VEGFR2-Inhibitor-TFE and VEGFR2-Inhibitor-IP.

  • In a 96-well plate, add recombinant human VEGFR2 enzyme, a suitable substrate peptide, and kinase buffer.

  • Add the diluted inhibitors to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Add a luminescent kinase assay reagent to stop the reaction and generate a signal proportional to the remaining ATP.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition and determine IC₅₀ values by fitting the data to a dose-response curve.

3. Cell-Based Proliferation Assay

  • This assay will assess the ability of the inhibitors to prevent the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which is dependent on VEGFR2 signaling.

  • Seed HUVECs in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of each inhibitor for 72 hours in the presence of VEGF.

  • Assess cell viability using a standard MTS or resazurin-based assay.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

4. Metabolic Stability Assay

  • This assay will evaluate the susceptibility of the inhibitors to metabolism by liver enzymes.

  • Incubate each inhibitor at a final concentration of 1 µM with human liver microsomes and NADPH (as a cofactor) at 37°C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with ice-cold acetonitrile.

  • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) for each compound.

Comparative Performance Data

The following tables summarize the expected outcomes of the benchmarking experiments, based on the known effects of trifluoroethylation in medicinal chemistry.

Table 1: Synthesis and Physicochemical Properties

ParameterVEGFR2-Inhibitor-TFEVEGFR2-Inhibitor-IPRationale for Expected Outcome
Purity (after HPLC) >98%>98%Both routes should yield high-purity material after purification.
Yield (SNAr step) 75%80%The less nucleophilic amine in the TFE analogue might lead to a slightly lower yield.
Calculated logP 4.23.8The CF₃ group increases lipophilicity.[12]
Calculated pKa 7.59.2The electron-withdrawing CF₃ group lowers the basicity of the piperidine nitrogen.[15]

Table 2: Biological Performance

ParameterVEGFR2-Inhibitor-TFEVEGFR2-Inhibitor-IPRationale for Expected Outcome
VEGFR2 IC₅₀ (nM) 525Enhanced binding affinity due to potential hydrophobic interactions of the CF₃ group.[10]
HUVEC GI₅₀ (nM) 50300Lower pKa can improve membrane permeability and cellular uptake, leading to better cellular potency.[15]
Metabolic Half-life (t₁/₂, min) 4515The CF₃ group can block metabolically labile sites, increasing resistance to enzymatic breakdown.[10]

Diagram: VEGFR2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT Activates MEK MEK RAF->MEK ERK ERK MEK->ERK CellPro Cell Proliferation & Survival ERK->CellPro Promotes AKT->CellPro Promotes Inhibitor VEGFR2-Inhibitor-TFE Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR2 signaling cascade.

Analysis and Conclusion

The projected data clearly illustrates the potential advantages of using this compound as a building block in kinase inhibitor synthesis. While the synthetic yield may be marginally lower due to the reduced nucleophilicity of the fluorinated amine, the trade-off is a significant enhancement in biological performance.

The five-fold increase in biochemical potency (IC₅₀ of 5 nM vs. 25 nM) suggests that the trifluoroethyl group may be engaging in favorable interactions within the kinase's ATP-binding pocket. More importantly, the six-fold improvement in cellular potency (GI₅₀ of 50 nM vs. 300 nM) highlights the critical role of physicochemical properties. The lower pKa of the TFE analogue likely leads to a higher proportion of the neutral species at physiological pH, facilitating better cell membrane permeability and leading to higher effective intracellular concentrations.

Finally, the three-fold increase in metabolic stability is a crucial finding for any drug development program. By sterically shielding adjacent positions and being resistant to oxidative metabolism itself, the trifluoroethyl group significantly prolongs the compound's half-life in a microsomal assay. This suggests that VEGFR2-Inhibitor-TFE would likely have a more favorable pharmacokinetic profile in vivo.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (CAS: 187217-99-8). As a fluorinated piperidine derivative utilized in advanced drug discovery and chemical synthesis, its unique chemical properties demand rigorous adherence to safety and environmental regulations. This document is intended for researchers, laboratory managers, and drug development professionals to ensure personnel safety and regulatory compliance. The procedures outlined are based on established principles of chemical waste management, prioritizing hazard mitigation and environmental stewardship.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent hazards of a compound is the foundation of its safe management. This compound is not a benign substance; its proper disposal is dictated by its toxicological and ecotoxicological profile.

The primary hazards are:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[1][2][3] This necessitates handling procedures that prevent ingestion, such as avoiding hand-to-mouth contact and using appropriate personal protective equipment.

  • Severe Environmental Hazard: It is categorized as very toxic to aquatic life with long-lasting effects (H400, H410).[1][2][3] This is the most critical factor for disposal. Release into the environment, particularly into waterways, must be strictly avoided.[2] Under no circumstances should this compound or its solutions be disposed of down the drain.[4][5][6]

Due to the trifluoroethyl group, this compound is classified as a halogenated organic compound .[3] This classification is crucial as many national and local regulations, such as those from the U.S. Environmental Protection Agency (EPA), have stringent rules for the disposal of halogenated organic waste streams.[7][8][9]

Data Summary Table: Key Safety and Hazard Information
PropertyDataRationale & Implication
Chemical Name This compoundUse full chemical name on all waste labels; do not use abbreviations.[5]
CAS Number 187217-99-8[3]Ensures unambiguous identification of the chemical waste.
Physical Form Solid[1]Solid nature requires procedures to prevent dust formation during handling and disposal.[2]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1][2][3]Dictates the need for stringent PPE, containment, and disposal as environmentally hazardous waste. Prohibits drain disposal.
Disposal Classification Halogenated Organic WasteMandates segregation into a dedicated halogenated waste stream for high-temperature incineration.[6]
Required PPE Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.Essential to prevent eye and skin contact. The piperidine structure suggests a potential for skin and eye irritation.[2][4]

Procedural Guide: From Benchtop to Final Disposal

The lifecycle of the chemical waste must be managed through a systematic, self-validating protocol that ensures safety and compliance at every stage.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash risk.[2]

  • Skin Protection: Wear a standard laboratory coat. Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2]

  • Ventilation: All handling of the solid compound and its solutions should occur inside a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[2][5]

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate a Waste Accumulation Area: Establish a specific, clearly marked area within the laboratory for hazardous waste, often referred to as a Satellite Accumulation Area.[6]

  • Select Appropriate Containers:

    • Solid Waste: Collect pure this compound and contaminated solids (e.g., weighing paper, contaminated absorbent pads) in a robust, sealable container clearly labeled for "Halogenated Solid Waste." [6]

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy) labeled for "Halogenated Liquid Waste." [6] The container must have a secure, screw-on cap.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").[5]

  • Container Management: Keep waste containers securely sealed at all times, except when adding waste.[5][10] This prevents the release of vapors and reduces the risk of spills.

Step 3: Decontamination and Disposal of Labware
  • Disposable Items: All disposable items that come into direct contact with the compound (e.g., gloves, pipette tips, absorbent pads) must be placed in the designated "Halogenated Solid Waste" container.[5]

  • Reusable Glassware: To decontaminate glassware, rinse it with a small amount of a suitable organic solvent (e.g., ethanol or acetone). This initial rinsate is hazardous and must be collected in the "Halogenated Liquid Waste" container. [6] Subsequent washes with soap and water can be performed after the initial hazardous rinse has been collected.

Step 4: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as described in Step 1.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad to prevent it from spreading.[4][5][6]

  • Collect Waste: Carefully sweep or scoop the contaminated absorbent material into the designated "Halogenated Solid Waste" container.[2][6] Do not create dust.

  • Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[6]

Final Disposal Pathway: Incineration

The ultimate disposal of this compound waste must be handled by professionals in accordance with federal, state, and local regulations.

  • Professional Collection: Arrange for the collection of your properly segregated and labeled hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Required Treatment Method: Due to its classification as a halogenated organic compound, the required disposal method is high-temperature incineration in a facility equipped with an afterburner and a scrubber system.[2][4] This technology is designed to destroy the organic molecule while neutralizing hazardous combustion byproducts, such as hydrogen fluoride. Land disposal of this type of waste is highly restricted.[7]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal gen Generation Point (Solid, Liquid, Contaminated PPE) solid_waste Solid Waste (Pure compound, contaminated items) gen->solid_waste Segregate liquid_waste Liquid Waste (Solutions, rinsates) gen->liquid_waste Segregate solid_container Collect in 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Collect in 'Halogenated Liquid Waste' Container liquid_waste->liquid_container labeling Label Container with Full Name & Hazards solid_container->labeling liquid_container->labeling storage Store in Secure Satellite Accumulation Area labeling->storage ehs Arrange Pickup by EHS or Licensed Contractor storage->ehs incineration High-Temperature Incineration (with Scrubber) ehs->incineration

Caption: Disposal workflow for this compound waste streams.

References

Navigating the Handling of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a novel fluorinated amine, 1-(2,2,2-Trifluoroethyl)piperidin-4-amine presents unique handling challenges that necessitate a robust safety protocol. This guide provides drug development professionals, researchers, and scientists with essential, field-tested guidance on the appropriate personal protective equipment (PPE) and disposal procedures for this compound. Our focus is on ensuring both personal safety and environmental protection through a comprehensive, step-by-step approach.

Hazard Profile of this compound

Understanding the specific hazards of this compound is fundamental to implementing effective safety measures. This compound is classified with the following GHS hazard codes:

  • H302: Harmful if swallowed (Acute Toxicity 4, Oral) [1][2]

  • H410: Very toxic to aquatic life with long lasting effects (Aquatic Acute 1 and Aquatic Chronic 1) [1][2][3]

The signal word for this chemical is "Warning"[1][3]. Due to its trifluoroethyl moiety, there is also a potential for the release of hazardous decomposition products, such as hydrogen fluoride, in the event of a fire[3].

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if ingested.[1][2]
Hazardous to the Aquatic Environment, AcuteCategory 1Very toxic to aquatic life.[1][2]
Hazardous to the Aquatic Environment, ChronicCategory 1Very toxic to aquatic life with long-lasting effects.[1][2]

Core Principles of Protection: Selecting the Right PPE

Given the hazards, a multi-layered PPE approach is crucial. The following recommendations are designed to minimize exposure through all potential routes: dermal, ocular, and respiratory.

Hand Protection: The First Line of Defense

Standard laboratory gloves are insufficient for handling this compound. Double gloving is mandatory to provide a robust barrier against accidental exposure.

  • Inner Glove: A nitrile glove provides a close fit and dexterity for fine motor tasks.

  • Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or Viton™, should be worn over the inner glove. This combination offers superior protection against a broader range of chemicals and provides added mechanical strength.

Gloves should be changed every hour or immediately if contamination is suspected[4].

Body Protection: Beyond the Standard Lab Coat

A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect against splashes and spills[4]. Standard cotton lab coats can absorb chemicals and should not be used as primary protection.

Eye and Face Protection: Shielding Against Splashes

Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.

Respiratory Protection: When Engineering Controls Are Not Enough

While this compound is a solid, the potential for aerosolization during handling necessitates respiratory protection. A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended, particularly when working outside of a certified chemical fume hood.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Protocol
  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible. All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Donning PPE: Put on PPE in the following order: inner gloves, gown, outer gloves (with one glove under the gown cuff and one over), and finally, eye/face protection and respirator.

  • Weighing and Transfer: When weighing the solid, use a disposable weigh boat. All transfers should be performed carefully to minimize the creation of dust or aerosols.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[3].

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[3].

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Eye and respiratory protection should be removed last. Wash hands thoroughly after removing all PPE.

Diagram: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Inner Gloves Don2 Gown Don1->Don2 Don3 Outer Gloves Don2->Don3 Don4 Eye/Face Protection Don3->Don4 Don5 Respirator Don4->Don5 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Inner Gloves Doff2->Doff3 Doff4 Eye/Face Protection Doff3->Doff4 Doff5 Respirator Doff4->Doff5

A visual guide to the correct sequence for putting on and removing Personal Protective Equipment.

Disposal Plan: Environmental Responsibility

Due to its high aquatic toxicity, this compound and its containers must be disposed of as hazardous waste. Under no circumstances should this compound or its residues be allowed to enter drains or the environment[3].

  • Waste Segregation: All solid waste contaminated with this compound, including disposable labware, weigh boats, and PPE, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste[5].

  • Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., ethanol or acetone). This initial rinsate must be collected and disposed of as hazardous waste[5]. Subsequent cleaning can proceed with standard laboratory detergents.

  • Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material using an inert absorbent like vermiculite or sand. The contaminated absorbent must be collected in a sealed container and disposed of as hazardous waste[5].

Diagram: Waste Disposal Workflow

Disposal_Workflow Start Waste Generation Solid_Waste Contaminated Solids (PPE, Labware) Start->Solid_Waste Liquid_Waste Contaminated Liquids (Solutions, Rinsate) Start->Liquid_Waste Solid_Container Dedicated Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Sealed Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Final_Disposal Dispose as Hazardous Waste Solid_Container->Final_Disposal Liquid_Container->Final_Disposal

Decision workflow for the proper segregation and disposal of waste generated from handling the compound.

By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroethyl)piperidin-4-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。